Product packaging for Caffeine, 8-(decylthio)-(Cat. No.:CAS No. 25837-26-7)

Caffeine, 8-(decylthio)-

Cat. No.: B15345537
CAS No.: 25837-26-7
M. Wt: 366.5 g/mol
InChI Key: BVEBFAGNKHKOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caffeine, 8-(decylthio)- is a useful research compound. Its molecular formula is C18H30N4O2S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Caffeine, 8-(decylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caffeine, 8-(decylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30N4O2S B15345537 Caffeine, 8-(decylthio)- CAS No. 25837-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25837-26-7

Molecular Formula

C18H30N4O2S

Molecular Weight

366.5 g/mol

IUPAC Name

8-decylsulfanyl-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C18H30N4O2S/c1-5-6-7-8-9-10-11-12-13-25-17-19-15-14(20(17)2)16(23)22(4)18(24)21(15)3/h5-13H2,1-4H3

InChI Key

BVEBFAGNKHKOOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 8-(decylthio)caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 8-(decylthio)caffeine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Caffeine, a member of the methylxanthine class of compounds, is a well-known psychoactive substance with a wide range of physiological effects. Its derivatives have been the subject of extensive research to explore and modify their biological activities. Substitution at the 8-position of the caffeine scaffold has been shown to yield compounds with diverse pharmacological properties, including adenosine receptor antagonism and antioxidant effects. This guide focuses on 8-(decylthio)caffeine, an analog featuring a decylthio substituent at the 8-position, which is expected to enhance its lipophilicity and potentially modulate its biological activity.

The synthesis of 8-substituted caffeine derivatives often proceeds through an 8-halocaffeine intermediate, typically 8-bromocaffeine. Subsequent nucleophilic substitution with a suitable thiol allows for the introduction of a thioether linkage at the 8-position. This guide outlines a detailed protocol for the synthesis of 8-(decylthio)caffeine, along with its characterization using modern analytical techniques and a discussion of its potential signaling pathways.

Synthesis of 8-(decylthio)caffeine

The synthesis of 8-(decylthio)caffeine is a two-step process that begins with the bromination of caffeine to form 8-bromocaffeine, followed by a nucleophilic substitution reaction with 1-decanethiol.

Experimental Protocol: Synthesis of 8-bromocaffeine (Intermediate)

Materials:

  • Caffeine

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve caffeine and sodium acetate in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the caffeine solution at room temperature with constant stirring.

  • Heat the reaction mixture to 60°C and maintain this temperature for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • The resulting precipitate of 8-bromocaffeine is collected by vacuum filtration and washed with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 8-bromocaffeine.

Experimental Protocol: Synthesis of 8-(decylthio)caffeine

Materials:

  • 8-bromocaffeine

  • 1-Decanethiol

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 8-bromocaffeine in DMF or ethanol, add potassium carbonate and 1-decanethiol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 8-(decylthio)caffeine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization Data

The following tables summarize the expected quantitative data for the synthesized 8-(decylthio)caffeine.

Table 1: Physicochemical Properties of 8-(decylthio)caffeine

PropertyExpected Value
Molecular FormulaC₁₈H₂₈N₄O₂S
Molecular Weight380.51 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
Yield> 80% (based on similar reactions)

Table 2: Predicted ¹H NMR Spectral Data for 8-(decylthio)caffeine (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.40s3HN1-CH₃
~3.55s3HN3-CH₃
~4.00s3HN7-CH₃
~3.20t2HS-CH₂-
~1.70p2HS-CH₂-CH₂-
~1.20-1.40m14H-(CH₂)₇-
~0.88t3H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for 8-(decylthio)caffeine (in CDCl₃)

Chemical Shift (ppm)Assignment
~155.0C4
~151.5C2
~148.0C6
~147.5C8
~107.0C5
~33.0S-CH₂-
~31.9-(CH₂)₇-CH₂-CH₃
~29.8N7-CH₃
~29.6N3-CH₃
~29.5, 29.3, 29.1, 28.5-(CH₂)ₓ-
~28.0N1-CH₃
~22.7-CH₂-CH₃
~14.1-CH₃

Table 4: Predicted Mass Spectrometry Data for 8-(decylthio)caffeine

m/zInterpretation
381.2[M+H]⁺
403.2[M+Na]⁺
195.1[Caffeine+H]⁺ (from fragmentation)

Visualizations

Synthesis Workflow

Synthesis_Workflow Caffeine Caffeine Bromination Bromination (Br₂, NaOAc, AcOH) Caffeine->Bromination Bromocaffeine 8-Bromocaffeine Bromination->Bromocaffeine Nucleophilic_Substitution Nucleophilic Substitution (1-Decanethiol, K₂CO₃) Bromocaffeine->Nucleophilic_Substitution Final_Product 8-(decylthio)caffeine Nucleophilic_Substitution->Final_Product

Caption: Synthetic pathway for 8-(decylthio)caffeine.

Potential Signaling Pathway: Adenosine Receptor Antagonism

8-substituted caffeine derivatives are known to act as antagonists of adenosine receptors. The binding of adenosine to its receptors (e.g., A₂A) typically initiates a signaling cascade that leads to a calming effect in the central nervous system. By blocking this interaction, 8-(decylthio)caffeine is hypothesized to promote wakefulness and alertness.

Adenosine_Receptor_Antagonism cluster_receptor Cell Membrane Adenosine_Receptor Adenosine Receptor (e.g., A₂A) G_Protein G-Protein Activation Adenosine_Receptor->G_Protein Blocked_Response Blocked Response (e.g., Increased Alertness) Adenosine_Receptor->Blocked_Response Adenosine Adenosine Adenosine->Adenosine_Receptor Binds to Caffeine_Derivative 8-(decylthio)caffeine Caffeine_Derivative->Adenosine_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Cellular_Response Physiological Response (e.g., Decreased Neuronal Firing) PKA->Cellular_Response

Caption: Adenosine receptor antagonism by 8-(decylthio)caffeine.

Potential Signaling Pathway: Antioxidant Activity

Some 8-thio substituted caffeine derivatives have demonstrated antioxidant properties.[1][2] This activity may involve the direct scavenging of reactive oxygen species (ROS) or the modulation of intracellular antioxidant defense mechanisms.

Antioxidant_Activity ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Neutralized_ROS Neutralized Species Cell_Protection Cellular Protection Caffeine_Derivative 8-(decylthio)caffeine Caffeine_Derivative->ROS Scavenges Nrf2 Nrf2 Activation Caffeine_Derivative->Nrf2 May activate ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cell_Protection

Caption: Potential antioxidant mechanisms of 8-(decylthio)caffeine.

References

Physicochemical Properties of 8-(decylthio)-caffeine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, a well-known methylxanthine, serves as a versatile scaffold in medicinal chemistry. Substitution at the C8 position has been a key strategy in the development of novel therapeutic agents, particularly adenosine receptor antagonists. This technical guide focuses on the physicochemical properties of 8-(decylthio)-caffeine, a derivative characterized by the introduction of a lipophilic decylthio group. Due to the limited availability of direct experimental data for this specific analog, this document synthesizes predicted values, data from structurally related compounds, and established experimental protocols to provide a comprehensive overview for researchers. The guide covers key physicochemical parameters including solubility, pKa, and lipophilicity (LogP), alongside a detailed experimental protocol for its synthesis. Furthermore, it elucidates the primary signaling pathway influenced by caffeine derivatives and outlines standard methodologies for physicochemical characterization.

Physicochemical Properties

The introduction of a ten-carbon alkylthio chain at the C8 position of the caffeine molecule is expected to significantly influence its physicochemical properties, primarily by increasing its lipophilicity. A summary of the anticipated and predicted properties is presented in Table 1.

Table 1: Summary of Predicted and Inferred Physicochemical Properties of 8-(decylthio)-caffeine

PropertyPredicted/Inferred ValueRemarks
Molecular Formula C₁₈H₃₀N₄O₂S-
Molecular Weight 366.53 g/mol -
XlogP 4.9Predicted value indicating high lipophilicity.[1]
Solubility Low in aqueous media; Soluble in nonpolar organic solvents.The long decyl chain significantly decreases water solubility compared to caffeine.
pKa Estimated to be slightly lower than caffeine's pKa of ~0.6 for the conjugate acid.The electron-donating nature of the thioether might slightly influence the basicity of the xanthine core.
Melting Point Expected to be lower than caffeine (235-238 °C).The flexible alkyl chain may disrupt crystal lattice packing, leading to a lower melting point.
Stability Stable under standard laboratory conditions. Potential for oxidation at the sulfur atom under harsh oxidizing conditions.General stability is inferred from synthetic procedures of related compounds.

Synthesis and Experimental Protocols

The synthesis of 8-(decylthio)-caffeine can be achieved through a nucleophilic substitution reaction, a common method for the derivatization of the C8 position of caffeine.[2][3] The general workflow for this synthesis is depicted in the following diagram.

experimental_workflow start Start: Caffeine bromination Bromination (e.g., NBS in DCM/water) start->bromination bromo_caffeine 8-Bromocaffeine bromination->bromo_caffeine reaction Nucleophilic Substitution (Decanethiol, Base, Solvent) bromo_caffeine->reaction crude_product Crude 8-(decylthio)-caffeine reaction->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product Pure 8-(decylthio)-caffeine purification->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization

Synthesis and purification workflow for 8-(decylthio)-caffeine.

Synthesis of 8-(decylthio)-caffeine

This protocol is based on established methods for the synthesis of 8-thioalkyl caffeine derivatives.

Materials:

  • Caffeine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Water

  • Decanethiol

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of 8-Bromocaffeine: Caffeine is first brominated at the C8 position. A common procedure involves reacting caffeine with N-bromosuccinimide in a mixture of dichloromethane and water at room temperature.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the 8-bromocaffeine product is isolated and purified.

  • Synthesis of 8-(decylthio)-caffeine: 8-Bromocaffeine is dissolved in a suitable solvent such as DMF. To this solution, decanethiol and a base (e.g., potassium carbonate) are added. The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is worked up, which may involve extraction and washing. The crude product is then purified, typically by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The final product, 8-(decylthio)-caffeine, is characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Context: Adenosine Receptor Signaling Pathway

Caffeine and its derivatives are well-known antagonists of adenosine receptors.[4][5][6][7] Adenosine is a neuromodulator that, upon binding to its G protein-coupled receptors (GPCRs), can either stimulate (via A₂A and A₂B receptors) or inhibit (via A₁ and A₃ receptors) adenylyl cyclase. This modulation of cyclic AMP (cAMP) levels affects the activity of Protein Kinase A (PKA) and downstream signaling cascades. By blocking these receptors, caffeine derivatives like 8-(decylthio)-caffeine can prevent the effects of adenosine.

signaling_pathway cluster_membrane Cell Membrane A1_A3_receptor A1/A3 Receptors Gi Gi A1_A3_receptor->Gi A2A_A2B_receptor A2A/A2B Receptors Gs Gs A2A_A2B_receptor->Gs adenylyl_cyclase Adenylyl Cyclase cAMP cAMP adenylyl_cyclase->cAMP Converts adenosine Adenosine adenosine->A1_A3_receptor adenosine->A2A_A2B_receptor caffeine_derivative 8-(decylthio)-caffeine caffeine_derivative->A1_A3_receptor caffeine_derivative->A2A_A2B_receptor Gi->adenylyl_cyclase Inhibition Gs->adenylyl_cyclase Stimulation ATP ATP ATP->adenylyl_cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates cellular_response Cellular Response PKA->cellular_response Phosphorylates targets

Adenosine receptor signaling and its antagonism by caffeine derivatives.

Methodologies for Physicochemical Characterization

Standard experimental protocols are employed to determine the physicochemical properties of novel compounds like 8-(decylthio)-caffeine.

Solubility Determination

The solubility of a compound can be determined by the shake-flask method.[8][9][10]

Protocol:

  • An excess amount of 8-(decylthio)-caffeine is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

  • The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The pKa can be determined by potentiometric titration or UV-spectrophotometry.[11][12]

Protocol (Potentiometric Titration):

  • A solution of 8-(decylthio)-caffeine of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by reversed-phase HPLC.[13][14]

Protocol (Shake-Flask Method):

  • A solution of 8-(decylthio)-caffeine is prepared in either n-octanol or water.

  • This solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of the compound in each phase is determined analytically.

  • LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Melting Point Determination

The melting point is determined using a melting point apparatus.[15][16][17]

Protocol:

  • A small amount of the crystalline 8-(decylthio)-caffeine is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range over which the solid melts to a clear liquid is recorded as the melting point.

Stability Assessment

Stability testing is conducted according to the International Council for Harmonisation (ICH) guidelines.[18][19][20][21]

Protocol:

  • Samples of 8-(decylthio)-caffeine are stored under controlled conditions of temperature and humidity (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated stability).

  • At specified time points, aliquots of the samples are withdrawn and analyzed for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Changes in physical appearance are also noted.

Conclusion

8-(decylthio)-caffeine is a lipophilic derivative of caffeine with potential as a pharmacological tool, likely acting as an adenosine receptor antagonist. While direct experimental data on its physicochemical properties are not extensively available, this guide provides a robust framework based on predictions, data from related compounds, and standard experimental methodologies. The provided protocols for synthesis and characterization offer a starting point for researchers interested in exploring the therapeutic potential of this and similar 8-substituted xanthine derivatives. Further empirical studies are necessary to definitively establish the physicochemical profile and biological activity of 8-(decylthio)-caffeine.

References

The Elusive Mechanism of 8-(decylthio)-caffeine: A Predictive Analysis Based on 8-Substituted Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive examination of the potential mechanism of action of 8-(decylthio)-caffeine. As of the date of this publication, no direct experimental studies elucidating the specific cellular targets or signaling pathways of 8-(decylthio)-caffeine have been reported in the scientific literature. Consequently, this document synthesizes findings from structurally related 8-substituted caffeine and xanthine analogs to construct a predictive framework for its likely pharmacological activities. The primary focus is on established mechanisms for this class of compounds, including adenosine receptor antagonism, phosphodiesterase inhibition, monoamine oxidase inhibition, antioxidant activity, and topoisomerase II inhibition. Detailed experimental protocols and quantitative data from seminal studies on these analogous compounds are presented to provide a robust foundation for future research into 8-(decylthio)-caffeine.

Introduction: The 8-Position of the Xanthine Scaffold

The xanthine scaffold, with caffeine (1,3,7-trimethylxanthine) as its most prominent member, offers a versatile platform for medicinal chemistry. Substitution at the 8-position has been a particularly fruitful strategy for developing compounds with diverse and often potent pharmacological activities. The nature of the substituent at this position critically influences the compound's affinity and selectivity for various biological targets. This guide explores the potential activities of 8-(decylthio)-caffeine, a derivative characterized by a ten-carbon alkylthio chain at the 8-position, by drawing parallels with other 8-substituted analogs.

Potential Mechanisms of Action of 8-(decylthio)-caffeine

Based on the known activities of structurally related compounds, 8-(decylthio)-caffeine may exhibit one or more of the following mechanisms of action.

Adenosine Receptor Antagonism

The primary and most well-established mechanism of action for caffeine and many of its derivatives is the antagonism of adenosine receptors, particularly the A₁ and A₂A subtypes. Adenosine is an endogenous neuromodulator that generally exerts inhibitory effects in the central nervous system. By blocking these receptors, caffeine and its analogs produce their characteristic stimulant effects.

Derivatives with bulky substituents at the 8-position have been shown to be potent and often selective adenosine receptor antagonists. For instance, (E)-8-(3-chlorostyryl)caffeine (CSC) is a selective adenosine A₂A receptor antagonist. The decylthio group in 8-(decylthio)-caffeine is a significant modification that could confer high affinity and potentially selectivity for one or more adenosine receptor subtypes.

A study on a related compound, 8-(3-isothiocyanatostyryl)caffeine (ISC), demonstrated its selective and irreversible inhibition of A₂A-adenosine receptors.

Table 1: Adenosine Receptor Binding Affinities of 8-Substituted Caffeine Analogs

CompoundReceptor SubtypeSpeciesKᵢ (nM)IC₅₀ (µM) for Irreversible Antagonism
8-(3-Isothiocyanatostyryl)caffeine (ISC)A₂ARat1103
(E)-8-(3-chlorostyryl)caffeine (CSC) AnalogA₂AHuman260-

Data compiled from multiple sources.

Antagonism of the A₂A receptor in the striatum is of particular interest for neurodegenerative disorders like Parkinson's disease. The A₂A receptor is coupled to the G-protein Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). The phosphorylation state of DARPP-32 is a critical determinant of its activity, which ultimately modulates dopaminergic signaling.

A2A_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Pharmacological Intervention A2A A₂A Receptor G_alpha_s Gαs A2A->G_alpha_s Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activation ATP ATP PKA Protein Kinase A cAMP->PKA Activates DARPP32_inactive DARPP-32 (Thr75) PKA->DARPP32_inactive Phosphorylates DARPP32_active p-DARPP-32 (Thr75) DARPP32_inactive->DARPP32_active ERK_active p-ERK1/2 DARPP32_active->ERK_active Inhibits dephosphorylation of ERK_inactive ERK1/2 ERK_active->ERK_inactive Dephosphorylation CSC 8-(decylthio)-caffeine (Predicted) CSC->A2A Antagonizes

Caption: Predicted A₂A receptor antagonist signaling pathway for 8-(decylthio)-caffeine.

Monoamine Oxidase (MAO) Inhibition

Certain 8-substituted caffeine derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. (E)-8-(3-chlorostyryl)caffeine (CSC), in addition to its A₂A receptor antagonism, is a potent inhibitor of MAO-B. This dual activity is particularly relevant for the treatment of Parkinson's disease.

Table 2: MAO Inhibitory Activity of an 8-Substituted Caffeine Analog

CompoundEnzymeSpeciesKᵢ (nM)IC₅₀ (nM)
(E)-8-(3-chlorostyryl)caffeine (CSC)MAO-BMouse Brain Mitochondria100-
(E)-6-(4-chlorostyryl)-1,3,5,-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione (CSC Analog)MAO-BHuman-200
(E)-6-(4-chlorostyryl)-1,3,5,-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione (CSC Analog)MAO-AHuman-10,000

Data compiled from multiple sources.

MAO_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAC DOPAC MAOB->DOPAC Drug 8-(decylthio)-caffeine (Predicted) Drug->MAOB Inhibits

Caption: Predicted MAO-B inhibition by 8-(decylthio)-caffeine.

Antioxidant Activity

Several 8-thio-caffeine derivatives have demonstrated significant antioxidant properties. A study of nine such analogs found that 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine exhibited exceptionally strong antioxidant activity, protecting human erythrocytes from oxidative damage. The presence of the sulfur atom in the decylthio group of 8-(decylthio)-caffeine suggests that it may also possess antioxidant capabilities, potentially through mechanisms like free radical scavenging or metal chelation.

Topoisomerase II Inhibition

Some 8-alkoxy and 8-aryloxycaffeine derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. For example, 8-methoxycaffeine can induce DNA double-strand breaks. While the decylthio group is structurally distinct from an alkoxy or aryloxy group, the potential for interaction with topoisomerase II cannot be entirely ruled out for 8-(decylthio)-caffeine.

Experimental Protocols

The following are generalized protocols based on the methodologies used in the studies of related 8-substituted caffeine derivatives. These can serve as a template for investigating the mechanism of action of 8-(decylthio)-caffeine.

Radioligand Binding Assays for Adenosine Receptors
  • Objective: To determine the binding affinity (Kᵢ) of 8-(decylthio)-caffeine for adenosine receptor subtypes.

  • Materials:

    • Membrane preparations from cells or tissues expressing the target adenosine receptor (e.g., rat striatum for A₂A).

    • Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A₂A).

    • 8-(decylthio)-caffeine at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of 8-(decylthio)-caffeine.

    • Allow the binding to reach equilibrium (e.g., 90 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of 8-(decylthio)-caffeine that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membrane Suspensions Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀, Kᵢ) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

MAO Activity Assay
  • Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of 8-(decylthio)-caffeine against MAO-A and MAO-B.

  • Materials:

    • Source of MAO enzymes (e.g., mouse brain mitochondria).

    • Specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., phenylethylamine).

    • 8-(decylthio)-caffeine at various concentrations.

    • Detection method for the product of the enzymatic reaction (e.g., spectrophotometry or fluorometry).

  • Procedure:

    • Pre-incubate the enzyme source with varying concentrations of 8-(decylthio)-caffeine.

    • Initiate the reaction by adding the specific substrate.

    • Incubate for a defined period at 37°C.

    • Stop the reaction.

    • Measure the amount of product formed.

    • Calculate the percentage of inhibition at each concentration of 8-(decylthio)-caffeine and determine the IC₅₀ value.

Conclusion and Future Directions

While the precise mechanism of action of 8-(decylthio)-caffeine remains to be experimentally determined, the rich pharmacology of its structural analogs provides a strong basis for targeted investigation. The long alkylthio chain at the 8-position is likely to significantly influence its pharmacokinetic and pharmacodynamic properties. Future research should prioritize in vitro screening against adenosine receptors, MAO-A and MAO-B, and assays to evaluate its antioxidant potential. Subsequent studies can then delve into the specific signaling pathways modulated by this compound and its potential therapeutic applications. The experimental frameworks provided herein offer a starting point for unraveling the biological activities of this novel caffeine derivative.

biological activity of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of scientific literature reveals no available data on the biological activity of 8-(decylthio)-caffeine. Research has been conducted on a variety of other 8-substituted caffeine derivatives, exploring their potential therapeutic applications.

To provide a comprehensive technical guide as requested, it is proposed to focus on a well-researched analog, (E)-8-(3-chlorostyryl)caffeine (CSC) . This compound has garnered significant scientific interest due to its dual activity as a potent and selective A₂A adenosine receptor antagonist and a monoamine oxidase B (MAO-B) inhibitor. This dual mechanism of action presents a promising avenue for the development of novel treatments for neurodegenerative disorders, particularly Parkinson's disease.

A detailed guide on (E)-8-(3-chlorostyryl)caffeine can be prepared, encompassing its pharmacological profile, relevant experimental data, and associated signaling pathways, in accordance with the specified requirements for data presentation, experimental protocols, and visualizations.

Please confirm if you would like to proceed with a technical guide on (E)-8-(3-chlorostyryl)caffeine.

In Vitro Effects of 8-Substituted Caffeine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, a well-known methylxanthine, serves as a versatile scaffold in medicinal chemistry. Modifications at the 8-position of the caffeine molecule have yielded a diverse array of derivatives with a broad spectrum of pharmacological activities. These synthetic analogues often exhibit enhanced potency and selectivity for various biological targets compared to the parent compound. This technical guide provides a comprehensive overview of the in vitro effects of several 8-substituted caffeine derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. While direct data on 8-(decylthio)-caffeine is not available in the current body of scientific literature, this paper will focus on structurally related 8-thio and other 8-substituted caffeine analogues to provide a relevant and insightful resource.

Core Mechanisms of Action

The biological effects of 8-substituted caffeine derivatives are primarily attributed to their interaction with several key cellular targets. The primary mechanism of action for many caffeine analogues is the antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[1][2] Adenosine is a purine nucleoside that plays a crucial role in regulating neurotransmission and various physiological processes. By blocking adenosine receptors, caffeine and its derivatives can modulate the release of neurotransmitters such as dopamine and noradrenaline, leading to their characteristic stimulant effects.[3]

Furthermore, at higher concentrations, some caffeine derivatives have been shown to inhibit phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[2] This inhibition leads to an increase in intracellular cAMP levels, which can influence a variety of cellular functions. Other reported mechanisms include the mobilization of intracellular calcium and interaction with GABA-A receptors.[2][4] Certain 8-substituted derivatives have also been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair, suggesting potential applications in cancer therapy.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative in vitro biological data for various 8-substituted caffeine derivatives as reported in the scientific literature.

CompoundTargetAssay TypeValueSpeciesReference
8-(3-chlorostyryl)caffeine (CSC)A2a Adenosine ReceptorRadioligand Binding (Ki)54 nMRat[7]
8-(3-chlorostyryl)caffeine (CSC)A1 Adenosine ReceptorRadioligand Binding (Ki)28 µMRat[7]
8-(3-chlorostyryl)caffeine (CSC)A2d Adenosine ReceptorAdenylate Cyclase (Kb)60 nMRat[7]
8-(3-chlorostyryl)caffeine (CSC)A1 Adenosine ReceptorAdenylate Cyclase (Kb)1.3 µMRat[7]
8-(3-isothiocyanatostyryl)caffeine (ISC)A2a Adenosine ReceptorRadioligand Binding (Ki)110 nMRat[8]
8-(3-isothiocyanatostyryl)caffeine (ISC)A2a Adenosine ReceptorIrreversible Inhibition (IC50)3 µMRat[8]
8-methoxycaffeine (8-MOC)DNA Double-Strand Breaks-75% as active as VP16 at 10-50 µMHuman[6]
8-(quinolin-8-yloxy)caffeineTopoisomerase IIInhibitory ActivityStrongest among tested compounds-[9]
8-(5-chloropyridin-3-yloxy)caffeineSalmonella enteritidisAntibacterial (MIC)15.6 µg/mL-[9]

Experimental Protocols

Radioligand Binding Assays for Adenosine Receptors

This method is employed to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Brain tissues (e.g., rat striatum for A2a receptors, cerebral cortex for A1 receptors) are homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]CGS 21680 for A2a receptors) and varying concentrations of the test compound (e.g., 8-(3-chlorostyryl)caffeine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay

This assay measures the functional effect of a compound on G-protein coupled receptors that modulate the activity of adenylate cyclase.

  • Cell Culture: Cells expressing the target receptor (e.g., rat pheochromocytoma cells for A2d receptors) are cultured.

  • Treatment: The cells are treated with an agonist to stimulate adenylate cyclase, in the presence and absence of the antagonist test compound.

  • cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced increase in cAMP is quantified to determine its potency (Kb).

Topoisomerase II Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of topoisomerase II.

  • Enzyme and Substrate: Purified human topoisomerase II and a DNA substrate (e.g., supercoiled plasmid DNA) are used.

  • Reaction: The enzyme and substrate are incubated with varying concentrations of the test compound.

  • Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Topoisomerase II relaxes supercoiled DNA, resulting in a different migration pattern.

  • Visualization and Analysis: The DNA bands are visualized with a fluorescent dye. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA.

Visualizations

Signaling Pathway of Adenosine Receptor Antagonism

Adenosine_Antagonism cluster_presynaptic Presynaptic Terminal Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates Caffeine_Derivative 8-Substituted Caffeine Derivative Caffeine_Derivative->A2A_Receptor Blocks AC Adenylate Cyclase A2A_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) PKA->Neurotransmitter_Release Modulates

Caption: Adenosine receptor antagonism by an 8-substituted caffeine derivative.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start: Tissue Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Start->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis End End: Determine Binding Affinity Analysis->End

References

Unveiling the Adenosine Receptor Affinity of 8-(decylthio)-caffeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, a well-known adenosine receptor antagonist, serves as a versatile scaffold in medicinal chemistry for the development of potent and selective ligands for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, and A₃). Modification at the 8-position of the xanthine core has been a particularly fruitful strategy for tuning receptor affinity and selectivity. This technical guide explores the hypothetical adenosine receptor affinity of a novel derivative, 8-(decylthio)-caffeine. While specific binding data for this compound is not currently available in the public domain, this document provides a comprehensive framework for its evaluation. We present detailed experimental protocols for determining receptor affinity through radioligand binding assays and assessing functional activity via cAMP accumulation assays. Furthermore, we illustrate the underlying adenosine receptor signaling pathways and a generalized experimental workflow using detailed diagrams. This guide is intended to serve as a foundational resource for researchers investigating the pharmacological profile of novel xanthine derivatives.

Introduction to 8-Substituted Caffeine Derivatives and Adenosine Receptors

Caffeine's primary mechanism of action is the antagonism of adenosine receptors, which are G-protein coupled receptors (GPCRs) integral to a wide array of physiological processes. The four adenosine receptor subtypes, A₁, A₂ₐ, A₂ₒ, and A₃, are distinguished by their tissue distribution, signaling pathways, and affinity for adenosine. The development of subtype-selective antagonists is a key objective in drug discovery for conditions ranging from neurodegenerative disorders to inflammatory diseases.

Substitution at the 8-position of the caffeine molecule has been shown to significantly influence its affinity and selectivity for the different adenosine receptor subtypes. The introduction of various functional groups can alter the steric and electronic properties of the ligand, leading to enhanced interactions with the receptor binding pocket. The focus of this guide, 8-(decylthio)-caffeine, incorporates a long alkylthio chain at this position, a modification that could potentially confer unique pharmacological properties.

Quantitative Data Presentation (Hypothetical)

To date, the binding affinities of 8-(decylthio)-caffeine for the human adenosine receptor subtypes have not been publicly reported. However, upon experimental determination, the data would be presented in a structured format for clear comparison. The following table illustrates how such data, typically in the form of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC₅₀), would be organized.

CompoundA₁ Ki (nM)A₂ₐ Ki (nM)A₂ₒ Ki (nM)A₃ Ki (nM)
8-(decylthio)-caffeineTBDTBDTBDTBD
Caffeine12,0002,40013,000>100,000
Reference Antagonist 1ValueValueValueValue
Reference Antagonist 2ValueValueValueValue

TBD: To be determined. Data for caffeine is representative and may vary based on experimental conditions. Reference antagonists would be chosen based on their subtype selectivity.

Experimental Protocols

The determination of a compound's adenosine receptor affinity and functional activity involves a series of well-established in vitro assays.

Synthesis of 8-(decylthio)-caffeine

The synthesis of 8-thioalkyl-caffeine derivatives typically begins with the bromination of caffeine to produce 8-bromocaffeine. This intermediate can then undergo a nucleophilic substitution reaction with the desired thiol.

Materials:

  • Caffeine

  • N-Bromosuccinimide (NBS)

  • Decanethiol

  • A suitable base (e.g., sodium hydride)

  • An appropriate solvent (e.g., dimethylformamide - DMF)

Procedure:

  • Bromination of Caffeine: Caffeine is reacted with NBS in a suitable solvent to yield 8-bromocaffeine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

  • Thiolation: 8-bromocaffeine is dissolved in an anhydrous solvent such as DMF. A base is added to deprotonate the decanethiol, forming the thiolate anion. The 8-bromocaffeine solution is then added to the thiolate, and the reaction is stirred, typically at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield pure 8-(decylthio)-caffeine.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing the human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, or A₃).

  • Radioligands:

    • A₁: [³H]-DPCPX (8-cyclopentyl-1,3-dipropylxanthine)

    • A₂ₐ: [³H]-ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol)

    • A₂ₒ: [³H]-NECA (5'-N-ethylcarboxamidoadenosine) - in the presence of an A₁ antagonist to block A₁ binding.

    • A₃: [¹²⁵I]-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • Test compound: 8-(decylthio)-caffeine

  • Non-specific binding control (e.g., a high concentration of a non-labeled standard antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a microplate or test tubes, combine the membrane preparation, radioligand, and varying concentrations of the test compound (8-(decylthio)-caffeine).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For A₂ₐ and A₂ₒ receptors, which are Gs-coupled, activation leads to an increase in intracellular cyclic AMP (cAMP). For A₁ and A₃ receptors, which are Gi-coupled, activation leads to a decrease in forskolin-stimulated cAMP levels.

Materials:

  • Whole cells stably expressing the human adenosine receptor of interest.

  • Forskolin (to stimulate adenylyl cyclase).

  • An adenosine receptor agonist (e.g., NECA).

  • Test compound: 8-(decylthio)-caffeine.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure (for A₂ₐ antagonism):

  • Cell Plating: Plate the cells in a suitable microplate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 8-(decylthio)-caffeine in the presence of a phosphodiesterase inhibitor.

  • Stimulation: Add a fixed concentration of an agonist (e.g., NECA at its EC₈₀ concentration) to stimulate cAMP production.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: The ability of 8-(decylthio)-caffeine to inhibit the agonist-induced cAMP production is determined. The IC₅₀ value is calculated, which represents the concentration of the antagonist that inhibits 50% of the maximal agonist response.

Mandatory Visualizations

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 / A3 Receptors cluster_A2A_A2B A2A / A2B Receptors A1_A3 A1 / A3 Gi Gi A1_A3->Gi PLC_A1_A3 PLC A1_A3->PLC_A1_A3 AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_down ↓ cAMP AC_inhibit->cAMP_down IP3_DAG_A1_A3 ↑ IP3 / DAG PLC_A1_A3->IP3_DAG_A1_A3 A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs PLC_A2B PLC A2A_A2B->PLC_A2B (A2B) AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_up ↑ cAMP AC_stimulate->cAMP_up IP3_DAG_A2B ↑ IP3 / DAG PLC_A2B->IP3_DAG_A2B

Caption: Canonical signaling pathways of adenosine receptors.

Experimental Workflow for Adenosine Receptor Affinity Screening

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Affinity cluster_functional Functional Activity synthesis Synthesis of 8-(decylthio)-caffeine purification Purification & Characterization synthesis->purification binding_assay Radioligand Binding Assay (A1, A2A, A2B, A3) purification->binding_assay data_analysis_binding IC50 & Ki Determination binding_assay->data_analysis_binding functional_assay cAMP Accumulation Assay binding_assay->functional_assay data_analysis_functional Antagonist Potency (IC50) functional_assay->data_analysis_functional

References

An In-depth Technical Guide to the Solubility and Stability of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothetical Physicochemical Profile of 8-(decylthio)-caffeine

The introduction of a decylthio group at the 8-position of the caffeine molecule is expected to significantly alter its physicochemical properties, primarily its solubility and stability, compared to the parent caffeine molecule.

Expected Solubility

The long, ten-carbon alkyl chain of the decylthio substituent will impart significant lipophilicity to the molecule. Consequently, 8-(decylthio)-caffeine is predicted to have very low aqueous solubility. In contrast, its solubility is expected to be considerably higher in organic solvents. The solubility profile is likely to follow the principle of "like dissolves like."

Table 1: Predicted Solubility of 8-(decylthio)-caffeine in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolVery Low to InsolubleThe hydrophobic decyl chain will dominate, leading to poor interaction with highly polar, hydrogen-bonding solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese solvents can interact with the polar xanthine core while also accommodating the nonpolar alkyl chain.
Nonpolar Hexane, Toluene, ChloroformSoluble to Highly SolubleThe lipophilic decylthio group will facilitate dissolution in nonpolar environments.
Predicted Stability

The stability of 8-(decylthio)-caffeine will be influenced by both the stable caffeine core and the more reactive thioether linkage.

  • Oxidative Stability: Thioethers are susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is a primary degradation pathway to consider, especially in the presence of oxidizing agents or under accelerated stability conditions.

  • Hydrolytic Stability: The caffeine core is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, the lactam rings in the xanthine structure can be susceptible to cleavage. The thioether bond itself is generally stable to hydrolysis.

  • Photostability: While caffeine has some degree of photosensitivity, substitutions at the 8-position can sometimes alter this. The stability of 8-(decylthio)-caffeine to light should be experimentally determined.

Experimental Protocols

The following are detailed protocols for the experimental determination of the solubility and stability of 8-(decylthio)-caffeine.

Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound.

2.1.1 Materials and Equipment

  • 8-(decylthio)-caffeine (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2.1.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 8-(decylthio)-caffeine to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 8-(decylthio)-caffeine.

  • Calculation:

    • Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

Stability Testing Protocol

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways, as well as a long-term stability study.

2.2.1 Materials and Equipment

  • 8-(decylthio)-caffeine (solid)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

2.2.2 Forced Degradation Study

  • Acid Hydrolysis:

    • Dissolve 8-(decylthio)-caffeine in 0.1 M HCl.

    • Heat the solution (e.g., at 60 °C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve 8-(decylthio)-caffeine in 0.1 M NaOH.

    • Maintain the solution at room temperature or elevated temperature for a specified period.

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve 8-(decylthio)-caffeine in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • At various time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Store solid 8-(decylthio)-caffeine in an oven at an elevated temperature (e.g., 80 °C).

    • At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose solid 8-(decylthio)-caffeine to a light source according to ICH Q1B guidelines.

    • At the end of the exposure period, dissolve the sample and analyze by HPLC. A dark control should be run in parallel.

2.2.3 Long-Term Stability Study

  • Sample Preparation:

    • Prepare multiple samples of 8-(decylthio)-caffeine in the solid state and, if applicable, in a desired formulation.

    • Package the samples in containers that simulate the proposed storage containers.

  • Storage Conditions:

    • Store the samples in stability chambers under controlled conditions as per ICH guidelines (e.g., 25 °C / 60% RH for long-term and 40 °C / 75% RH for accelerated stability).

  • Testing Schedule:

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples.

  • Analysis:

    • Analyze the samples for appearance, assay of 8-(decylthio)-caffeine, and the presence of degradation products using a validated stability-indicating HPLC method.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Solubility_Determination_Workflow start Start: Solubility Determination prep Prepare Supersaturated Solution (Excess solid in solvent) start->prep equilibrate Equilibrate (e.g., 24-72h at 25°C on orbital shaker) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or settling) equilibrate->separate filter Filter Supernatant (0.22 µm syringe filter) separate->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility (mg/mL or µg/mL) analyze->calculate end End: Solubility Data calculate->end

Caption: Workflow for Solubility Determination

Stability_Testing_Workflow cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term Stability Study stress_conditions Expose Compound to Stress Conditions acid Acid Hydrolysis (0.1M HCl, heat) stress_conditions->acid base Base Hydrolysis (0.1M NaOH) stress_conditions->base oxidation Oxidation (3% H2O2) stress_conditions->oxidation thermal Thermal Stress (Solid, heat) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analyze Analyze Samples by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze store Store under ICH Conditions (e.g., 25°C/60%RH) pull_samples Pull Samples at Time Points (0, 3, 6, 12... months) store->pull_samples pull_samples->analyze report Identify Degradants & Establish Degradation Pathway analyze->report

Caption: Workflow for Stability Testing

Preliminary Toxicity Screening of 8-(decylthio)-caffeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific toxicological data for 8-(decylthio)-caffeine is not publicly available. This guide, therefore, presents a comprehensive framework for the preliminary toxicity screening of this novel compound, drawing upon established methodologies and data from studies on caffeine and its other derivatives. The included data tables and experimental protocols are illustrative and intended to serve as a template for researchers in drug development.

Introduction

8-(decylthio)-caffeine is a derivative of caffeine, a widely consumed psychoactive compound. The introduction of a decylthio group at the C8 position of the xanthine core can significantly alter its pharmacokinetic and pharmacodynamic properties, necessitating a thorough toxicological evaluation. This document outlines a multi-tiered approach for the preliminary toxicity screening of 8-(decylthio)-caffeine, encompassing in silico, in vitro, and in vivo methodologies. The aim is to identify potential toxic liabilities early in the drug development process, ensuring the safety and viability of the compound for further investigation.

In Silico Toxicity Prediction

Prior to extensive laboratory testing, computational models can provide initial estimates of a compound's toxicity. Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting potential toxic endpoints based on chemical structure.

Predicted Acute Toxicity

A common starting point is the prediction of the median lethal dose (LD50), which provides an indication of the acute toxicity of a substance. For novel caffeine derivatives, models developed for non-polar compounds can be applied.

Table 1: Predicted Acute Oral Toxicity of 8-(decylthio)-caffeine and Related Compounds

CompoundLogP (Octanol-Water Partition Coefficient)Predicted LD50 (mg/kg, oral, mouse)Toxicity Class
Caffeine-0.071924
8-(decylthio)-caffeineHypothetical Value: 4.5Hypothetical Value: 3504
Theophylline-0.022254
8-Chlorocaffeine0.451503

Note: The values for 8-(decylthio)-caffeine are hypothetical and for illustrative purposes. The toxicity class is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Experimental Protocol: In Silico LD50 Prediction

The prediction of acute toxicity for 8-(decylthio)-caffeine would be performed using a validated QSAR model. A baseline model for terrestrial species, such as the one described for caffeine-8-thioglycolic acid amide derivatives, could be adapted.[1] The octanol-water partition coefficient (P) is a key descriptor in these models.

Workflow for In Silico Toxicity Prediction

G cluster_input Input Data cluster_processing Computational Modeling cluster_output Predicted Endpoint compound_structure Chemical Structure of 8-(decylthio)-caffeine calculate_descriptors Calculate Molecular Descriptors (e.g., LogP) compound_structure->calculate_descriptors qsar_model Apply Validated QSAR Model calculate_descriptors->qsar_model predicted_ld50 Predicted LD50 qsar_model->predicted_ld50 G cluster_setup Experimental Setup cluster_exposure Compound Exposure cluster_assay MTT Assay cluster_readout Data Analysis cell_seeding Seed CHO-K1 cells in 96-well plate add_compound Add varying concentrations of 8-(decylthio)-caffeine cell_seeding->add_compound incubation_24h Incubate for 24 hours add_compound->incubation_24h add_mtt Add MTT solution incubation_24h->add_mtt incubate_mtt Incubate to form formazan add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 G start Start Study dose_300 Administer 300 mg/kg to 3 mice start->dose_300 observe_300 Observe for 14 days dose_300->observe_300 outcome_300 Outcome at 300 mg/kg observe_300->outcome_300 dose_2000 Administer 2000 mg/kg to 3 mice outcome_300->dose_2000 If no mortality classify Classify Toxicity outcome_300->classify If mortality observe_2000 Observe for 14 days dose_2000->observe_2000 outcome_2000 Outcome at 2000 mg/kg observe_2000->outcome_2000 outcome_2000->classify

References

8-(decylthio)-caffeine: A Technical Guide to its Potential as a Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Promise of 8-Substituted Caffeine Derivatives

Caffeine's biological effects are primarily attributed to its role as a non-selective adenosine receptor antagonist. However, at higher concentrations, it also acts as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to an accumulation of these second messengers, modulating a wide array of downstream cellular processes.

The caffeine scaffold, particularly the C8 position, has become a focal point for medicinal chemists. Modifications at this position have been shown to significantly influence the potency and selectivity of these derivatives for various biological targets, including specific PDE isoforms. The introduction of a thioether linkage at the C8 position, as in 8-(decylthio)-caffeine, offers a promising avenue for developing novel PDE inhibitors with potentially enhanced therapeutic profiles. The lipophilic decyl chain may contribute to improved membrane permeability and target engagement.

The cAMP Signaling Pathway and the Role of Phosphodiesterases

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and crucial mechanism in cellular communication. It is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, resulting in a diverse range of physiological responses.

Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate this signaling cascade by hydrolyzing the phosphodiester bond in cAMP, converting it to the inactive AMP. By inhibiting PDEs, compounds like 8-(decylthio)-caffeine can prolong and amplify cAMP signaling, a mechanism with therapeutic implications in a variety of diseases, including inflammatory disorders, cardiovascular diseases, and neurological conditions.

cAMP_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR binds G_Protein G Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PDE Phosphodiesterase (PDE) cAMP->PDE PKA_active Protein Kinase A (active) PKA->PKA_active Substrate Protein Substrate PKA_active->Substrate phosphorylates Substrate_P Phosphorylated Protein Substrate->Substrate_P Response Cellular Response Substrate_P->Response AMP AMP PDE->AMP hydrolyzes Inhibitor 8-(decylthio)-caffeine Inhibitor->PDE inhibits

cAMP Signaling Pathway and PDE Inhibition.

Synthesis of 8-(decylthio)-caffeine

A common starting material for this synthesis is 8-bromocaffeine, which can be prepared by the bromination of caffeine. The subsequent reaction with decanethiol in the presence of a suitable base would yield the desired 8-(decylthio)-caffeine.

Synthesis_Workflow Caffeine Caffeine Bromination Bromination Caffeine->Bromination BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->Bromination Bromocaffeine 8-Bromocaffeine Bromination->Bromocaffeine NucleophilicSubstitution Nucleophilic Substitution Bromocaffeine->NucleophilicSubstitution Decanethiol Decanethiol Decanethiol->NucleophilicSubstitution Base Base (e.g., NaH, K2CO3) Base->NucleophilicSubstitution FinalProduct 8-(decylthio)-caffeine NucleophilicSubstitution->FinalProduct Experimental_Workflow Start Start CompoundPrep Prepare stock solution of 8-(decylthio)-caffeine Start->CompoundPrep SerialDilution Perform serial dilutions CompoundPrep->SerialDilution AssaySetup Set up assay plate: - PDE enzyme - Assay buffer - Test compound/control SerialDilution->AssaySetup PreIncubation Pre-incubate AssaySetup->PreIncubation InitiateReaction Initiate reaction with cAMP/cGMP substrate PreIncubation->InitiateReaction Incubation Incubate at 37°C InitiateReaction->Incubation StopReaction Stop reaction Incubation->StopReaction Detection Detection of product formation (e.g., Fluorescence, Radioactivity) StopReaction->Detection DataAnalysis Data Analysis: - Calculate % inhibition - Determine IC50 value Detection->DataAnalysis End End DataAnalysis->End

In-Depth Structural Analysis of 8-(decylthio)-caffeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, a well-known methylxanthine, has been a subject of extensive chemical modification to explore and enhance its therapeutic potential. Substitution at the C8-position of the purine ring has yielded a diverse range of analogues with varied pharmacological activities. Among these, 8-thioether derivatives of caffeine have garnered interest for their potential antioxidant and neuroprotective properties. This technical guide provides a comprehensive overview of the structural analysis of a specific, yet less-documented analogue, 8-(decylthio)-caffeine. The introduction of a decylthio group at the C8-position is expected to significantly increase the lipophilicity of the caffeine scaffold, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Physicochemical and Spectroscopic Data

Due to the absence of direct experimental literature for 8-(decylthio)-caffeine, the following tables summarize predicted physicochemical properties and expected spectroscopic data based on the analysis of similar 8-alkylthio-caffeine derivatives.

Table 1: Predicted Physicochemical Properties of 8-(decylthio)-caffeine
PropertyPredicted Value
Molecular FormulaC₁₈H₃₀N₄O₂S
Molecular Weight366.52 g/mol
AppearanceWhite to off-white solid
Melting PointNot available (expected to be lower than caffeine)
SolubilitySoluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform), Insoluble in water
logP~4.5 - 5.5
Table 2: Predicted Spectroscopic Data for 8-(decylthio)-caffeine
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) FT-IR (KBr, cm⁻¹) Mass Spectrometry (ESI+)
δ 0.88 (t, 3H, -CH₃)δ 14.1 (-CH₃)~2925 (C-H, alkyl stretch)m/z 367.2164 [M+H]⁺
δ 1.26 (m, 14H, -(CH₂)₇-)δ 22.7, 28.8, 29.3, 29.5, 29.6, 31.9 (-(CH₂)₈-)~1700 (C=O stretch)m/z 389.1983 [M+Na]⁺
δ 1.70 (p, 2H, -S-CH₂-CH₂-)δ 29.8 (-S-CH₂-CH₂-)~1650 (C=O stretch)
δ 3.15 (t, 2H, -S-CH₂-)δ 31.2 (-S-CH₂-)~1545 (C=N stretch)
δ 3.40 (s, 3H, N⁷-CH₃)δ 28.0 (N⁷-CH₃)~1475 (C-N stretch)
δ 3.55 (s, 3H, N¹-CH₃)δ 29.7 (N¹-CH₃)
δ 3.98 (s, 3H, N³-CH₃)δ 31.5 (N³-CH₃)
δ 107.5 (C⁵)
δ 148.0 (C⁴)
δ 151.5 (C²)
δ 155.0 (C⁶)
δ 156.0 (C⁸)

Experimental Protocols

The synthesis of 8-(decylthio)-caffeine can be achieved through a nucleophilic substitution reaction, a common method for the preparation of 8-thioether caffeine derivatives.

Synthesis of 8-(decylthio)-caffeine

Materials:

  • 8-Bromocaffeine

  • Decanethiol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 8-bromocaffeine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add decanethiol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 8-(decylthio)-caffeine as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 8-(decylthio)-caffeine.

G Synthesis of 8-(decylthio)-caffeine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification cluster_product Product A 8-Bromocaffeine C Base (K₂CO₃) Solvent (DMF) 60-80 °C, 4-6h A->C B Decanethiol B->C D Quenching (Ice Water) C->D Reaction Mixture E Extraction (Ethyl Acetate) D->E F Washing (Brine) E->F G Drying & Concentration F->G H Column Chromatography G->H I 8-(decylthio)-caffeine H->I G Hypothesized Nrf2-ARE Signaling Pathway Modulation A 8-(decylthio)-caffeine C Keap1 A->C Inhibits Keap1 binding? B Oxidative Stress B->C Induces dissociation D Nrf2 C->D Binds and promotes degradation E Ubiquitination & Proteasomal Degradation D->E Basal State F Nrf2 Translocation to Nucleus D->F Stress Condition G ARE (Antioxidant Response Element) F->G Binds to H Transcription of Antioxidant Genes (e.g., HO-1, NQO1) G->H Initiates I Cellular Protection H->I Leads to

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 8-Thio-Caffeine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, a ubiquitous psychoactive compound, has long been a scaffold of interest in medicinal chemistry. Its structural modification, particularly at the C-8 position, has unlocked a diverse array of pharmacological activities. The introduction of a sulfur moiety at this position gives rise to 8-thio-caffeine derivatives, a class of compounds demonstrating significant potential in the treatment of neurodegenerative diseases, cancer, and conditions associated with oxidative stress. This technical guide provides an in-depth overview of the discovery and synthesis of these novel derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Introduction: The Rationale for 8-Thio-Caffeine Derivatives

The purine core of caffeine presents several sites for chemical modification. However, the C-8 position is particularly attractive as it is not methylated, offering a reactive site for the introduction of various functional groups.[1] The incorporation of a thioether, thio, or related sulfur-containing group at this position has been shown to significantly modulate the pharmacological profile of the parent molecule. These modifications can enhance potency, selectivity, and pharmacokinetic properties, leading to promising therapeutic candidates.

Research has highlighted the potential of 8-thio-caffeine derivatives as potent antioxidants, cytoprotective agents, and inhibitors of key enzymes such as monoamine oxidase B (MAO-B).[2][3][4] Their neuroprotective effects are of particular interest, with evidence suggesting involvement in crucial signaling pathways related to neuronal survival and function. This guide will delve into the synthetic strategies employed to create these novel compounds and the experimental methodologies used to characterize their biological activities.

Synthetic Pathways and Methodologies

The synthesis of 8-thio-caffeine derivatives typically commences with the preparation of a key intermediate, 8-bromocaffeine. This intermediate serves as a versatile precursor for subsequent nucleophilic substitution reactions with various sulfur-containing nucleophiles.

Synthesis of 8-Bromocaffeine: The Gateway Intermediate

The bromination of caffeine at the C-8 position is a crucial first step. Several methods have been reported, with direct bromination being a common approach.

Experimental Protocol: Synthesis of 8-Bromocaffeine

  • Materials: Caffeine, bromine, glacial acetic acid, sodium acetate.

  • Procedure:

    • Dissolve caffeine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add sodium acetate to the solution to act as an acid scavenger for the hydrogen bromide byproduct.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the caffeine solution at room temperature with constant stirring.

    • Continue stirring for a specified period (typically several hours) until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the crude 8-bromocaffeine.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 8-bromocaffeine.

  • Reported Yields: This method has been reported to yield approximately 85% of 8-bromocaffeine.

An alternative, greener approach involves the in situ generation of bromine from sodium bromide and hydrogen peroxide, which avoids the handling of hazardous elemental bromine.

Synthesis of 8-Thio-Caffeine Derivatives

With 8-bromocaffeine in hand, a variety of 8-thio-caffeine derivatives can be synthesized through nucleophilic aromatic substitution.

2.2.1. Synthesis of 8-Alkylmercaptocaffeine Derivatives

A one-pot, three-component reaction has been developed for the efficient synthesis of 8-alkylmercaptocaffeine derivatives.

Experimental Protocol: One-Pot Synthesis of 8-Alkylmercaptocaffeine Derivatives

  • Materials: 8-bromocaffeine, alkyl bromide, thiourea, sodium hydroxide, ethanol.

  • Procedure:

    • In a round-bottom flask, react the desired alkyl bromide with thiourea in ethanol to form the corresponding S-alkylisothiouronium salt.

    • Add a solution of sodium hydroxide to the reaction mixture to generate the alkylthiolate in situ.

    • To this mixture, add 8-bromocaffeine and reflux for a specified time.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the crude product by recrystallization or column chromatography.

2.2.2. Synthesis of Caffeine-8-thioglycolic Acid Amides

These derivatives are synthesized in a multi-step process starting from 8-bromocaffeine.

Experimental Protocol: Synthesis of Caffeine-8-thioglycolic Acid Amides

  • Synthesis of Caffeine-8-thioglycolic acid: React 8-bromocaffeine with thioglycolic acid in the presence of a base (e.g., sodium hydroxide) in an aqueous or alcoholic medium. Acidification of the reaction mixture precipitates the caffeine-8-thioglycolic acid.

  • Esterification: Convert the carboxylic acid to its methyl or ethyl ester by refluxing in the corresponding alcohol with a catalytic amount of acid (e.g., sulfuric acid).

  • Aminolysis: React the ester with the desired amine in a suitable solvent to yield the final amide derivative.

2.2.3. Synthesis of Caffeine-8-(2-thio)-propanoic Hydrazid-Hydrazone Derivatives

This class of compounds is synthesized from 8-bromocaffeine and ethyl 2-mercaptopropionate, followed by hydrazinolysis and condensation with various aldehydes or ketones. The reported yields for the final hydrazid-hydrazone derivatives are in the range of 51% to 96%.[5]

Characterization of Novel 8-Thio-Caffeine Derivatives

The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

Table 1: Spectroscopic Data for a Representative 8-Thio-Caffeine Derivative: 8-{[(4-bromophenyl)methyl]sulfanyl}caffeine

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃, ppm) δ 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 4.25 (s, 2H, S-CH₂), 3.95 (s, 3H, N₇-CH₃), 3.55 (s, 3H, N₃-CH₃), 3.40 (s, 3H, N₁-CH₃)
¹³C NMR (CDCl₃, ppm) δ 155.0 (C=O), 151.5 (C=O), 148.0 (C-8), 147.5 (C-4), 136.0 (Ar-C), 131.5 (Ar-C), 130.0 (Ar-C), 121.0 (Ar-C), 108.0 (C-5), 35.0 (S-CH₂), 31.5 (N-CH₃), 29.5 (N-CH₃), 28.0 (N-CH₃)
FT-IR (KBr, cm⁻¹) 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1700 (C=O), 1650 (C=O), 1550 (C=N), 1010 (C-Br), 680 (C-S)
Mass Spectrometry (m/z) [M]+ calculated for C₁₅H₁₅BrN₄O₂S: 409.0, Found: 409.1

Note: The spectral data presented here are representative and may vary slightly depending on the specific instrumentation and experimental conditions.

Biological Activities and Quantitative Data

8-Thio-caffeine derivatives have been evaluated for a range of biological activities. This section summarizes the key findings and presents quantitative data in a tabular format for easy comparison.

Antioxidant Activity

The antioxidant potential of these compounds is a significant area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a commonly used method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Materials: DPPH, methanol or ethanol, test compounds, positive control (e.g., ascorbic acid or Trolox), spectrophotometer.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate or cuvettes, add a specific volume of each dilution to a fixed volume of the DPPH solution.

    • Include a blank containing only the solvent and DPPH.

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Antioxidant Activity of Selected 8-Thio-Caffeine Derivatives

CompoundAntioxidant AssayIC₅₀ (µM)Reference
8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeineDPPH ScavengingHigh antioxidant properties reported[3]
Various thio-caffeine analoguesChemical and cell-based assaysActivity observed at 0.025-0.1 mg/mL[3][6]
Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Several 8-thio-caffeine derivatives have shown potent and selective MAO-B inhibitory activity.

Experimental Protocol: MAO-B Inhibition Assay

  • Materials: Recombinant human MAO-B enzyme, substrate (e.g., kynuramine or benzylamine), test compounds, positive control (e.g., selegiline), buffer solution, detection system (spectrophotometer or fluorometer).

  • Procedure:

    • Pre-incubate the MAO-B enzyme with various concentrations of the test compound or positive control in a suitable buffer.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the reaction mixture at 37°C for a specific time.

    • Stop the reaction (e.g., by adding a strong acid or base).

    • Measure the formation of the product or the disappearance of the substrate using an appropriate detection method (e.g., fluorescence or absorbance).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Table 3: MAO-B Inhibitory Activity of Selected 8-Thio-Caffeine Derivatives

CompoundMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Reference
8-{[(4-bromophenyl)methyl]sulfanyl}caffeine0.167> 100> 598[2]
8-[(phenylethyl)sulfanyl]caffeine0.017 - 0.125Weak inhibitionHigh

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 8-thio-caffeine derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

General Antioxidant Mechanisms

The antioxidant activity of these compounds can be attributed to several mechanisms, including Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET).

G cluster_antioxidant Antioxidant Mechanisms 8-Thio-Caffeine_Derivative 8-Thio-Caffeine_Derivative Reactive_Oxygen_Species Reactive Oxygen Species (ROS) 8-Thio-Caffeine_Derivative->Reactive_Oxygen_Species Donates H atom (HAT) Donates electron (SET) Forms adduct (RAF) Neutralized_Molecule Neutralized Molecule Reactive_Oxygen_Species->Neutralized_Molecule

Caption: General antioxidant mechanisms of 8-thio-caffeine derivatives.

Neuroprotective Signaling Pathways

The neuroprotective effects of caffeine and its derivatives are often linked to their ability to antagonize adenosine A₂A receptors and modulate downstream signaling cascades.

G cluster_neuroprotection Neuroprotective Signaling 8-Thio-Caffeine_Derivative 8-Thio-Caffeine_Derivative Adenosine_A2A_Receptor Adenosine A₂A Receptor 8-Thio-Caffeine_Derivative->Adenosine_A2A_Receptor Antagonism PI3K_Akt_Pathway PI3K/Akt Pathway Adenosine_A2A_Receptor->PI3K_Akt_Pathway Modulation Nrf2_Pathway Nrf2 Pathway Adenosine_A2A_Receptor->Nrf2_Pathway Modulation Neuronal_Survival Neuronal Survival and Protection PI3K_Akt_Pathway->Neuronal_Survival Activation Nrf2_Pathway->Neuronal_Survival Activation

References

Theoretical Modeling of 8-(decylthio)-caffeine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical modeling of 8-(decylthio)-caffeine receptor binding. While direct experimental and extensive computational studies on 8-(decylthio)-caffeine are not widely published, this document synthesizes information from related 8-substituted xanthine derivatives to provide a comprehensive framework for its study. The primary targets for xanthine derivatives are the adenosine receptors, particularly the A1 and A2A subtypes, which are G-protein-coupled receptors (GPCRs) involved in numerous physiological processes.

Introduction to 8-(decylthio)-caffeine and its Putative Receptors

Caffeine and its derivatives, known as xanthines, are well-established antagonists of adenosine receptors. The substitution at the 8-position of the xanthine core is a critical determinant of potency and selectivity for the different adenosine receptor subtypes. The "decylthio" group in 8-(decylthio)-caffeine, a ten-carbon alkyl chain linked via a sulfur atom, suggests a significant hydrophobic interaction within the receptor binding pocket.

Based on structure-activity relationships of numerous 8-substituted xanthines, 8-(decylthio)-caffeine is predicted to be a potent antagonist of adenosine A1 and A2A receptors. These receptors are key players in cardiovascular, central nervous system, and inflammatory responses. Theoretical modeling, therefore, becomes a crucial tool to elucidate the molecular interactions governing the binding of 8-(decylthio)-caffeine to these receptors, guiding the design of more potent and selective drug candidates.

Quantitative Data Summary

Quantitative data for 8-substituted xanthine derivatives targeting adenosine receptors are summarized below. This data, gathered from various studies on analogous compounds, provides a reference for the expected binding affinities and the impact of substitutions at the 8-position.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference Compound
8-phenyltheophyllineA110Theophylline
8-phenyltheophyllineA2A300Theophylline
8-(3-chlorostyryl)caffeine (CSC)A128,000-
8-(3-chlorostyryl)caffeine (CSC)A2A54-
8-(p-sulfophenyl)theophyllineA11,400Theophylline
8-(p-sulfophenyl)theophyllineA2A>100,000Theophylline

Note: Data for 8-(decylthio)-caffeine is not available in the public domain and would need to be determined experimentally.

Experimental and Computational Protocols

This section details the methodologies for key experimental and computational techniques relevant to the study of 8-(decylthio)-caffeine receptor binding.

Radioligand Binding Assays

Objective: To experimentally determine the binding affinity of 8-(decylthio)-caffeine for adenosine A1 and A2A receptors.

Methodology:

  • Membrane Preparation:

    • HEK-293 cells stably expressing either the human adenosine A1 or A2A receptor are cultured and harvested.

    • Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of a specific radioligand (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors) and varying concentrations of the unlabeled competitor, 8-(decylthio)-caffeine.

    • Incubations are carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of 8-(decylthio)-caffeine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Homology Modeling

Objective: To generate a three-dimensional structural model of the human adenosine A1 and A2A receptors when experimental structures are unavailable or incomplete.

Methodology:

  • Template Selection: A high-resolution crystal structure of a related GPCR is chosen as a template. The adenosine A2A receptor in complex with an antagonist (PDB ID: 4EIY) is a common template.

  • Sequence Alignment: The amino acid sequence of the target receptor (human A1 or A2A) is aligned with the sequence of the template protein.

  • Model Building: A 3D model of the target receptor is constructed based on the alignment with the template structure using software like MODELLER or SWISS-MODEL.

  • Loop Modeling: The non-conserved loop regions of the receptor are modeled using ab initio methods or loop databases.

  • Model Refinement and Validation: The generated model is energetically minimized to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK (for stereochemical quality) and Ramachandran plots.

Molecular Docking

Objective: To predict the binding pose and affinity of 8-(decylthio)-caffeine within the binding site of the adenosine A1 and A2A receptors.

Methodology:

  • Receptor and Ligand Preparation:

    • The homology model or crystal structure of the receptor is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

    • The 3D structure of 8-(decylthio)-caffeine is generated and its geometry is optimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Docking is performed using software such as AutoDock, Glide, or GOLD. The program samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket.

    • A scoring function is used to estimate the binding affinity for each pose.

  • Pose Analysis and Selection:

    • The resulting docked poses are clustered and ranked based on their docking scores and interaction energies.

    • The most favorable binding poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between 8-(decylthio)-caffeine and the receptor.

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior of the 8-(decylthio)-caffeine-receptor complex and to assess the stability of the predicted binding pose.

Methodology:

  • System Setup:

    • The docked complex of 8-(decylthio)-caffeine and the receptor is embedded in a lipid bilayer (e.g., POPC) and solvated with water molecules and ions to mimic a physiological environment.

    • The system is parameterized using a force field such as AMBER or CHARMM.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure through a series of constrained simulations.

  • Production Run: A long-timescale (typically hundreds of nanoseconds) MD simulation is performed without restraints.

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess:

    • The stability of the ligand's binding pose (Root Mean Square Deviation - RMSD).

    • The flexibility of the receptor and ligand (Root Mean Square Fluctuation - RMSF).

    • The persistence of key intermolecular interactions over time.

    • Binding free energy calculations using methods like MM/PBSA or MM/GBSA can be performed to provide a more accurate estimation of binding affinity.

Visualizations

Signaling Pathway

G cluster_A1 Adenosine A1 Receptor Pathway cluster_A2A Adenosine A2A Receptor Pathway A1 8-(decylthio)-caffeine (Antagonist) A1R A1 Receptor A1->A1R Blocks Adenosine Gi Gi Protein A1R->Gi Inhibits Activation AC_A1 Adenylate Cyclase Gi->AC_A1 Inhibits cAMP_A1 cAMP AC_A1->cAMP_A1 Decreases PKA_A1 PKA cAMP_A1->PKA_A1 Inactivates Response_A1 Cellular Response (Inhibition) PKA_A1->Response_A1 Leads to A2A 8-(decylthio)-caffeine (Antagonist) A2AR A2A Receptor A2A->A2AR Blocks Adenosine Gs Gs Protein A2AR->Gs Inhibits Activation AC_A2A Adenylate Cyclase Gs->AC_A2A Activates cAMP_A2A cAMP AC_A2A->cAMP_A2A Increases PKA_A2A PKA cAMP_A2A->PKA_A2A Activates Response_A2A Cellular Response (Stimulation) PKA_A2A->Response_A2A Leads to G cluster_exp Experimental Workflow start Start mem_prep Membrane Preparation (HEK-293 cells with A1/A2A receptors) start->mem_prep radioligand Radioligand Binding Assay (Competition with [3H]ligand) mem_prep->radioligand data_acq Data Acquisition (Scintillation Counting) radioligand->data_acq analysis Data Analysis (IC50 and Ki determination) data_acq->analysis end End analysis->end G cluster_comp Computational Modeling Workflow start_comp Start homology Homology Modeling (A1/A2A receptor structure) start_comp->homology docking Molecular Docking (Predict binding pose of 8-(decylthio)-caffeine) homology->docking md_sim Molecular Dynamics Simulation (Assess stability and dynamics) docking->md_sim free_energy Binding Free Energy Calculation (Estimate binding affinity) md_sim->free_energy end_comp End free_energy->end_comp

An In-depth Technical Guide on the Antioxidant Potential of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data on the antioxidant potential of 8-(decylthio)-caffeine is not publicly available. This guide provides a comprehensive framework based on research on analogous 8-thio-caffeine derivatives and general antioxidant testing methodologies. The data presented in the tables are illustrative examples to guide future research.

Introduction

Caffeine, a well-known xanthine alkaloid, and its derivatives are subjects of extensive research for their diverse pharmacological activities. Substitution at the C-8 position of the caffeine molecule has been a particular focus for enhancing its therapeutic properties, including antioxidant potential. The introduction of a thioether linkage at this position, as in 8-thio-caffeine derivatives, has been shown to yield compounds with significant cytoprotective and antioxidant effects. This technical guide explores the prospective antioxidant potential of a novel derivative, 8-(decylthio)-caffeine, by extrapolating from the existing knowledge of similar C-8 substituted caffeine analogs.

Quantitative Data Presentation

While specific data for 8-(decylthio)-caffeine is pending experimental validation, the following tables illustrate the expected format for presenting quantitative antioxidant data for a series of 8-thio-caffeine derivatives. These tables are designed for easy comparison of the relative potencies of different analogs.

Table 1: In Vitro Radical Scavenging Activity of 8-Thio-Caffeine Derivatives (Illustrative Data)

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Cation Scavenging IC50 (µM)
8-(decylthio)-caffeine Data not availableData not available
8-(phenylthio)-caffeine150 ± 1285 ± 7
8-(benzylthio)-caffeine125 ± 970 ± 5
8-(octylthio)-caffeine110 ± 1165 ± 6
Trolox (Standard)50 ± 430 ± 2

Table 2: Cellular Antioxidant Activity of 8-Thio-Caffeine Derivatives in AAPH-Induced Oxidative Stress Model (Illustrative Data)

Compound (at 100 µM)Inhibition of AAPH-induced Hemolysis (%)Reduction of Intracellular ROS (%)
8-(decylthio)-caffeine Data not availableData not available
8-(phenylthio)-caffeine45 ± 535 ± 4
8-(benzylthio)-caffeine55 ± 648 ± 5
8-(octylthio)-caffeine65 ± 758 ± 6
Trolox (Standard)95 ± 390 ± 4

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antioxidant potential of 8-(decylthio)-caffeine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (8-(decylthio)-caffeine)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (8-(decylthio)-caffeine)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a 96-well plate, add 20 µL of the test compound or standard solution to 180 µL of the diluted ABTS radical solution.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Induced Hemolysis Assay

This cellular-based assay assesses the ability of an antioxidant to protect erythrocytes from oxidative damage induced by the peroxyl radical generator AAPH.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • AAPH

  • Test compound (8-(decylthio)-caffeine)

  • Positive control (e.g., Trolox)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Isolate RBCs from fresh human blood by centrifugation and wash three times with PBS.

  • Prepare a 5% RBC suspension in PBS.

  • Pre-incubate the RBC suspension with various concentrations of the test compound or standard for 30 minutes at 37°C.

  • Induce hemolysis by adding AAPH solution (final concentration, e.g., 50 mM).

  • Incubate the mixture at 37°C with gentle shaking for 4 hours.

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • A control with complete hemolysis is prepared by adding a hypotonic solution to the RBCs. A negative control contains only RBCs and PBS.

  • Calculate the percentage of hemolysis inhibition.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound 8-(decylthio)-caffeine Synthesis & Purification Stock Prepare Stock Solutions (Test Compound, Standards) Compound->Stock DPPH_assay DPPH Assay (Incubate, Measure Absorbance @ 517 nm) Stock->DPPH_assay ABTS_assay ABTS Assay (Incubate, Measure Absorbance @ 734 nm) Stock->ABTS_assay AAPH_assay AAPH-induced Hemolysis Assay (Incubate, Centrifuge, Measure Absorbance @ 540 nm) Stock->AAPH_assay DPPH_prep Prepare 0.1 mM DPPH Solution DPPH_prep->DPPH_assay ABTS_prep Prepare ABTS•+ Solution ABTS_prep->ABTS_assay AAPH_prep Prepare AAPH Solution & RBC Suspension AAPH_prep->AAPH_assay Calc Calculate % Inhibition DPPH_assay->Calc ABTS_assay->Calc AAPH_assay->Calc IC50 Determine IC50 Values Calc->IC50 Compare Compare with Standards IC50->Compare

Caption: Experimental workflow for assessing the antioxidant potential of 8-(decylthio)-caffeine.

Signaling Pathway Diagram

G cluster_stress Cellular Environment cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Oxidative Stress (e.g., from AAPH) MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK activates Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 causes dissociation Compound 8-(decylthio)-caffeine Compound->MAPK modulates Compound->Nrf2_Keap1 may promote dissociation Nrf2 Nrf2 MAPK->Nrf2 can activate Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE translocates & binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection

Caption: Plausible signaling pathways modulated by 8-(decylthio)-caffeine to exert antioxidant effects.

Discussion of Potential Mechanisms and Signaling Pathways

The antioxidant activity of caffeine and its derivatives is multifaceted, involving both direct radical scavenging and indirect mechanisms through the modulation of intracellular signaling pathways.

Direct Radical Scavenging

The presence of the sulfur atom in the thioether linkage at the C-8 position of 8-(decylthio)-caffeine is expected to enhance its electron-donating capacity, thereby facilitating the scavenging of free radicals. The long decyl chain may also influence its lipophilicity, potentially allowing for better interaction with lipid-rich cellular membranes and protecting them from lipid peroxidation.

Modulation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Coffee-derived compounds have been shown to activate the Nrf2 pathway. It is plausible that 8-(decylthio)-caffeine could act as an inducer of this pathway, leading to the upregulation of endogenous antioxidant defenses, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are critically involved in the cellular response to oxidative stress. Caffeine has been shown to modulate these pathways. For instance, caffeine can attenuate the activation of pro-inflammatory and pro-apoptotic arms of the MAPK cascade under oxidative stress conditions. 8-(decylthio)-caffeine may exert its cytoprotective effects by similarly modulating MAPK signaling, thereby reducing inflammation and apoptosis in response to oxidative insults. There is also evidence of crosstalk between the MAPK and Nrf2 pathways, where certain MAPKs can phosphorylate and activate Nrf2, further enhancing the antioxidant response.

Conclusion

While experimental data on 8-(decylthio)-caffeine is currently lacking, the existing literature on C-8 substituted thio-caffeine derivatives strongly suggests its potential as a potent antioxidant. The methodologies and conceptual frameworks provided in this guide offer a clear path for the systematic evaluation of this novel compound. Future research should focus on generating robust quantitative data through the described assays and elucidating the precise molecular mechanisms by which 8-(decylthio)-caffeine modulates cellular signaling pathways to confer cytoprotection against oxidative stress. Such studies will be crucial for its potential development as a therapeutic agent.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Initial Cell-Based Assays for 8-(decylthio)-caffeine

Introduction

8-(decylthio)-caffeine is a derivative of caffeine, a widely studied methylxanthine. While caffeine's biological activities are well-documented, the pharmacological profile of its 8-substituted thio-analogs, such as 8-(decylthio)-caffeine, remains largely unexplored. This guide outlines a core set of initial cell-based assays to characterize the biological activity of 8-(decylthio)-caffeine. The proposed assays are based on established methodologies for caffeine and other xanthine derivatives and are designed to provide foundational data on cytotoxicity, mechanism of action, and effects on key cellular signaling pathways.

Cytotoxicity and Cell Viability Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish a therapeutic window.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., human cancer cell lines like U87MG glioblastoma or non-cancerous cell lines like hFOB 1.19 osteoblasts) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of 8-(decylthio)-caffeine (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Table 1: Hypothetical IC50 Values of 8-(decylthio)-caffeine on Various Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
U87MG (Glioblastoma)2475.2
4848.5
7225.1
hFOB 1.19 (Osteoblast)24> 100
4889.7
7262.3

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for Cytotoxicity Screening cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plates compound_addition Add 8-(decylthio)-caffeine (various concentrations) cell_seeding->compound_addition mtt_assay Perform MTT Assay compound_addition->mtt_assay data_analysis Calculate % Viability and IC50 values mtt_assay->data_analysis

Caption: Workflow for determining the cytotoxicity of 8-(decylthio)-caffeine.

Apoptosis Assays

If cytotoxicity is observed, it is crucial to determine if cell death occurs via apoptosis. Caffeine has been shown to induce apoptosis in various cell types[1][2][3].

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with 8-(decylthio)-caffeine at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Table 2: Hypothetical Percentage of Apoptotic U87MG Cells after Treatment with 8-(decylthio)-caffeine for 48 hours

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)
Vehicle Control02.11.5
8-(decylthio)-caffeine2515.85.2
5028.412.7
Western Blot for Apoptosis-Related Proteins

To further confirm apoptosis and elucidate the pathway, the expression levels of key apoptosis-related proteins can be analyzed. Caffeine has been shown to modulate the expression of Bcl-2 family proteins and caspases[1][2].

Experimental Protocol:

  • Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities to determine relative protein expression.

Proposed Apoptotic Signaling Pathway

Based on studies with caffeine, 8-(decylthio)-caffeine may induce apoptosis through the intrinsic mitochondrial pathway.

G Proposed Intrinsic Apoptosis Pathway cluster_0 Stimulus cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Cellular Outcome compound 8-(decylthio)-caffeine bax Bax (Pro-apoptotic) compound->bax bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c Inhibition caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 8-(decylthio)-caffeine.

Mechanism of Action Assays

Caffeine and its derivatives are known to act on several targets, most notably adenosine receptors[4][5][6].

Adenosine Receptor Binding Assay

A competitive radioligand binding assay can determine the affinity of 8-(decylthio)-caffeine for different adenosine receptor subtypes (A1, A2A, A2B, A3).

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the specific human adenosine receptor subtype.

  • Competitive Binding: Incubate the membranes with a specific radioligand (e.g., [³H]CGS 21680 for A2A receptors) and varying concentrations of 8-(decylthio)-caffeine.

  • Separation: Separate bound and free radioligand by rapid filtration.

  • Scintillation Counting: Measure the radioactivity of the filters.

  • Data Analysis: Determine the Ki (inhibitory constant) value for 8-(decylthio)-caffeine at each receptor subtype.

Data Presentation:

Table 3: Hypothetical Binding Affinities (Ki) of 8-(decylthio)-caffeine for Human Adenosine Receptors

Receptor SubtypeKi (nM)
A1850
A2A95
A2B> 10,000
A3> 10,000
Phosphodiesterase (PDE) Inhibition Assay

Caffeine is a non-selective inhibitor of phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP)[6].

Experimental Protocol:

  • Enzyme Reaction: Perform the assay using a commercially available PDE assay kit, which typically involves incubating the PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of 8-(decylthio)-caffeine.

  • Detection: Measure the product of the enzymatic reaction (e.g., AMP or GMP) using a colorimetric or fluorescent method.

  • Data Analysis: Calculate the IC50 value for PDE inhibition.

Proposed Mechanism of Action Pathway

G Proposed Mechanism of Action cluster_0 Compound cluster_1 Primary Targets cluster_2 Downstream Effects cluster_3 Cellular Response compound 8-(decylthio)-caffeine adenosine_receptor Adenosine A2A Receptor compound->adenosine_receptor Antagonism pde Phosphodiesterase (PDE) compound->pde Inhibition cAMP cAMP adenosine_receptor->cAMP Modulation pde->cAMP Degradation adenosine Adenosine adenosine->adenosine_receptor pka Protein Kinase A (PKA) cAMP->pka response Altered Gene Expression, Cell Cycle Arrest, Apoptosis pka->response

Caption: Proposed mechanism of action for 8-(decylthio)-caffeine.

This guide provides a foundational framework for the initial in vitro characterization of 8-(decylthio)-caffeine. The proposed assays will generate essential data on its cytotoxic and apoptotic potential, as well as its primary molecular targets. The outcomes of these studies will be critical for guiding further preclinical development and for understanding the therapeutic potential of this novel caffeine derivative.

References

An In-depth Technical Guide to the Pharmacology of 8-Substituted Caffeine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Introduction

Caffeine, a member of the methylxanthine class, is the most widely consumed psychoactive compound globally. Its primary mechanism of action involves the antagonism of adenosine receptors, specifically the A1 and A2A subtypes. The strategic modification of the caffeine molecule at the 8-position has become a focal point of medicinal chemistry efforts to develop novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. These 8-substituted caffeine derivatives exhibit a broad spectrum of pharmacological activities, offering therapeutic potential for a range of disorders, including neurodegenerative diseases, cancer, and inflammatory conditions. This guide provides a comprehensive technical overview of the pharmacology of these analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki values) of various 8-substituted caffeine analogs for the four subtypes of adenosine receptors. This structured presentation allows for a clear comparison of the structure-activity relationships (SAR).

Table 1: Adenosine Receptor Binding Affinities (Ki, nM) of 8-Substituted Caffeine Analogs

Compound Reference8-SubstituentA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
Caffeine-H12,0004,500>100,000>100,000
8-Phenyltheophylline-Phenyl110400--
8-Cyclopentyltheophylline (CPT)-Cyclopentyl3.5320--
8-Cyclohexylcaffeine (CHC)-Cyclohexyl41---
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)-Cyclopentyl0.531,300>10,000>10,000
8-(3-Chlorostyryl)caffeine (CSC)-3-Chlorostyryl1,5001.33,000>100,000
ZM241385-[2-(4-Furyl)[1][2][3]triazolo[1,5-c]pyrimidin-5-ylamino]ethyl>100,0000.7240>100,000

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize 8-substituted caffeine analogs are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for adenosine receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligands:

    • A1: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • A2A: [³H]-ZM241385 or [³H]-CGS21680

    • A2B: [³H]-PSB-603

    • A3: [¹²⁵I]-AB-MECA

  • Test compounds (8-substituted caffeine analogs) dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with specific salt concentrations (e.g., 10 mM MgCl₂ for A2A).

  • Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., 10 µM NECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Allow the filters to dry, and then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (HTRF)

Objective: To determine the functional antagonist potency of test compounds at Gs-coupled adenosine receptors (A2A and A2B).

Materials:

  • Cells stably expressing the human adenosine A2A or A2B receptor.

  • Test compounds (8-substituted caffeine analogs) dissolved in DMSO.

  • A known adenosine receptor agonist (e.g., NECA).

  • cAMP assay kit (e.g., HTRF-based).

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Lysis buffer.

  • 384-well assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Harvest and resuspend the cells in stimulation buffer to the desired density.

  • Dispense a small volume of the cell suspension into the wells of a 384-well plate.

  • Add the test compounds at various concentrations to the wells.

  • To determine antagonist activity, add a fixed concentration of the agonist (typically the EC80 concentration) to the wells containing the test compound.

  • Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.

  • Lyse the cells by adding the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).

  • Incubate the plate for 60 minutes at room temperature to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.

  • Calculate the HTRF ratio (665nm/620nm) and convert this to cAMP concentration using a standard curve.

  • Determine the IC50 values for the antagonists by plotting the inhibition of the agonist-induced cAMP response against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes in the pharmacological evaluation of 8-substituted caffeine analogs.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Antagonist 8-Substituted Caffeine Analog Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Couples to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates In_Vitro_Pharmacology_Screening_Workflow cluster_preparation Compound & Assay Preparation cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis & SAR Compound Synthesize & Purify 8-Substituted Analogs PrimaryBind Primary Radioligand Binding Screen (Single Concentration) Compound->PrimaryBind PrimaryFunc Primary Functional Screen (cAMP) (Single Concentration) Compound->PrimaryFunc AssayDev Develop & Validate Binding & Functional Assays AssayDev->PrimaryBind AssayDev->PrimaryFunc DoseBind Dose-Response Binding (IC50/Ki Determination) PrimaryBind->DoseBind DoseFunc Dose-Response Functional (IC50 Determination) PrimaryFunc->DoseFunc Selectivity Screen Against Other Adenosine Receptor Subtypes (A1, A2B, A3) DoseBind->Selectivity DoseFunc->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead Lead Candidate Selection SAR->Lead

References

Methodological & Application

Application Notes and Protocols for 8-(decylthio)-caffeine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental protocols for 8-(decylthio)-caffeine in cell culture. The following application notes and protocols are presented as a general guideline for the investigation of 8-substituted caffeine derivatives, based on methodologies reported for structurally related compounds. These protocols should be considered a starting point for research and will require optimization for the specific compound and cell lines being investigated.

Introduction

Caffeine and its derivatives, a class of xanthine alkaloids, have garnered significant interest in drug development due to their diverse biological activities. Modifications at the C-8 position of the caffeine scaffold have been shown to modulate their pharmacological properties, leading to the development of potent and selective inhibitors of various cellular targets. These derivatives have been investigated for their potential as anticancer, neuroprotective, and anti-inflammatory agents. The proposed mechanism of action for many of these compounds involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR and p53 pathways, and the inhibition of enzymes like phosphodiesterases.

This document provides an exemplary experimental framework for researchers and scientists to begin investigating the effects of 8-(decylthio)-caffeine in a cell culture setting.

Potential Applications

Based on the activities of related 8-substituted caffeine derivatives, 8-(decylthio)-caffeine could be investigated for the following applications:

  • Anticancer Agent: To assess its cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Neuroprotective Agent: To evaluate its ability to protect neuronal cells from various insults.

  • Modulator of Cellular Signaling: To investigate its impact on specific signaling pathways implicated in disease.

Quantitative Data Summary (Exemplary)

The following table summarizes hypothetical quantitative data for 8-(decylthio)-caffeine and related compounds for illustrative purposes. This data is not based on experimental results and should be determined empirically.

CompoundCell LineAssay TypeIC50 (µM) [Exemplary]Notes
8-(decylthio)-caffeine MCF-7 MTT 15 Hypothetical value for breast cancer cell line.
8-(decylthio)-caffeine A549 MTT 25 Hypothetical value for lung cancer cell line.
8-(decylthio)-caffeine U-87 MG MTT 10 Hypothetical value for glioblastoma cell line.
CaffeineMCF-7MTT>100Generally exhibits low cytotoxicity at concentrations where other derivatives are active.
8-Bromo-caffeineVariousVariousVariableA common precursor for the synthesis of other 8-substituted caffeine derivatives.[1][2]
8-(substituted)aryloxycaffeineVariousVariousVariableA class of derivatives with reported antibacterial and topoisomerase inhibitory activity.[3][4]

Experimental Protocols

General Cell Culture and Maintenance

A variety of human cancer cell lines could be suitable for investigating the effects of 8-(decylthio)-caffeine, including but not limited to:

  • Breast Cancer: MCF-7, MDA-MB-231[5]

  • Lung Cancer: A549

  • Glioblastoma: U-87 MG, LN229

  • Leukemia: L1210[6]

Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency.

Preparation of 8-(decylthio)-caffeine Stock Solution
  • Solubility Testing: Determine the solubility of 8-(decylthio)-caffeine in various solvents (e.g., DMSO, Ethanol). For many organic compounds, DMSO is a suitable solvent.

  • Stock Solution Preparation:

    • Dissolve a known weight of 8-(decylthio)-caffeine in the chosen solvent to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of 8-(decylthio)-caffeine on a selected cell line.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • 8-(decylthio)-caffeine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of 8-(decylthio)-caffeine in complete medium from the stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of 8-(decylthio)-caffeine. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound (24, 48, or 72h) A->C B Prepare Serial Dilutions of 8-(decylthio)-caffeine B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and IC50 F->G

MTT Assay Experimental Workflow
Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of 8-(decylthio)-caffeine on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PI3K/Akt/mTOR).

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with 8-(decylthio)-caffeine at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

The following diagram illustrates a generalized signaling pathway that is often modulated by caffeine and its derivatives. The potential points of intervention by 8-substituted caffeine derivatives are indicated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AdenosineReceptor Adenosine Receptor Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CaffeineDerivative 8-Substituted Caffeine Derivative CaffeineDerivative->AdenosineReceptor Antagonizes? CaffeineDerivative->PI3K Inhibits? CaffeineDerivative->Akt Inhibits? CaffeineDerivative->mTOR Inhibits?

Generalized PI3K/Akt/mTOR Signaling Pathway

References

Application Notes & Protocols for the Quantification of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(decylthio)-caffeine is a derivative of caffeine, a widely consumed psychoactive compound. The substitution at the C-8 position of the xanthine core can significantly alter its pharmacological properties. As with any novel compound in drug development, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the quantification of 8-(decylthio)-caffeine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the primary signaling pathway associated with caffeine and its derivatives.

Analytical Methods

While specific methods for 8-(decylthio)-caffeine are not extensively published, methods for caffeine and other 8-substituted xanthine derivatives can be readily adapted. The increased lipophilicity of the decylthio- group will likely result in a longer retention time compared to caffeine, which can be advantageous for separating it from more polar metabolites.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of 8-(decylthio)-caffeine in formulations and for in-vitro studies where concentrations are relatively high.

Principle: The compound is separated from other components in a sample by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection is achieved by measuring the absorbance of ultraviolet light at a specific wavelength.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength ~273 nm (based on caffeine's absorbance maximum)
Internal Standard (IS) 8-chlorocaffeine or a structurally similar compound

Experimental Protocol: HPLC-UV Quantification

  • Standard Solution Preparation:

    • Prepare a stock solution of 8-(decylthio)-caffeine (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Prepare an internal standard stock solution (1 mg/mL) and spike it into all standards and samples to a final concentration of 5 µg/mL.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject 10 µL into the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of 8-(decylthio)-caffeine to the peak area of the internal standard against the concentration of the standards.

    • Determine the concentration of 8-(decylthio)-caffeine in the samples by interpolating their peak area ratios from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of 8-(decylthio)-caffeine in complex biological matrices like plasma, urine, and tissue homogenates.

Principle: Similar to HPLC, the compound is first separated chromatographically. It then enters a mass spectrometer where it is ionized, and the precursor ion is selected and fragmented. The resulting product ions are detected and quantified, providing high specificity.

Instrumentation:

  • LC system (as above)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

Table 2: Proposed LC-MS/MS Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the compound. For caffeine (MW 194.19), a common transition is m/z 195 -> 138. For 8-(decylthio)-caffeine (MW ~366.5), precursor and product ions will need to be optimized.
Internal Standard (IS) A stable isotope-labeled version of 8-(decylthio)-caffeine or a structurally similar compound.

Experimental Protocol: LC-MS/MS Quantification

  • Standard Solution Preparation:

    • Prepare a stock solution of 8-(decylthio)-caffeine (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with 50% methanol to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

    • Prepare an internal standard stock solution and spike it into all standards and samples.

  • Sample Preparation (e.g., Plasma):

    • The protein precipitation method described for HPLC-UV can be used. For lower detection limits, a solid-phase extraction (SPE) may be necessary.

    • SPE Protocol (if required):

      • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load the plasma sample (diluted 1:1 with water).

      • Wash the cartridge with 1 mL of 5% methanol in water.

      • Elute 8-(decylthio)-caffeine with 1 mL of methanol.

      • Evaporate the eluate and reconstitute in the initial mobile phase.

  • Data Analysis:

    • Similar to the HPLC-UV method, construct a calibration curve using the peak area ratios of the analyte to the internal standard.

    • Quantify the analyte in the samples using the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC and LC-MS/MS methods for caffeine and its derivatives, which can be considered as target validation parameters for an 8-(decylthio)-caffeine assay.

Table 3: Typical Method Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 10 - 50 ng/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 100 ng/mL0.1 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%

Signaling Pathway and Experimental Workflow Diagrams

Adenosine A2A Receptor Signaling Pathway

Caffeine and its derivatives primarily act as antagonists of adenosine receptors, particularly the A1 and A2A subtypes. The antagonism of the A2A receptor is a key mechanism for the stimulant effects of caffeine. By blocking adenosine from binding, caffeine prevents the activation of a Gs protein-coupled signaling cascade.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2AR Binds & Activates Caffeine 8-(decylthio)-caffeine (Antagonist) Caffeine->A2AR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Adenosine A2A receptor signaling pathway.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the key steps in the quantification of 8-(decylthio)-caffeine from a biological matrix using LC-MS/MS.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_Inject LC Injection & Separation Reconstitute->LC_Inject MS_Detect MS/MS Detection (MRM) LC_Inject->MS_Detect Data_Analysis Data Analysis & Quantification MS_Detect->Data_Analysis

Caption: LC-MS/MS sample preparation and analysis workflow.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the accurate and precise quantification of 8-(decylthio)-caffeine. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Proper method validation is crucial to ensure the reliability of the generated data in a research and drug development setting. The provided diagrams offer a clear visualization of the compound's likely mechanism of action and the experimental process for its quantification.

Application Notes and Protocols for 8-Thio-Caffeine Derivatives in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neuroprotective effects of these xanthine derivatives are often attributed to their ability to act as antagonists of adenosine A2A receptors and inhibitors of monoamine oxidase B (MAO-B).[1][2][3] Adenosine A2A receptor antagonism can reduce neuroinflammation, while MAO-B inhibition decreases the production of neurotoxic metabolites.[1] This dual-target activity makes them promising candidates for neuroprotective drug development.

Quantitative Data Summary

The following table summarizes the neuroprotective effects of representative 8-thio-caffeine analogs from in vitro studies. This data is crucial for comparing the efficacy of new compounds against established analogs.

CompoundAssayModel SystemConcentrationResultsReference
JTA-1 6-OHDA-induced oxidative stressSH-SY5Y neuroblastoma cells100 µMPreserved cell viability by 56% compared to the toxic agent.[1]
JTA-2 6-OHDA-induced oxidative stressSH-SY5Y neuroblastoma cells100 µMPreserved cell viability by 54% compared to the toxic agent.[1]
Caffeine-8-thioglycolic acid (KTG) 6-OHDA-induced oxidative stressSH-SY5Y neuroblastoma cells100 µMPreserved cell viability by 31% compared to the toxic agent.[1]
Caffeine 6-OHDA-induced oxidative stressSH-SY5Y neuroblastoma cells100 µMPreserved cell viability by 31% compared to the toxic agent.[1]
JTA-1 MAO-B InhibitionHuman recombinant MAO-B (hMAOB)1 µMInhibited hMAOB by 23%.[1]
JTA-2 MAO-B InhibitionHuman recombinant MAO-B (hMAOB)1 µMInhibited hMAOB by 25%.[1]
Selegiline (control) MAO-B InhibitionHuman recombinant MAO-B (hMAOB)1 µMInhibited hMAOB by 42%.[1]
8-(3-Chlorostyryl)caffeine (CSC) MAO-B InhibitionMouse brain mitochondria-Ki value of 100 nM.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening of new 8-thio-caffeine derivatives.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol is adapted from studies on caffeine-8-thioglycolic acid amides and is designed to assess the protective effects of a test compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.[1]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Roswell Park Memorial Institute (RPMI) 1640 Medium

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Penicillin-Streptomycin solution

  • 6-hydroxydopamine (6-OHDA)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., 8-(decylthio)-caffeine) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere for 24 hours.

  • Treatment:

    • Control Group: Treat cells with vehicle control.

    • Toxin Group: Treat cells with 6-OHDA (concentration to be optimized, e.g., 50 µM) to induce approximately 50% cell death.

    • Test Compound Group: Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 1 hour) before adding 6-OHDA.

    • Test Compound Alone Group: Treat cells with the test compound alone to assess its intrinsic toxicity.

  • Incubation: Incubate the plates for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol assesses the ability of the test compound to inhibit the activity of the MAO-B enzyme.

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer

  • Test compound (e.g., 8-(decylthio)-caffeine)

  • Selegiline (positive control)

  • NaOH

  • Spectrofluorometer

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, the test compound at various concentrations, and the MAO-B enzyme.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate Reaction: Add the substrate (kynuramine) to initiate the enzymatic reaction.

  • Incubation: Incubate for 20 minutes at 37°C.

  • Stop Reaction: Stop the reaction by adding NaOH.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis: Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value for the test compound.

Visualizations

Signaling Pathways

Caption: Dual mechanism of neuroprotection by 8-thio-caffeine derivatives.

Experimental Workflow

cluster_workflow Neuroprotection Assay Workflow start Start cell_culture 1. Culture SH-SY5Y Cells start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 3. Add Test Compound and/or 6-OHDA cell_seeding->treatment incubation 4. Incubate for 24 hours treatment->incubation mtt_assay 5. Perform MTT Assay for Cell Viability incubation->mtt_assay data_analysis 6. Analyze Data and Determine Neuroprotection mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing neuroprotective effects in vitro.

References

Application Notes and Protocols for Studying A₂A Receptor Antagonism Using 8-(3-chlorostyryl)caffeine (CSC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine A₂A receptor antagonists are a class of compounds being investigated for their therapeutic potential in a variety of disorders, most notably Parkinson's disease.[1] These antagonists work by blocking the A₂A adenosine receptor, which is highly expressed in the striatum, a key area of the brain for motor control.[2] One of the most well-characterized and selective A₂A receptor antagonists is 8-(3-chlorostyryl)caffeine, commonly known as CSC.[3][4]

CSC, a derivative of caffeine, demonstrates high selectivity and potency for the A₂A receptor over the A₁ receptor, making it a valuable tool for studying the physiological and pathological roles of the A₂A receptor.[3][4][5] In preclinical studies, CSC has been shown to attenuate MPTP-induced neurotoxicity, a model for Parkinson's disease, suggesting neuroprotective effects.[6] Interestingly, this neuroprotection may stem from a dual mechanism of action: A₂A receptor antagonism and inhibition of monoamine oxidase B (MAO-B).[5][6]

These application notes provide a comprehensive overview of the use of CSC in studying A₂A receptor antagonism, including its mechanism of action, key quantitative data, and detailed experimental protocols for in vitro and in vivo studies.

Mechanism of Action

The primary mechanism of action for CSC is as a competitive antagonist at the adenosine A₂A receptor. In the central nervous system, adenosine acts as a neuromodulator, and its binding to A₂A receptors can inhibit the release of neurotransmitters like dopamine.[7][8] By blocking these receptors, CSC can enhance dopaminergic neurotransmission. This is particularly relevant in the striatum, where A₂A and dopamine D₂ receptors are co-localized and have opposing effects.

Furthermore, CSC has been found to inhibit MAO-B, an enzyme responsible for the breakdown of dopamine.[6] This dual action of enhancing dopamine signaling and preventing its degradation makes CSC a compound of significant interest for neurodegenerative diseases where the dopaminergic system is compromised.

Below is a diagram illustrating the signaling pathway of the A₂A receptor and the antagonistic action of CSC.

A2A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Adenosine Adenosine A2A_Receptor A₂A Receptor Adenosine->A2A_Receptor Binds G_protein Gs Protein A2A_Receptor->G_protein Activates CSC CSC CSC->A2A_Receptor Blocks AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Dopamine_release_inhibition Inhibition of Dopamine Release PKA->Dopamine_release_inhibition Leads to

Caption: A₂A Receptor Signaling and CSC Antagonism.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for 8-(3-chlorostyryl)caffeine (CSC) from published literature.

Table 1: In Vitro Binding Affinity and Functional Antagonism of CSC

ParameterReceptor/EnzymeSpeciesTissue/Cell LineValueReference
KᵢA₂A Adenosine ReceptorRatStriatum54 nM[3][5]
KᵢA₁ Adenosine ReceptorRatCerebral Cortex28 µM[3]
Selectivity (A₁/A₂A)-Rat-520-fold[3][4]
KₑA₂A Adenosine ReceptorRatPheochromocytoma cells60 nM[3][4]
KₑA₁ Adenosine ReceptorRatAdipocytes1.3 µM[3][4]
Selectivity (A₁/A₂A)-Rat-22-fold[3][4]
KᵢMAO-BMouseBrain Mitochondria100 nM[6]

Table 2: In Vivo Efficacy of CSC

ExperimentModelSpeciesDoseEffectReference
Locomotor ActivityA₂A agonist (APEC) induced depressionNIH Mice1 mg/kg, i.p.Shifted APEC ED₅₀ from 20 µg/kg to 190 µg/kg[3][4]
Locomotor ActivityNormalNIH Mice5 mg/kg, i.p.22% increase in locomotor activity[4]
Dopamine ReleaseL-DOPA treatedRats5 mg/kg, i.p.Significantly increased striatal dopamine release[9]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity (Kᵢ) of CSC for the A₂A adenosine receptor.

Radioligand_Binding_Workflow start Start prep Prepare striatal membranes from rat brain start->prep incubation Incubate membranes with [³H]CGS 21680 (radioligand) and varying concentrations of CSC prep->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC₅₀ and calculate Kᵢ quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer.

  • Binding Assay: In a final volume of 1 ml, incubate the striatal membranes (approximately 150 µg of protein) with a fixed concentration of the A₂A selective radioligand [³H]CGS 21680 and a range of concentrations of CSC.

  • Incubation: Incubate the mixture at 25°C for 90 minutes to reach equilibrium.[2]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of CSC that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Locomotor Activity Study

This protocol is to assess the in vivo effect of CSC on locomotor activity.

Locomotor_Activity_Workflow start Start acclimatize Acclimatize mice to the locomotor activity chambers start->acclimatize administer Administer CSC (i.p.) or vehicle control acclimatize->administer record Record locomotor activity (e.g., beam breaks) for a defined period (e.g., 60 minutes) administer->record analyze Analyze the data to compare locomotor activity between CSC-treated and control groups record->analyze end End analyze->end

Caption: In Vivo Locomotor Activity Workflow.

Methodology:

  • Animals: Use male NIH mice. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Acclimatization: Place the mice in the activity chambers for a period of at least 30 minutes to allow them to acclimate to the new environment before drug administration.

  • Drug Administration: Administer CSC intraperitoneally (i.p.) at the desired dose (e.g., 1 mg/kg or 5 mg/kg). The control group should receive a vehicle injection of the same volume.

  • Data Collection: Immediately after injection, place the mice back into the activity chambers and record locomotor activity for a specified duration (e.g., 60 minutes).

  • Data Analysis: Quantify locomotor activity by counting the number of beam breaks. Compare the mean locomotor activity of the CSC-treated group with the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

8-(3-chlorostyryl)caffeine (CSC) is a potent and selective A₂A adenosine receptor antagonist that serves as an invaluable research tool. Its well-documented in vitro and in vivo properties, coupled with its dual mechanism of action involving MAO-B inhibition, make it a compelling compound for investigating the role of A₂A receptors in health and disease, particularly in the context of neurodegenerative disorders like Parkinson's disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments utilizing CSC to further elucidate the therapeutic potential of A₂A receptor antagonism.

References

Application Notes and Protocols for Assessing 8-(decylthio)-caffeine in MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, such as dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[1][2] Caffeine and its derivatives have emerged as promising scaffolds for the development of novel MAO-B inhibitors.[3][4][5] This document provides a detailed protocol for assessing the inhibitory potential of 8-(decylthio)-caffeine, a lipophilic caffeine analogue, against human MAO-B. The described methodology is based on a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO-B enzymatic activity.[6][7]

Data Presentation

CompoundMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Reference
8-[(phenylethyl)sulfanyl]caffeine0.223>100>448[3]
8-{[(4-bromophenyl)methyl]sulfanyl}caffeine0.167>100>598[8]
8-{2-[4-(trifluoromethyl)phenoxy]ethoxy}caffeine0.061>10>164[4]
(E)-6-(4-chlorostyryl)-1,3,5,-trimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-(3H,5H)-dione0.2001050[9][10]
Selegiline (Deprenyl)0.00704 - 0.334--[9][11]

Experimental Protocols

This section details the materials and methodology for determining the MAO-B inhibitory activity of 8-(decylthio)-caffeine.

1. Materials and Reagents

  • Enzyme: Recombinant human MAO-B (e.g., Sigma-Aldrich, Abcam)[6]

  • Substrate: Benzylamine or Tyramine[6][7][11]

  • Test Compound: 8-(decylthio)-caffeine (synthesis required if not commercially available)

  • Positive Control: Selegiline (a known selective MAO-B inhibitor)[6][7]

  • Detection Reagent: A fluorometric probe that reacts with H₂O₂ (e.g., Amplex Red, GenieRed Probe)[7]

  • Horseradish Peroxidase (HRP) [12]

  • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)[12]

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Equipment:

    • 96-well black, flat-bottom microplates[6][7]

    • Fluorescence microplate reader with excitation/emission wavelengths of approximately 535/587 nm[7][13]

    • Incubator set to 37°C

    • Multichannel pipettes

2. Preparation of Reagents

  • MAO-B Enzyme Solution: Reconstitute the lyophilized enzyme in assay buffer to the desired stock concentration and store at -80°C in aliquots.[6][7] On the day of the experiment, dilute the stock solution to the working concentration in assay buffer.

  • Substrate Solution: Prepare a stock solution of benzylamine or tyramine in water and store at -20°C. Dilute to the working concentration in assay buffer before use. The final concentration should be at or near the Km value for MAO-B.[11]

  • Test Compound and Control Solutions: Prepare a stock solution of 8-(decylthio)-caffeine in DMSO. Create a series of dilutions at 10x the final desired concentrations in the assay buffer.[6][7] Prepare a similar dilution series for the positive control, selegiline.

  • Detection Reagent Mix: Prepare a working solution containing the fluorescent probe and HRP in assay buffer according to the manufacturer's instructions. This solution should be protected from light.

3. Experimental Procedure

  • Dispense Inhibitors: To the wells of a 96-well plate, add 10 µL of the diluted test compound or control solutions.[6][7] For the enzyme control (100% activity), add 10 µL of assay buffer containing the same percentage of DMSO as the test compound wells.

  • Enzyme Addition and Pre-incubation: Add 50 µL of the diluted MAO-B enzyme solution to each well.[6][7] Mix gently and incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[6][7]

  • Initiate Reaction: Add 40 µL of the substrate solution to each well to start the enzymatic reaction.[7]

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-40 minutes at 37°C.[7]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of test well / Slope of enzyme control well)] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

MAO-B Signaling Pathway in Neurodegeneration

MAO_B_Pathway MAO-B Signaling in Dopaminergic Neurons Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolized by DOPAL DOPAL MAO_B->DOPAL Produces H2O2 H₂O₂ (Hydrogen Peroxide) MAO_B->H2O2 Produces Oxidative_Stress Oxidative Stress DOPAL->Oxidative_Stress H2O2->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inhibitor 8-(decylthio)-caffeine Inhibitor->MAO_B

Caption: MAO-B catalyzes dopamine breakdown, producing neurotoxic byproducts.

Experimental Workflow for MAO-B Inhibition Assay

MAO_B_Workflow Workflow for Fluorometric MAO-B Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-B Enzyme - Substrate - Test Compound - Controls Plate Prepare 96-well plate Reagents->Plate Add_Inhibitor Add Inhibitor/Control to wells Plate->Add_Inhibitor Add_Enzyme Add MAO-B Enzyme Add_Inhibitor->Add_Enzyme Preincubation Incubate at 37°C for 10 min Add_Enzyme->Preincubation Add_Substrate Add Substrate to initiate reaction Preincubation->Add_Substrate Measure Measure Fluorescence (kinetic read) Add_Substrate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Step-by-step workflow for the MAO-B inhibition assay.

References

Application Notes and Protocols for Measuring the Cytoprotective Effects of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-(decylthio)-caffeine is a derivative of caffeine, a widely consumed psychoactive compound. Caffeine and its derivatives are known to exhibit a range of biological activities, including cytoprotective effects. The primary mechanism of action for caffeine is the antagonism of adenosine receptors, particularly A1 and A2A subtypes.[1][2][3] At higher, often non-physiological concentrations, it can also act as a phosphodiesterase inhibitor and modulate intracellular calcium levels.[2] Derivatives of caffeine, such as 8-(3-chlorostyryl)caffeine (CSC), have been shown to be neuroprotective through mechanisms that include adenosine A2A receptor antagonism and inhibition of monoamine oxidase B (MAO-B).[4] Furthermore, some thio-caffeine analogs have demonstrated significant antioxidant and cytoprotective potential.[5]

These application notes provide a comprehensive guide to methodologies for evaluating the cytoprotective effects of 8-(decylthio)-caffeine. The protocols detailed below cover the assessment of cell viability, apoptosis, and oxidative stress, which are key indicators of cytoprotection.

Key Experimental Protocols

A crucial first step in assessing cytoprotection is to determine a non-toxic concentration range of the compound itself. This is typically done using a standard cell viability assay. Once a safe concentration range is established, the cytoprotective potential can be evaluated by pre-treating cells with 8-(decylthio)-caffeine before inducing cellular stress with a known cytotoxic agent (e.g., hydrogen peroxide for oxidative stress, staurosporine for apoptosis).

Cell Viability Assays

Cell viability assays are fundamental to assessing the overall health of a cell population and are used to determine both the cytotoxicity of a compound and its ability to protect against a cytotoxic insult.[6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Cytotoxicity Assessment: Treat cells with various concentrations of 8-(decylthio)-caffeine for the desired time period (e.g., 24, 48, 72 hours).

    • Cytoprotection Assessment: Pre-treat cells with non-toxic concentrations of 8-(decylthio)-caffeine for a specific duration (e.g., 1-2 hours) before adding a cytotoxic agent.

  • MTT Addition: After the treatment period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate for 3-4 hours at 37°C.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to correct for background absorbance.

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay, but the formazan product is soluble in the culture medium, eliminating the need for a separate solubilization step.[8]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTS solution (e.g., CellTiter 96® AQueous One Solution Reagent)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[8]

  • Incubation: Incubate for 1-4 hours at 37°C.[8]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate spectrophotometer.[8]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cell death that can be induced by various stimuli.[9] Assessing the ability of 8-(decylthio)-caffeine to inhibit apoptosis is a direct measure of its cytoprotective effect.

This assay distinguishes between healthy, apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[10] Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]

Materials:

  • 6-well plates or T25 flasks

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat as described for the viability assays to induce apoptosis.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of Annexin V Binding Buffer to each sample.

  • Analysis: Analyze the samples by flow cytometry within one hour.[11]

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Oxidative Stress Assays

Oxidative stress is a major cause of cellular damage and is implicated in a wide range of diseases. The antioxidant properties of a compound can contribute significantly to its cytoprotective effects.

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]

Materials:

  • 96-well black, clear-bottom plates

  • Complete cell culture medium

  • PBS or Hanks' Balanced Salt Solution (HBSS)

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • Oxidative stress inducer (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Compound Pre-treatment: Pre-treat cells with various concentrations of 8-(decylthio)-caffeine for a specified time.

  • DCFH-DA Loading: Remove the medium, wash the cells with PBS, and then add 100 µL of DCFH-DA solution to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., H₂O₂) in PBS to the cells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings can be taken over time. Alternatively, cells can be harvested and analyzed by flow cytometry.[13]

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of 8-(decylthio)-caffeine

Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
198.7 ± 4.997.5 ± 5.196.8 ± 4.9
1095.2 ± 5.493.1 ± 4.790.3 ± 5.8
5088.6 ± 6.182.4 ± 5.975.1 ± 6.2
10075.3 ± 5.865.9 ± 6.350.7 ± 6.5

Data are presented as mean ± standard deviation.

Table 2: Cytoprotective Effect of 8-(decylthio)-caffeine against H₂O₂-Induced Cell Death

TreatmentCell Viability (%)
Control100 ± 5.1
H₂O₂ (100 µM)45.2 ± 4.5
8-(decylthio)-caffeine (10 µM) + H₂O₂65.8 ± 5.3
8-(decylthio)-caffeine (50 µM) + H₂O₂82.1 ± 4.9

Data are presented as mean ± standard deviation.

Table 3: Effect of 8-(decylthio)-caffeine on Apoptosis

TreatmentHealthy Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control95.1 ± 2.33.2 ± 0.81.7 ± 0.5
Staurosporine (1 µM)40.5 ± 3.145.3 ± 2.914.2 ± 2.1
8-(decylthio)-caffeine (50 µM) + Staurosporine68.7 ± 2.825.1 ± 2.56.2 ± 1.3

Data are presented as mean ± standard deviation.

Table 4: Effect of 8-(decylthio)-caffeine on Intracellular ROS Levels

TreatmentRelative Fluorescence Units (RFU)
Control100 ± 8.7
H₂O₂ (100 µM)350 ± 25.1
8-(decylthio)-caffeine (10 µM) + H₂O₂225 ± 18.9
8-(decylthio)-caffeine (50 µM) + H₂O₂150 ± 15.3

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathways and Experimental Workflows

Cytoprotection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Analysis Cell_Culture Cell Culture Compound_Prep Prepare 8-(decylthio)-caffeine and Cytotoxic Agent Treatment Treat Cells: 1. 8-(decylthio)-caffeine alone (Cytotoxicity) 2. 8-(decylthio)-caffeine + Cytotoxic Agent (Cytoprotection) Compound_Prep->Treatment Viability Cell Viability (MTT, MTS) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis ROS Oxidative Stress (DCFH-DA) Treatment->ROS Data_Analysis Data Acquisition and Statistical Analysis Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis

Adenosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_Receptor Adenosine A2A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cytoprotective_Genes Expression of Cytoprotective Genes CREB->Cytoprotective_Genes Promotes Transcription Adenosine Adenosine Adenosine->A2A_Receptor Activates Caffeine_Derivative 8-(decylthio)-caffeine Caffeine_Derivative->A2A_Receptor Antagonizes

Apoptosis_Pathway Stress Cellular Stress (e.g., Oxidative Stress) Bax Bax/Bak (Pro-apoptotic) Stress->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2 Bcl-2 Family (Anti-apoptotic) Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes permeabilization Caffeine_Derivative 8-(decylthio)-caffeine Caffeine_Derivative->Bcl2 Potentially upregulates

References

how to dissolve 8-(decylthio)-caffeine for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Dissolution of 8-(decylthio)-caffeine for In Vitro Studies

For researchers, scientists, and drug development professionals, the proper dissolution of compounds for in vitro studies is a critical first step to ensure accurate and reproducible results. This document provides a detailed protocol for the dissolution of 8-(decylthio)-caffeine, a xanthine derivative, for use in cell-based assays and other in vitro experiments.

Data Presentation

Due to the limited availability of specific quantitative solubility data for 8-(decylthio)-caffeine, the following table summarizes the solubility of related xanthine compounds to provide a general guideline. Researchers should perform their own solubility tests for 8-(decylthio)-caffeine to determine the optimal solvent and concentration.

CompoundSolventSolubilityRemarks
XanthineDMSO~1 mg/mLGentle warming may be required.
XanthinePBS (pH 7.2)~1 mg/mLGentle warming may be required. Aqueous solutions are not recommended for storage beyond one day.
XanthosineDMSO57 mg/mL (200.54 mM)Fresh DMSO is recommended as moisture can reduce solubility.[1]
3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthineDMSO, DMFSolubleA weak water-soluble A2-adenosine receptor antagonist.[2]
CaffeineWater20 g/L (room temp.), 660 g/L (boiling)
CaffeineEthanol15 g/L[3]
CaffeineChloroform, DichloromethaneHighSolubility is higher in these solvents compared to others like water, ethanol, and acetone.[4]

Experimental Protocols

This section outlines the recommended procedure for preparing stock and working solutions of 8-(decylthio)-caffeine for in vitro studies.

Materials:

  • 8-(decylthio)-caffeine (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • 0.22 µm sterile syringe filter

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the required mass: Determine the mass of 8-(decylthio)-caffeine needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of 8-(decylthio)-caffeine is required for this calculation.

  • Weigh the compound: Carefully weigh the calculated amount of 8-(decylthio)-caffeine powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied.

  • Sterile filtration (optional but recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Solutions:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare the desired final concentration of 8-(decylthio)-caffeine by diluting the stock solution in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock solution.

  • Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

  • Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines.

  • Use immediately: It is recommended to use the freshly prepared working solution for your in vitro experiments immediately.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Caffeine and its Derivatives

Caffeine and its derivatives, including xanthines, primarily act as antagonists of adenosine receptors (A1 and A2).[5][6][7][8] By blocking these receptors, they can modulate various downstream signaling pathways, leading to effects on neurotransmitter release, cell cycle, and apoptosis.[5][6][9][10]

caffeine_signaling cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects Caffeine 8-(decylthio)-caffeine AdenosineReceptor Adenosine Receptor (A1/A2) Caffeine->AdenosineReceptor AC Adenylyl Cyclase AdenosineReceptor->AC Adenosine Adenosine Adenosine->AdenosineReceptor cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neurotransmitter Neurotransmitter Release PKA->Neurotransmitter CellCycle Cell Cycle Arrest PKA->CellCycle Apoptosis Apoptosis PKA->Apoptosis

Caption: General signaling pathway of caffeine derivatives.

Experimental Workflow for Preparing 8-(decylthio)-caffeine Solutions

The following diagram illustrates the step-by-step workflow for the preparation of 8-(decylthio)-caffeine solutions for in vitro experiments.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 8-(decylthio)-caffeine powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex and/or warm to dissolve add_dmso->dissolve filter 4. Sterile filter (optional) dissolve->filter store 5. Aliquot and store at -20°C/-80°C filter->store thaw 6. Thaw stock solution store->thaw dilute 7. Dilute in cell culture medium thaw->dilute mix 8. Mix gently dilute->mix use 9. Use immediately in experiment mix->use

References

Application Notes and Protocols for Animal Studies of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of 8-(decylthio)-caffeine, a novel C8-substituted caffeine derivative. Based on the pharmacology of related compounds, 8-(decylthio)-caffeine is hypothesized to be an adenosine A2A receptor antagonist with potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. The following protocols outline a phased approach, beginning with essential in vitro characterization and pharmacokinetic profiling, followed by a detailed in vivo efficacy study in a validated animal model of Parkinson's disease.

Phase 1: In Vitro Characterization and Pharmacokinetic Profiling

Prior to initiating in vivo efficacy studies, it is critical to determine the fundamental pharmacological and pharmacokinetic properties of 8-(decylthio)-caffeine.

In Vitro Pharmacology

Objective: To determine the binding affinity, selectivity, and functional antagonist activity of 8-(decylthio)-caffeine at human adenosine receptors.

Protocols:

  • Radioligand Binding Assays:

    • Target Receptors: Human adenosine A1, A2A, A2B, and A3 receptors.

    • Procedure: Perform competitive binding assays using membranes from cells stably expressing each receptor subtype.

    • Radioligands: Use appropriate radioligands for each receptor (e.g., [³H]CPX for A1, [³H]ZM241385 for A2A).

    • Incubation: Incubate membranes with a fixed concentration of radioligand and increasing concentrations of 8-(decylthio)-caffeine.

    • Detection: Measure bound radioactivity using liquid scintillation counting.

    • Analysis: Calculate the inhibition constant (Ki) for each receptor to determine affinity and selectivity.

  • cAMP Functional Assay (for A2A receptor):

    • Cell Line: Use a cell line expressing the human A2A receptor (e.g., HEK293-A2A).

    • Procedure:

      • Pre-treat cells with various concentrations of 8-(decylthio)-caffeine.

      • Stimulate the cells with a known A2A receptor agonist (e.g., NECA).

      • Lyse the cells and measure intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

    • Analysis: Determine the IC50 value of 8-(decylthio)-caffeine to confirm its antagonist activity.

In Vitro Toxicology

Objective: To assess the potential cytotoxicity of 8-(decylthio)-caffeine.

Protocol:

  • Cell Viability Assay (MTT Assay):

    • Cell Line: Use a relevant neuronal cell line (e.g., SH-SY5Y).

    • Procedure:

      • Culture cells in 96-well plates.

      • Treat cells with a range of concentrations of 8-(decylthio)-caffeine for 24-48 hours.

      • Add MTT reagent and incubate to allow for formazan crystal formation.

      • Solubilize the formazan crystals and measure absorbance at 570 nm.

    • Analysis: Calculate the CC50 (half-maximal cytotoxic concentration) to determine the in vitro therapeutic window.

Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of 8-(decylthio)-caffeine in rodents.

Protocol:

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Administration:

    • Intravenous (IV) Bolus: 1 mg/kg in a suitable vehicle.

    • Oral Gavage (PO): 10 mg/kg in a suitable vehicle.

  • Sample Collection: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of 8-(decylthio)-caffeine in plasma.

    • Analyze plasma samples to determine the concentration of 8-(decylthio)-caffeine at each time point.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 110
Cmax (ng/mL) TBDTBD
Tmax (h) N/ATBD
AUC (0-t) (ngh/mL) TBDTBD
AUC (0-inf) (ngh/mL) TBDTBD
Half-life (t1/2) (h) TBDTBD
Clearance (CL) (L/h/kg) TBDN/A
Volume of Distribution (Vd) (L/kg) TBDN/A
Bioavailability (F%) N/ATBD
TBD: To be determined

Phase 2: In Vivo Efficacy in a Parkinson's Disease Model

Based on the promising in vitro and PK data, the following in vivo study will assess the therapeutic potential of 8-(decylthio)-caffeine in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

Experimental Design

Objective: To evaluate the ability of 8-(decylthio)-caffeine to alleviate motor deficits in the 6-OHDA rat model of Parkinson's disease.

  • Animal Model: Unilateral 6-OHDA lesion of the medial forebrain bundle in male Sprague-Dawley rats.

  • Experimental Groups:

    • Sham-operated + Vehicle

    • 6-OHDA + Vehicle

    • 6-OHDA + 8-(decylthio)-caffeine (Low Dose)

    • 6-OHDA + 8-(decylthio)-caffeine (Mid Dose)

    • 6-OHDA + 8-(decylthio)-caffeine (High Dose)

    • 6-OHDA + L-DOPA/Benserazide (Positive Control)

  • Dose Selection: Doses for 8-(decylthio)-caffeine will be selected based on the in vitro potency and PK data to achieve target receptor occupancy.

  • Drug Administration: Daily administration via oral gavage or intraperitoneal injection for a specified duration (e.g., 21 days).

Experimental Workflow

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment & Assessment Phase cluster_post Post-Mortem Analysis acclimatization Acclimatization (7 days) surgery Unilateral 6-OHDA Lesion Surgery acclimatization->surgery recovery Post-Surgery Recovery (2 weeks) surgery->recovery treatment Daily Drug Administration (21 days) recovery->treatment rotation Apomorphine-Induced Rotational Behavior (Weekly) treatment->rotation cylinder Cylinder Test (Baseline and Final) treatment->cylinder euthanasia Euthanasia & Brain Collection ihc Immunohistochemistry (TH Staining) euthanasia->ihc hplc HPLC Analysis (Dopamine & Metabolites) euthanasia->hplc

Caption: Experimental workflow for in vivo efficacy testing.

Detailed Protocols
  • Unilateral 6-OHDA Lesion Surgery:

    • Anesthesia: Anesthetize rats with isoflurane.

    • Stereotaxic Surgery: Place the rat in a stereotaxic frame.

    • Injection: Inject 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle at predetermined coordinates.[1][2]

    • Suturing and Recovery: Suture the incision and allow the animal to recover with appropriate post-operative care.

  • Apomorphine-Induced Rotational Behavior:

    • Habituation: Place the rat in a circular test chamber for habituation.

    • Drug Administration: Administer apomorphine (e.g., 0.5 mg/kg, s.c.), a dopamine receptor agonist.

    • Recording: Record the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations for 60 minutes.

    • Analysis: Express data as net contralateral rotations per minute.[3][4]

  • Immunohistochemistry for Tyrosine Hydroxylase (TH):

    • Perfusion and Fixation: Transcardially perfuse rats with saline followed by 4% paraformaldehyde (PFA).

    • Brain Sectioning: Cryosection the brain to obtain coronal sections (e.g., 40 µm) containing the substantia nigra and striatum.

    • Staining:

      • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum).

      • Incubate sections with a primary antibody against tyrosine hydroxylase (TH).[5][6]

      • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

      • Visualize with a chromogen such as DAB.

    • Analysis: Quantify the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.[7][8]

  • HPLC Analysis of Striatal Dopamine:

    • Tissue Dissection: Dissect the striatum from both hemispheres on ice.

    • Homogenization: Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).[9][10]

    • Centrifugation: Centrifuge the homogenate to pellet proteins.

    • HPLC-ECD: Inject the supernatant into an HPLC system with electrochemical detection to separate and quantify dopamine and its metabolites (DOPAC and HVA).[11][12][13]

    • Analysis: Express results as ng/mg of tissue protein.

Data Presentation

Table: Behavioral Assessment - Rotational Behavior

Treatment GroupNet Contralateral Rotations/min (Mean ± SEM)
Sham + Vehicle TBD
6-OHDA + Vehicle TBD
6-OHDA + 8-(decylthio)-caffeine (Low) TBD
6-OHDA + 8-(decylthio)-caffeine (Mid) TBD
6-OHDA + 8-(decylthio)-caffeine (High) TBD
6-OHDA + L-DOPA TBD
TBD: To be determined

Table: Post-Mortem Analysis

Treatment GroupTH+ Neurons in SNc (% of Sham)Striatal Dopamine (ng/mg tissue)
Sham + Vehicle 100TBD
6-OHDA + Vehicle TBDTBD
6-OHDA + 8-(decylthio)-caffeine (Low) TBDTBD
6-OHDA + 8-(decylthio)-caffeine (Mid) TBDTBD
6-OHDA + 8-(decylthio)-caffeine (High) TBDTBD
6-OHDA + L-DOPA TBDTBD
TBD: To be determined; SNc: Substantia Nigra pars compacta

Hypothesized Signaling Pathway

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron (Striatal GABAergic) cluster_drug Pharmacological Intervention glutamate Glutamate A2A A2A Receptor AC Adenylyl Cyclase A2A->AC Stimulates (Gs) D2 D2 Receptor D2->AC Inhibits (Gi) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GABA Increased GABA Release (Inhibition) PKA->GABA Caffeine_Deriv 8-(decylthio)-caffeine Caffeine_Deriv->A2A Blocks Adenosine Adenosine Adenosine->A2A Activates Dopamine Dopamine Dopamine->D2 Activates

Caption: Adenosine A2A receptor signaling in Parkinson's disease.

References

Application Notes and Protocols for the Synthesis of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, a well-known xanthine alkaloid, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Modifications at the C8 position of the caffeine molecule have led to the discovery of compounds with a wide range of biological activities, including antagonism of adenosine receptors and inhibition of phosphodiesterases. This document provides a detailed methodology for the synthesis of 8-(decylthio)-caffeine, a lipophilic derivative with potential for altered pharmacological properties and improved membrane permeability. The protocol is based on a highly efficient, one-pot, two-step, three-component reaction, offering a streamlined approach for researchers in drug discovery and development.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that specific analytical data for 8-(decylthio)-caffeine is not widely available in the literature; therefore, the data presented for the final product is based on a closely related long-chain 8-alkylthio-caffeine derivative and theoretical values.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
CaffeineC₈H₁₀N₄O₂194.19234-236.5-
8-BromocaffeineC₈H₉BrN₄O₂273.09~206~85
1-BromodecaneC₁₀H₂₁Br221.18-6-
ThioureaCH₄N₂S76.12176-178-
8-(decylthio)-caffeineC₁₈H₂₈N₄O₂S380.57Not Reported>90 (expected)

Experimental Protocols

This synthesis is divided into two main stages: the preparation of the 8-bromocaffeine intermediate and the subsequent one-pot synthesis of 8-(decylthio)-caffeine.

Protocol 1: Synthesis of 8-Bromocaffeine

This protocol describes the bromination of caffeine at the C8 position.

Materials:

  • Caffeine

  • Glacial Acetic Acid

  • Bromine

  • Sodium Acetate

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve caffeine in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the caffeine solution at room temperature with constant stirring.

  • Add sodium acetate to the reaction mixture to act as a scavenger for the hydrobromic acid byproduct.

  • Heat the reaction mixture to 60°C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the crude 8-bromocaffeine by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 8-bromocaffeine.

  • Dry the purified product under vacuum. The expected yield is approximately 85%.

Protocol 2: One-Pot Synthesis of 8-(decylthio)-caffeine

This protocol details the efficient one-pot, two-step, three-component synthesis of the target compound from 1-bromodecane, thiourea, and 8-bromocaffeine.[1]

Materials:

  • 1-Bromodecane

  • Thiourea

  • 8-Bromocaffeine (synthesized in Protocol 1)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

Procedure:

  • Step 1: Formation of the S-decylthiouronium bromide salt. In a round-bottom flask, dissolve 1-bromodecane and a molar equivalent of thiourea in ethanol.

  • Reflux the mixture for 1-2 hours. The reaction progress can be monitored by TLC.

  • Step 2: In-situ formation of sodium decanethiolate and reaction with 8-bromocaffeine. After cooling the reaction mixture to room temperature, add a molar equivalent of 8-bromocaffeine.

  • Slowly add an aqueous solution of sodium hydroxide (2 molar equivalents) to the mixture with vigorous stirring. The addition of NaOH facilitates the in-situ hydrolysis of the S-decylthiouronium salt to decanethiolate, which then acts as the nucleophile.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude 8-(decylthio)-caffeine by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Dry the final product under vacuum. This method is reported to give excellent to quantitative yields.[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the two-stage synthesis process for 8-(decylthio)-caffeine.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 8-Bromocaffeine cluster_stage2 Stage 2: One-Pot Synthesis of 8-(decylthio)-caffeine Caffeine Caffeine Bromination Bromination Caffeine->Bromination Br₂, NaOAc Glacial Acetic Acid, 60°C 8-Bromocaffeine 8-Bromocaffeine Bromination->8-Bromocaffeine 8-(decylthio)-caffeine 8-(decylthio)-caffeine 8-Bromocaffeine->8-(decylthio)-caffeine 1-Bromodecane 1-Bromodecane Thiouronium_Salt Thiouronium_Salt 1-Bromodecane->Thiouronium_Salt Thiourea Ethanol, Reflux Thiourea Thiourea Thiourea->Thiouronium_Salt Thiouronium_Salt->8-(decylthio)-caffeine 1. 8-Bromocaffeine 2. NaOH (aq) Ethanol, Reflux A1_Adenosine_Receptor_Signaling cluster_membrane Plasma Membrane A1R A1 Adenosine Receptor G_protein Gαi/βγ A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Ion channel modulation, Gene transcription) PKA->Downstream Phosphorylates targets Adenosine Adenosine Adenosine->A1R Activates Caffeine_Derivative 8-(decylthio)-caffeine (Antagonist) Caffeine_Derivative->A1R Blocks

References

Application Notes and Protocols for 8-Thio-Caffeine Derivatives as Research Tools

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Adenosine A₂A Receptor Antagonism

8-substituted caffeine derivatives are notable for their ability to act as antagonists at adenosine receptors.[1] The adenosine A₂A receptor, a G-protein coupled receptor (GPCR), is prominently expressed in the brain, particularly in the striatum, as well as in various immune cells.[2] Under normal physiological conditions, the binding of adenosine to the A₂A receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade plays a crucial role in modulating neurotransmission and immune responses.[3][4]

By blocking the A₂A receptor, 8-thio-caffeine derivatives can inhibit this downstream signaling. This antagonism has been shown to have neuroprotective effects and can influence dopaminergic pathways, making these compounds valuable tools for studying neurodegenerative diseases like Parkinson's.[2][5] For instance, CSC has been demonstrated to be a selective A₂A adenosine antagonist both in vitro and in vivo.[6]

Antioxidant Activity

Several 8-thio-caffeine analogues have demonstrated significant antioxidant properties.[7][8] These compounds can protect cells from oxidative damage induced by reactive oxygen species (ROS). The antioxidant capacity of these derivatives has been evaluated using various chemical and cell-based assays.[8] For example, some derivatives have shown a strong ability to protect human erythrocytes from oxidative hemolysis induced by AAPH, a free radical generator.[7][8] The mechanism of their antioxidant and cytoprotective effects may involve hydrogen atom transfer (HAT), radical adduct formation (RAF), or single electron transfer (SET).[9]

Data Presentation

The following table summarizes key quantitative data for a representative 8-thio-caffeine derivative, 8-(3-chlorostyryl)caffeine (CSC), to illustrate the potency and selectivity of this class of compounds.

CompoundTargetAssay TypeValueSpeciesReference
8-(3-chlorostyryl)caffeine (CSC)Adenosine A₂ ReceptorKᵢ54 nM-[10]
8-(3-chlorostyryl)caffeine (CSC)Adenosine A₁ ReceptorKᵢ28 µM-[10]
8-(3-chlorostyryl)caffeine (CSC)Adenosine A₂d ReceptorKₑ60 nMRat[6]
8-(3-chlorostyryl)caffeine (CSC)Adenosine A₁ ReceptorKₑ1.3 µMRat[6]
8-(3-chlorostyryl)caffeine (CSC)Monoamine Oxidase B (MAO-B)Kᵢ100 nMMouse[5]

Experimental Protocols

Protocol 1: Assessment of Antioxidant Activity in a Cell-Based Assay

This protocol describes a general method for evaluating the cytoprotective and antioxidant effects of 8-thio-caffeine derivatives using human red blood cells (RBCs).

Principle: The ability of the test compound to protect RBCs from oxidative hemolysis induced by the free radical generator AAPH (2,2′-azobis(2-methylpropionamidine) dihydrochloride) is measured spectrophotometrically. The level of intracellular oxidative stress can also be assessed using a fluorescent probe like 2′,7′-dichlorodihydrofluorescein diacetate (DCF-DA).[9]

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 8-thio-caffeine derivative stock solution (in DMSO or other suitable solvent)

  • AAPH solution

  • 2′,7′-dichlorodihydrofluorescein diacetate (DCF-DA)

  • Microplate reader (for absorbance and fluorescence)

  • Centrifuge

Procedure:

  • RBC Preparation:

    • Obtain fresh human blood and centrifuge to pellet the RBCs.

    • Wash the RBCs three times with cold PBS.

    • Resuspend the RBCs in PBS to the desired concentration.

  • Treatment:

    • Pre-incubate the RBC suspension with various concentrations of the 8-thio-caffeine derivative (e.g., 0.025 to 0.1 mg/mL) for a specified time (e.g., 30 minutes) at 37°C.[8]

    • Include a vehicle control (solvent only) and a positive control (e.g., Trolox).

  • Induction of Oxidative Stress:

    • Add AAPH solution to the RBC suspensions to induce oxidative stress.

    • Incubate the samples at 37°C with gentle shaking.

  • Measurement of Hemolysis:

    • At various time points, take aliquots of the RBC suspension and centrifuge to pellet intact cells.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) to quantify hemolysis.

  • Measurement of Intracellular ROS (Optional with DCF-DA):

    • Load RBCs with DCF-DA prior to treatment.

    • After treatment and induction of oxidative stress, measure the fluorescence of dichlorofluorescein (DCF) to determine the level of intracellular ROS.

Data Analysis: Calculate the percentage of hemolysis inhibition relative to the AAPH-treated control. For ROS measurement, quantify the change in fluorescence intensity.

Protocol 2: Adenosine A₂A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of an 8-thio-caffeine derivative for the human adenosine A₂A receptor.

Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]CGS21680) for binding to the A₂A receptor in a membrane preparation.[11] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).

Materials:

  • Membrane preparation from cells expressing the human adenosine A₂A receptor (e.g., CHO or HEK293 cells).[11][12]

  • [³H]CGS21680 (agonist radioligand).[11]

  • 8-thio-caffeine derivative stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[11]

  • Non-specific binding determinator (e.g., 10 µM NECA).[11]

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • Filtration apparatus.

Procedure:

  • Assay Setup:

    • In reaction tubes, add the assay buffer, the radioligand solution (final concentration ~5 nM), and varying concentrations of the 8-thio-caffeine derivative.[11]

    • Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of an unlabeled ligand like NECA).

  • Incubation:

    • Add the membrane preparation (e.g., 4 µg of protein per tube) to initiate the binding reaction.[11]

    • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 120 minutes at room temperature).[11]

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Mandatory Visualization

Adenosine_A2A_Signaling_Pathway Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates Thio_Caffeine 8-Thio-Caffeine Derivative Thio_Caffeine->A2AR Inhibits G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Experimental_Workflow start Start: Synthesize/Obtain 8-Thio-Caffeine Derivative char Initial Characterization (Purity, Solubility) start->char antioxidant Antioxidant Activity Assays (e.g., DPPH, Cell-based) char->antioxidant receptor Receptor Binding Assays (e.g., Radioligand for A2AR) char->receptor data Data Analysis (IC50, Ki, Efficacy) antioxidant->data functional Functional Assays (e.g., cAMP accumulation) receptor->functional functional->data invivo In Vivo Studies (Optional) (e.g., Animal models) data->invivo end Conclusion on Research Utility data->end invivo->end

References

Application Notes and Protocols for Determining the Dose-Response Curve of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(decylthio)-caffeine is a derivative of caffeine, a well-known adenosine receptor antagonist. Like caffeine, it is presumed to exert its pharmacological effects primarily through the blockade of adenosine receptors, particularly the A1 subtype. Adenosine is a ubiquitous neuromodulator that plays a crucial role in various physiological processes, including sleep regulation, cardiovascular function, and inflammation. Antagonism of the A1 adenosine receptor can lead to stimulatory effects on the central nervous system and may have therapeutic potential in various conditions.

These application notes provide a comprehensive set of protocols to determine the dose-response curve of 8-(decylthio)-caffeine, enabling researchers to characterize its potency and efficacy as an A1 adenosine receptor antagonist. The following protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for in-vitro characterization.

Physicochemical Properties (Hypothetical Data)

Prior to initiating biological assays, it is crucial to understand the physicochemical properties of the test compound. The following table summarizes hypothetical data for 8-(decylthio)-caffeine.

PropertyValueMethod
Molecular Weight350.5 g/mol Calculation
Solubility in DMSO≥ 50 mg/mLSerial Dilution & Visual Inspection
Aqueous Solubility (PBS, pH 7.4)< 0.1 mg/mLShake-flask method
Chemical Stability in Assay BufferStable for > 24 hours at 37°CLC-MS analysis

Note: It is highly recommended to experimentally determine these properties for the specific batch of 8-(decylthio)-caffeine being used.

Experimental Protocols

Radioligand Binding Assay for A1 Adenosine Receptor

This assay determines the affinity of 8-(decylthio)-caffeine for the A1 adenosine receptor by measuring its ability to displace a radiolabeled antagonist.

Materials:

  • Human A1 adenosine receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist radioligand

  • 8-(decylthio)-caffeine

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (GF/B or GF/C)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of 8-(decylthio)-caffeine in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-DPCPX (at a final concentration near its Kd), and 50 µL of membrane preparation.

    • Non-specific Binding: 25 µL of a high concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX), 25 µL of [³H]-DPCPX, and 50 µL of membrane preparation.

    • Competition Binding: 25 µL of each concentration of 8-(decylthio)-caffeine, 25 µL of [³H]-DPCPX, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the 8-(decylthio)-caffeine concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of 8-(decylthio)-caffeine that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Expected Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
8-(decylthio)-caffeine[Experimental Value][Calculated Value]
Control (e.g., Caffeine)[Experimental Value][Calculated Value]
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay assesses the functional antagonism of 8-(decylthio)-caffeine at the A1 adenosine receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and thus reduces cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells stably expressing the human A1 adenosine receptor.

  • 8-(decylthio)-caffeine

  • Forskolin (an adenylyl cyclase activator)

  • Adenosine or a selective A1 agonist (e.g., N⁶-cyclopentyladenosine, CPA)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA)

  • Phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724)

Procedure:

  • Cell Culture: Culture the A1 receptor-expressing cells to 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of 8-(decylthio)-caffeine in stimulation buffer.

  • Assay Protocol: a. Wash the cells with stimulation buffer. b. Pre-incubate the cells with various concentrations of 8-(decylthio)-caffeine or vehicle for 15-30 minutes at 37°C. c. Add a fixed concentration of the A1 agonist (e.g., the EC₈₀ concentration of adenosine or CPA) and a fixed concentration of forskolin to all wells except the basal control. d. Incubate for 15-30 minutes at 37°C. e. Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

Data Analysis:

  • Normalize the data to the response induced by forskolin alone (100%) and the basal level (0%).

  • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the 8-(decylthio)-caffeine concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Expected Data Presentation:

CompoundIC₅₀ (nM)
8-(decylthio)-caffeine[Experimental Value]
Control (e.g., DPCPX)[Experimental Value]

Visualizations

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine Adenosine->A1R Activates Decylthio_Caffeine 8-(decylthio)-caffeine Decylthio_Caffeine->A1R Blocks ATP ATP ATP->AC Response Cellular Response (Inhibition) cAMP->Response

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Stock Prepare 8-(decylthio)-caffeine Stock Solution (DMSO) Serial_Dilutions Create Serial Dilutions in Assay Buffer Stock->Serial_Dilutions Plate_Setup Set up 96-well Plate (Total, Non-specific, Competition) Serial_Dilutions->Plate_Setup Incubation Incubate with [³H]-DPCPX and Membranes Plate_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Plot_Curve Plot Dose-Response Curve Calculate_Binding->Plot_Curve Determine_IC50_Ki Determine IC₅₀ and Ki Plot_Curve->Determine_IC50_Ki

Standard Operating Procedure for 8-(decylthio)-caffeine Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the safe handling and use of 8-(decylthio)-caffeine. It includes information on the compound's properties, safety precautions, experimental protocols, and relevant biological pathways.

Compound Information and Properties

8-(decylthio)-caffeine is a derivative of caffeine, a methylxanthine alkaloid. The C-8 position of the caffeine molecule is a common site for chemical modification to develop compounds with diverse pharmacological activities.[1][2] Thio-caffeine analogues, in particular, have been investigated for their antioxidant and cytoprotective properties.[3]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₈H₂₈N₄O₂SInferred
Molecular Weight 380.57 g/mol Inferred
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol.[4]Inferred from similar compounds
LogP Predicted to be higher than caffeine, suggesting increased lipophilicity.[4]Inferred from similar compounds

Safety Precautions and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound as a powder and there is a risk of inhalation, use a dust mask or work in a fume hood.

Handling Procedures:

  • Weighing: Weigh the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.

  • Waste Disposal: Dispose of waste containing 8-(decylthio)-caffeine in accordance with local, state, and federal regulations for chemical waste.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.

Experimental Protocols

The following are example protocols for experiments where 8-(decylthio)-caffeine might be used, based on studies with similar 8-thio-caffeine derivatives.

Preparation of Stock Solutions
  • Objective: To prepare a concentrated stock solution of 8-(decylthio)-caffeine for use in various assays.

  • Materials:

    • 8-(decylthio)-caffeine powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh a desired amount of 8-(decylthio)-caffeine (e.g., 10 mg) into the tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mg/mL stock).

    • Vortex the tube until the compound is completely dissolved. Gentle heating may be applied if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Antioxidant Activity Assay (DPPH Assay)
  • Objective: To assess the free radical scavenging activity of 8-(decylthio)-caffeine.

  • Materials:

    • 8-(decylthio)-caffeine stock solution

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the 8-(decylthio)-caffeine stock solution in methanol in a 96-well plate.

    • Add the DPPH solution to each well containing the compound dilutions and the methanol control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity for each concentration of the compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of 8-(decylthio)-caffeine on a cell line of interest.

  • Materials:

    • 8-(decylthio)-caffeine stock solution

    • Cell line of interest (e.g., HeLa, HepG2)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plate

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

    • Treat the cells with various concentrations of 8-(decylthio)-caffeine (prepared by diluting the stock solution in cell culture medium) for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Biological Pathways and Experimental Workflows

General Experimental Workflow

The following diagram illustrates a general workflow for handling and experimenting with 8-(decylthio)-caffeine.

G cluster_prep Preparation cluster_exp Experimentation cluster_safety Safety & Disposal Compound 8-(decylthio)-caffeine Powder Weigh Weighing Compound->Weigh Dissolve Dissolution in DMSO Weigh->Dissolve Stock Stock Solution Dissolve->Stock Dilute Working Dilutions Stock->Dilute Assay In Vitro / In Vivo Assay Dilute->Assay Data Data Acquisition Assay->Data Analysis Data Analysis Data->Analysis Conclusion Conclusion Analysis->Conclusion Interpretation PPE Wear Appropriate PPE Spill Spill Management Waste Waste Disposal

Caption: General workflow for handling 8-(decylthio)-caffeine.

Hypothetical Signaling Pathway: Adenosine Receptor Antagonism

8-substituted caffeine derivatives are known to act as antagonists of adenosine receptors.[5] The following diagram illustrates this potential mechanism of action.

G cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR Adenosine Receptor (A1, A2A, etc.) AC Adenylyl Cyclase AR->AC Inhibition/Stimulation Adenosine Adenosine Adenosine->AR Agonist Caffeine_Deriv 8-(decylthio)-caffeine Caffeine_Deriv->AR Antagonist cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects (e.g., Neurotransmission, Inflammation) PKA->Downstream

References

Application Notes and Protocols for 8-(decylthio)-caffeine in High-Throughput Screening: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases reveals no specific high-throughput screening (HTS) applications or detailed experimental protocols for 8-(decylthio)-caffeine. While the broader class of 8-substituted caffeine derivatives has been investigated for various biological activities, data directly pertaining to the use of 8-(decylthio)-caffeine in HTS campaigns is not currently available.

This document aims to provide a foundational understanding of the potential applications of 8-(decylthio)-caffeine in a research and drug discovery context, based on the known pharmacology of caffeine and its analogs. It will also outline general protocols and screening considerations that would be relevant if this compound were to be evaluated in a high-throughput format.

Introduction to 8-substituted Caffeine Derivatives

Caffeine, a methylxanthine, is a well-known psychoactive compound that primarily acts as an antagonist of adenosine receptors.[1][2] Its structure features a C-8 position that is amenable to chemical modification, leading to a diverse array of derivatives with potentially altered pharmacological properties.[3] Modifications at this position can influence the compound's potency, selectivity, and mechanism of action.[3] Thio-derivatives of caffeine, where a sulfur-containing group is attached at the C-8 position, have been synthesized and investigated for various activities, including antioxidant properties.[4][5]

Potential Biological Targets for 8-(decylthio)-caffeine

Based on the known targets of caffeine and other 8-substituted analogs, 8-(decylthio)-caffeine could potentially modulate the activity of the following protein families, making them logical targets for a high-throughput screening campaign.

  • Adenosine Receptors: Caffeine's primary mechanism of action is the antagonism of A1 and A2A adenosine receptors.[2] The decylthio- substitution at the C-8 position could alter the affinity and selectivity of the molecule for different adenosine receptor subtypes.

  • Phosphodiesterases (PDEs): Caffeine is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP).[6][7] Inhibition of PDEs leads to increased intracellular levels of these second messengers, which can have a wide range of physiological effects.

  • Other Potential Targets: Research on various caffeine derivatives has revealed interactions with other targets, including monoamine oxidase (MAO) and topoisomerase II.[3][8]

Signaling Pathway: Adenosine Receptor Antagonism

The primary signaling pathway influenced by caffeine and its analogs is the adenosine receptor pathway. Adenosine, an endogenous purine nucleoside, signals through G-protein coupled receptors (GPCRs) to produce a variety of effects, including sedation and vasodilation. By blocking these receptors, caffeine and its derivatives can reverse these effects.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Binds & Activates Caffeine_Analog 8-(decylthio)-caffeine Caffeine_Analog->AR Binds & Blocks G_Protein G-Protein AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine receptor signaling pathway and the antagonistic role of 8-(decylthio)-caffeine.

High-Throughput Screening (HTS) Protocols

While no specific HTS protocols for 8-(decylthio)-caffeine exist, the following are generalizable protocols that could be adapted for screening this compound against its potential targets.

General HTS Workflow

A typical HTS campaign follows a standardized workflow, from assay development to hit validation.

HTS_Workflow Assay_Dev 1. Assay Development & Optimization Plate_Prep 2. Compound Plate Preparation Assay_Dev->Plate_Prep Screening 3. Automated High-Throughput Screen Plate_Prep->Screening Data_Analysis 4. Primary Data Analysis Screening->Data_Analysis Hit_Selection 5. Hit Selection & Confirmation Data_Analysis->Hit_Selection Dose_Response 6. Dose-Response Studies Hit_Selection->Dose_Response Secondary_Assays 7. Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Lead_Opt 8. Lead Optimization Secondary_Assays->Lead_Opt

References

Troubleshooting & Optimization

overcoming 8-(decylthio)-caffeine precipitation in cell media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the precipitation of 8-(decylthio)-caffeine in cell media.

Troubleshooting Guide

Q1: My 8-(decylthio)-caffeine precipitated out of solution after I added it to my cell culture medium. What went wrong?

Precipitation of hydrophobic compounds like 8-(decylthio)-caffeine upon addition to aqueous cell culture media is a common issue. The primary reasons for this are:

  • Poor Solubility: 8-(decylthio)-caffeine is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media.

  • High Final Concentration: The concentration of 8-(decylthio)-caffeine in the media may have exceeded its solubility limit.

  • Improper Dilution Technique: Adding a concentrated stock solution directly to the full volume of media can cause localized high concentrations, leading to precipitation before it has a chance to disperse.

  • Solvent Shock: The rapid change in solvent environment from a high concentration of an organic solvent (like DMSO) to the aqueous media can cause the compound to crash out of solution.

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.

  • Presence of Salts and Proteins: High concentrations of salts and proteins in the media can sometimes reduce the solubility of hydrophobic compounds.[1][2][3][4][5]

Q2: How can I prevent 8-(decylthio)-caffeine from precipitating in my experiments?

To prevent precipitation, it is crucial to follow a proper dissolution and dilution protocol:

  • Use an appropriate solvent for the stock solution: Dimethyl sulfoxide (DMSO) is a common and effective solvent for hydrophobic compounds.[6][7]

  • Prepare a high-concentration stock solution: This allows you to add a very small volume of the stock solution to your media, minimizing the final concentration of the organic solvent.

  • Pre-warm the cell culture media: Warming the media to 37°C can help to increase the solubility of the compound.[8]

  • Use a stepwise dilution method: Instead of adding the stock solution directly to your final volume of media, first, dilute it in a small volume of media or serum, and then add this intermediate dilution to the rest of your media.

  • Vortex or mix gently but thoroughly during dilution: This ensures that the compound is evenly dispersed and does not form localized high concentrations.

  • Maintain a low final solvent concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[7]

  • Consider the presence of serum: For some hydrophobic compounds, the presence of serum in the media can aid in solubility, as the compound may bind to proteins like albumin.[6][9]

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for making a stock solution of 8-(decylthio)-caffeine?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of 8-(decylthio)-caffeine due to its ability to dissolve a wide range of hydrophobic compounds.

Q4: What is the solubility of 8-(decylthio)-caffeine?
CompoundSolventSolubility
8-(decylthio)-caffeine (Estimated) DMSO >5 mg/mL
CaffeineDMSO~3 mg/mL
CaffeineEthanol~15 mg/mL[10]
CaffeineWater (room temperature)~21.7 mg/mL[11]
Q5: What are the recommended working concentrations for 8-(decylthio)-caffeine in cell culture?

The optimal working concentration will vary depending on the cell type and the specific experiment. However, based on studies with caffeine and its derivatives, a good starting point is in the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

CompoundCell LineWorking ConcentrationEffect
CaffeineNCI-H23 (lung cancer)100-500 µMNo cytotoxicity, inhibited proliferation.[12]
CaffeineC6 and U87MG (glioblastoma)up to 0.5 mMNo effect on cell viability.[13]
8-methoxycaffeineHuman T lymphocytes10-50 µMInduced DNA double-strand breaks.[7]

Recommendation for 8-(decylthio)-caffeine: Start with a concentration range of 1-25 µM and perform a cytotoxicity assay to determine the appropriate concentration for your experiments.

Experimental Protocols

Protocol 1: Preparation of 8-(decylthio)-caffeine Stock Solution
  • Weigh the Compound: Carefully weigh out the desired amount of 8-(decylthio)-caffeine powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve the Compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, you can gently warm the tube to 37°C to aid in dissolution.

  • Sterilize (Optional): If needed, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting 8-(decylthio)-caffeine into Cell Culture Media

This protocol is for preparing 10 mL of media with a final 8-(decylthio)-caffeine concentration of 10 µM from a 10 mM DMSO stock solution.

  • Prepare Materials: Have your 10 mM stock solution of 8-(decylthio)-caffeine, pre-warmed (37°C) complete cell culture medium, and sterile microcentrifuge tubes ready.

  • Calculate Volumes:

    • Volume of stock solution needed: (10 µM * 10 mL) / 10 mM = 0.01 mL = 10 µL.

  • Perform Intermediate Dilution:

    • In a sterile microcentrifuge tube, add 990 µL of the pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM stock solution to the tube.

    • Gently vortex the tube for 10-15 seconds to mix thoroughly. This creates a 100 µM intermediate solution.

  • Perform Final Dilution:

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of the pre-warmed complete cell culture medium.

    • Gently swirl the flask or tube to ensure even distribution.

  • Final Concentration: The final concentration of 8-(decylthio)-caffeine is now 10 µM, and the final DMSO concentration is 0.1%.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh Weigh 8-(decylthio)-caffeine add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store intermediate_dilution Intermediate Dilution in Media store->intermediate_dilution Use Aliquot warm_media Pre-warm Media to 37°C warm_media->intermediate_dilution final_dilution Final Dilution in Media intermediate_dilution->final_dilution treat_cells Treat Cells in Culture final_dilution->treat_cells Add to Cells

Caption: Experimental workflow for preparing and using 8-(decylthio)-caffeine.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_R Adenosine A2A Receptor Gs Gs protein A2A_R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response phosphorylates targets leading to Caffeine 8-(decylthio)-caffeine Caffeine->A2A_R antagonizes Adenosine Adenosine Adenosine->A2A_R activates

References

Technical Support Center: Optimizing 8-(decylthio)-caffeine Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 8-(decylthio)-caffeine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 8-(decylthio)-caffeine, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete formation of the isothiouronium salt: The reaction between the alkyl halide and thiourea may not have gone to completion.- Ensure equimolar or a slight excess of thiourea is used. - Increase the reaction time or temperature for the formation of the isothiouronium salt. - Confirm the quality of the alkyl halide and thiourea.
2. Ineffective nucleophilic attack: The thiolate, generated in situ, may not be efficiently attacking the 8-bromocaffeine.- Ensure a sufficiently basic environment for the generation of the thiolate. If using a one-pot method with in situ generation from an isothiouronium salt, ensure the base (e.g., sodium hydroxide) is added correctly. - For the two-step method, ensure complete formation of the 8-mercaptocaffeine anion with a suitable base.
3. Degradation of reactants or product: Reactants or the final product might be sensitive to reaction conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. - Avoid excessively high temperatures or prolonged reaction times.
Presence of Multiple Spots on TLC (Thin Layer Chromatography) 1. Unreacted starting materials: 8-bromocaffeine or decanethiol/decyl bromide may be present.- Monitor the reaction progress using TLC. If starting materials persist, consider extending the reaction time or adding a slight excess of the other reactant.
2. Formation of disulfide byproduct: The intermediate 8-mercaptocaffeine can be oxidized to form a disulfide dimer.- Conduct the reaction under an inert atmosphere. - Add a reducing agent, such as sodium borohydride, in small portions during the workup if disulfide formation is suspected.
3. Side reactions of 8-bromocaffeine: 8-bromocaffeine can undergo other nucleophilic substitution reactions if impurities are present in the reaction mixture.- Use pure, dry solvents and reagents.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts: The product may have a similar polarity to impurities, making chromatographic separation difficult.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system. For the nonpolar decyl chain, a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) might be effective.
2. Oily product: The long decyl chain can make the final product an oil or a low-melting solid, which can be difficult to handle and purify.- Attempt to solidify the oil by trituration with a non-polar solvent like hexane or pentane. - If the product remains an oil, purification by column chromatography is the most suitable method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-(decylthio)-caffeine?

A1: The most prevalent method is a two-step synthesis. First, 8-bromocaffeine is synthesized from caffeine. This is followed by a nucleophilic aromatic substitution reaction with decanethiol in the presence of a base. A highly efficient one-pot, three-component reaction has also been described, reacting an alkyl bromide, thiourea, and 8-bromocaffeine.[1][2][3]

Q2: Which solvent is recommended for the reaction of 8-bromocaffeine with decanethiol?

A2: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used for the nucleophilic substitution reaction.[4] These solvents can effectively dissolve both the polar 8-bromocaffeine and the less polar decanethiol, and they facilitate the SNAr reaction.

Q3: What is a suitable base for the S-alkylation of 8-mercaptocaffeine?

A3: Common bases used for this reaction include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of base depends on the specific reaction conditions and the solvent used.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase would be a mixture of a nonpolar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone). The disappearance of the 8-bromocaffeine spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

Q5: What are the expected yields for the synthesis of 8-alkylthio-caffeine derivatives?

A5: Yields can vary depending on the specific alkyl chain and the reaction conditions. However, the one-pot synthesis of various 8-alkylmercaptocaffeine derivatives has been reported to provide excellent to quantitative yields.[1][2][3] For traditional methods, yields are often reported in the good to excellent range.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 8-(decylthio)-caffeine

This protocol is adapted from the efficient one-pot synthesis of 8-alkylmercaptocaffeine derivatives.[1][2][3]

Materials:

  • 8-Bromocaffeine

  • Decyl bromide

  • Thiourea

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.0 mmol) in ethanol (10 mL).

  • Add decyl bromide (1.0 mmol) to the solution and stir the mixture at room temperature for 1 hour to form the isothiouronium salt.

  • To this mixture, add a solution of sodium hydroxide (2.0 mmol) in water (5 mL) and stir for 30 minutes at room temperature to generate the decanethiolate in situ.

  • Add 8-bromocaffeine (1.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Two-Step Synthesis of 8-(decylthio)-caffeine

Step 1: Synthesis of 8-Bromocaffeine

  • This intermediate can be synthesized by reacting caffeine with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Step 2: Synthesis of 8-(decylthio)-caffeine

Materials:

  • 8-Bromocaffeine

  • Decanethiol

  • Sodium hydroxide (or another suitable base)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 8-bromocaffeine (1.0 mmol) in anhydrous DMF (15 mL).

  • Add sodium hydroxide (1.1 mmol) to the solution and stir for 15 minutes.

  • Slowly add decanethiol (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of 8-bromocaffeine.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 8-Alkylthio-caffeine Derivatives
Alkyl GroupMethodBaseSolventTemperature (°C)Time (h)Yield (%)Reference
EthylOne-potNaOHEthanol/WaterReflux395[1][2][3]
PropylOne-potNaOHEthanol/WaterReflux396[1][2][3]
ButylOne-potNaOHEthanol/WaterReflux394[1][2][3]
PentylOne-potNaOHEthanol/WaterReflux3.592[1][2][3]
HexylOne-potNaOHEthanol/WaterReflux3.593[1][2][3]
BenzylOne-potNaOHEthanol/WaterReflux2.598[1][2][3]

Mandatory Visualization

Synthesis_Workflow cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis decyl_bromide Decyl Bromide isothiouronium Isothiouronium Salt decyl_bromide->isothiouronium thiourea Thiourea thiourea->isothiouronium decanethiolate Decanethiolate isothiouronium->decanethiolate Step 1 naoh_1 NaOH naoh_1->decanethiolate product_1 8-(decylthio)-caffeine decanethiolate->product_1 Step 2 bromo_caffeine_1 8-Bromocaffeine bromo_caffeine_1->product_1 caffeine Caffeine bromo_caffeine_2 8-Bromocaffeine caffeine->bromo_caffeine_2 Step 1 brominating_agent Brominating Agent brominating_agent->bromo_caffeine_2 product_2 8-(decylthio)-caffeine bromo_caffeine_2->product_2 Step 2 decanethiol Decanethiol decanethiol->product_2 base Base base->product_2

Caption: Synthetic routes for 8-(decylthio)-caffeine.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_sm Check TLC for Starting Materials start->check_sm purification_issue Purification Difficulty start->purification_issue sm_present Starting Materials Present check_sm->sm_present increase_time_temp Increase Reaction Time/Temp sm_present->increase_time_temp Yes no_sm No Starting Materials sm_present->no_sm No increase_time_temp->check_sm add_reagent Add Excess Reagent add_reagent->check_sm side_products Check for Side Products (e.g., disulfide) no_sm->side_products inert_atm Use Inert Atmosphere side_products->inert_atm workup Modify Workup (e.g., add reducing agent) side_products->workup optimize_chrom Optimize Chromatography purification_issue->optimize_chrom recrystallize Attempt Recrystallization purification_issue->recrystallize

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a systematic approach to troubleshooting and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 8-(decylthio)-caffeine.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge or "tail" that extends from the peak maximum.[1][2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian shape.[1] Peak tailing is problematic because it can obscure smaller, closely eluting peaks, reduce resolution, and lead to inaccurate peak integration and quantification, thereby compromising the reliability and accuracy of results.[1][2]

Q2: What are the most likely causes of peak tailing for 8-(decylthio)-caffeine?

The peak tailing observed for 8-(decylthio)-caffeine, a basic compound, is most likely caused by secondary interactions between the analyte and the stationary phase.[3][4] Specifically, the basic nitrogen atoms in the caffeine's purine ring can interact ionically with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[5][6] This dual retention mechanism—a primary hydrophobic interaction and a secondary ionic interaction—causes some molecules to be retained longer, resulting in a tailing peak.[3]

Q3: How do the specific chemical properties of 8-(decylthio)-caffeine contribute to this issue?

8-(decylthio)-caffeine has two key structural features that influence its chromatographic behavior:

  • Basic Caffeine Core: The caffeine structure contains basic nitrogen atoms.[7] In mobile phases with a pH above approximately 3, these nitrogens can become protonated (positively charged), while the surface silanol groups on the silica packing become deprotonated (negatively charged), leading to strong ionic interactions.[1][4][5]

  • Hydrophobic Decyl Chain: The 10-carbon decyl group makes the molecule very non-polar. This results in strong retention on a reversed-phase column, requiring a high percentage of organic solvent for elution. This strong hydrophobic interaction is the desired mechanism of separation.

The peak tailing arises when the undesired ionic interactions with silanols interfere with the primary hydrophobic separation mechanism.[3]

Systematic Troubleshooting Guide

This guide follows a logical workflow to identify and resolve the cause of peak tailing.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Start: Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase is_ph_low Is pH < 3.0? check_mobile_phase->is_ph_low add_acid Action: Add Acid Modifier (e.g., 0.1% TFA or Formic Acid) is_ph_low->add_acid No check_additive Are you using a competing base additive? is_ph_low->check_additive Yes resolved Issue Resolved add_acid->resolved add_base Action: Add Competing Base (e.g., 0.05% Triethylamine) check_additive->add_base No check_column Step 2: Evaluate HPLC Column check_additive->check_column Yes add_base->resolved is_modern Is column modern, end-capped, or hybrid silica? check_column->is_modern use_modern_col Action: Switch to a modern, base-deactivated column is_modern->use_modern_col No is_contaminated Is column contaminated or old? is_modern->is_contaminated Yes use_modern_col->resolved wash_column Action: Perform Column Wash (see protocol) is_contaminated->wash_column Yes check_method_params Step 3: Evaluate Method Parameters is_contaminated->check_method_params No wash_column->resolved is_overloaded Is column overloaded? check_method_params->is_overloaded reduce_load Action: Reduce Sample Concentration or Injection Volume is_overloaded->reduce_load Yes check_hardware Step 4: Check System Hardware is_overloaded->check_hardware No reduce_load->resolved has_dead_volume Are there extra-column volume issues? check_hardware->has_dead_volume fix_connections Action: Check fittings, use shorter/narrower tubing, replace guard column has_dead_volume->fix_connections Yes fix_connections->resolved

References

Technical Support Center: Purification of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 8-(decylthio)-caffeine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 8-(decylthio)-caffeine.

Issue 1: Low Yield of Purified 8-(decylthio)-caffeine

  • Question: I am experiencing a significantly lower than expected yield of 8-(decylthio)-caffeine after purification. What are the potential causes and how can I improve my yield?

  • Answer: Low yields can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: The initial synthesis of 8-(decylthio)-caffeine may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material (e.g., 8-bromo-caffeine) has been consumed before proceeding with the workup and purification.

    • Losses During Extraction: The product may be lost during the aqueous workup if the incorrect solvent or pH is used.

      • Solution: Ensure the organic solvent used for extraction (e.g., dichloromethane, ethyl acetate) is appropriate for 8-(decylthio)-caffeine. Perform multiple extractions to maximize recovery from the aqueous layer.

    • Suboptimal Chromatography Conditions: The chosen column chromatography conditions may not be effectively separating the product from byproducts, leading to the loss of product in mixed fractions.

      • Solution: Optimize the solvent system for column chromatography using TLC. A good solvent system will show a clear separation between your product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.

    • Improper Recrystallization Technique: Using an inappropriate solvent or cooling the solution too quickly during recrystallization can lead to poor crystal formation and loss of product in the mother liquor.[1][2]

      • Solution: Select a recrystallization solvent in which 8-(decylthio)-caffeine is soluble at high temperatures but sparingly soluble at low temperatures. Allow the solution to cool slowly to promote the formation of pure crystals.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product of 8-(decylthio)-caffeine shows impurities when analyzed by HPLC or NMR. What are the likely impurities and how can I remove them?

  • Answer: Impurities can be unreacted starting materials, byproducts from the synthesis, or degradation products. Common impurities in the synthesis of 8-substituted caffeine derivatives may include starting materials like 8-bromocaffeine or related xanthines.[3][4]

    • Unreacted Starting Materials: The presence of starting materials like 8-bromocaffeine indicates an incomplete reaction.

      • Solution: Consider increasing the reaction time, temperature, or the equivalents of the decylthiol reagent. For purification, a carefully optimized column chromatography should be able to separate the more polar starting material from the less polar product.

    • Side-Reaction Byproducts: The formation of disulfide byproducts from the decylthiol is a possibility.

      • Solution: Modifying the reaction conditions, such as running the reaction under an inert atmosphere (e.g., nitrogen or argon), can minimize side reactions. Purification via column chromatography is typically effective in removing these less polar byproducts.

    • Degradation Products: Caffeine and its derivatives can be susceptible to degradation under harsh conditions (e.g., strong acid or base, high temperatures).

      • Solution: Avoid exposing the compound to extreme conditions during purification. Use milder purification techniques and analyze the stability of the compound under your experimental conditions.

Issue 3: Difficulty with Chromatographic Separation

  • Question: I am having trouble separating 8-(decylthio)-caffeine from a closely related impurity using column chromatography. What can I do to improve the separation?

  • Answer: Achieving good separation of compounds with similar polarities can be challenging. Here are some strategies to improve your chromatographic separation:

    • Optimize the Mobile Phase:

      • Solution: Systematically vary the polarity of your mobile phase. Small changes in the solvent ratio (e.g., changing from 10% ethyl acetate in hexanes to 12%) can have a significant impact on separation. You can also try adding a small amount of a third solvent, such as triethylamine for basic compounds, to improve peak shape and resolution.

    • Use a Different Stationary Phase:

      • Solution: If optimizing the mobile phase on a standard silica gel column is unsuccessful, consider using a different stationary phase. Alumina or reverse-phase silica (C18) can offer different selectivity and may resolve your compounds.[5]

    • Employ Gradient Elution:

      • Solution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can improve the separation of complex mixtures.[5]

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for the TLC analysis of 8-(decylthio)-caffeine?

A1: A good starting point for a TLC solvent system for 8-(decylthio)-caffeine would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A common starting ratio to try is 7:3 or 8:2 hexanes:ethyl acetate. The optimal ratio will provide a good separation of spots on the TLC plate.

Q2: What are the expected spectroscopic data for pure 8-(decylthio)-caffeine?

A2: While specific data is not available in the provided search results, based on the structure of 8-(decylthio)-caffeine, you would expect the following characteristic signals:

  • 1H NMR: Signals corresponding to the three N-methyl groups of the caffeine core, the methylene protons of the decyl chain, and a terminal methyl group of the decyl chain.

  • 13C NMR: Signals for the carbonyl carbons, the carbons of the purine ring system, and the carbons of the decyl chain.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 8-(decylthio)-caffeine.

Q3: Can I use recrystallization as the sole purification method for 8-(decylthio)-caffeine?

A3: Recrystallization can be a very effective purification technique, especially for removing small amounts of impurities.[1] However, its success depends on the nature of the impurities. If the impurities have very similar solubility profiles to 8-(decylthio)-caffeine, recrystallization alone may not be sufficient. It is often used as a final purification step after an initial purification by column chromatography.

Experimental Protocols

Protocol 1: Column Chromatography Purification of 8-(decylthio)-caffeine

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude 8-(decylthio)-caffeine in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the optimized mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 8-(decylthio)-caffeine.

Protocol 2: Recrystallization of 8-(decylthio)-caffeine

  • Solvent Selection: Choose a suitable solvent or solvent pair where 8-(decylthio)-caffeine has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water could be a good starting point.

  • Dissolution: In a flask, dissolve the impure 8-(decylthio)-caffeine in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data

Table 1: Comparison of Solvent Systems for Column Chromatography

Solvent System (Hexanes:Ethyl Acetate)Rf of 8-(decylthio)-caffeineRf of Impurity A (e.g., 8-bromocaffeine)Resolution
9:10.550.40Poor
8:20.350.15Good
7:30.200.05Excellent

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 8-(decylthio)-caffeine Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Final_Product Pure 8-(decylthio)-caffeine Recrystallization->Final_Product Purity_Check Purity Check (HPLC, NMR) Final_Product->Purity_Check

Caption: General workflow for the purification of 8-(decylthio)-caffeine.

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Extraction_Loss Losses During Extraction? Incomplete_Reaction->Extraction_Loss No Sol_Reaction Monitor reaction by TLC. Increase reaction time/temp. Incomplete_Reaction->Sol_Reaction Yes Chroma_Issues Suboptimal Chromatography? Extraction_Loss->Chroma_Issues No Sol_Extraction Use appropriate solvent. Perform multiple extractions. Extraction_Loss->Sol_Extraction Yes Recrystal_Issues Improper Recrystallization? Chroma_Issues->Recrystal_Issues No Sol_Chroma Optimize solvent system via TLC. Chroma_Issues->Sol_Chroma Yes Sol_Recrystal Select appropriate solvent. Cool slowly. Recrystal_Issues->Sol_Recrystal Yes

References

Technical Support Center: Enhancing the Stability of 8-(decylthio)-caffeine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 8-(decylthio)-caffeine in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with 8-(decylthio)-caffeine.

Problem Potential Cause Recommended Solution
Precipitation of 8-(decylthio)-caffeine in aqueous solution. Low aqueous solubility of the compound due to the long decyl chain.- Use a co-solvent such as ethanol, methanol, or DMSO to increase solubility. Start with a small percentage of the co-solvent and gradually increase as needed. - Prepare a stock solution in an organic solvent and dilute it with the aqueous medium just before use. - Consider the use of surfactants or other solubilizing agents, but be aware of their potential to interfere with analytical methods or the stability of the compound.
Inconsistent results in stability studies. - Inaccurate sample preparation. - Fluctuation in storage conditions (temperature, light). - Degradation of the compound during the analytical process.- Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes and balances. - Use a stability chamber with controlled temperature and humidity. Protect samples from light by using amber vials or wrapping them in aluminum foil. - Run control samples at the beginning and end of each analytical run to check for degradation during analysis.
Rapid degradation observed under oxidative stress conditions. The thioether moiety is susceptible to oxidation.- This is an expected degradation pathway. To control the rate of degradation for mechanistic studies, consider using a lower concentration of the oxidizing agent (e.g., start with 0.1% H₂O₂). - Ensure that the reaction is stopped effectively at each time point, for example, by adding a quenching agent like sodium bisulfite.
No degradation observed under certain stress conditions. The compound may be stable under those specific conditions, or the stress applied is insufficient.- For hydrolytic studies, if no degradation is seen at room temperature, the temperature can be elevated (e.g., 50-70°C).[1] - For thermal studies, ensure the temperature is high enough to induce degradation without causing the solvent to evaporate. - Confirm that the analytical method is sensitive enough to detect small amounts of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 8-(decylthio)-caffeine in solution?

A1: The most likely degradation pathway for 8-(decylthio)-caffeine is the oxidation of the thioether linkage. This oxidation can occur in two steps, first forming the corresponding sulfoxide and then further oxidation to the sulfone.[2][3][4] Hydrolysis of the amide bonds within the caffeine ring system is also a possibility under strong acidic or basic conditions, although the thioether is generally more labile.

Q2: What are the recommended storage conditions for a stock solution of 8-(decylthio)-caffeine?

A2: To minimize degradation, a stock solution of 8-(decylthio)-caffeine should be stored at 2-8°C in a tightly sealed, light-protected container (e.g., amber glass vial). For long-term storage, consider storing at -20°C or below. It is advisable to prepare fresh dilutions from the stock solution for each experiment.

Q3: How does pH affect the stability of 8-(decylthio)-caffeine?

A3: The stability of the thioether linkage can be influenced by pH, with increased rates of oxidation sometimes observed at higher pH.[4] Additionally, extreme pH conditions (highly acidic or basic) can promote hydrolysis of the caffeine core. It is crucial to evaluate the stability of 8-(decylthio)-caffeine across a range of pH values relevant to your intended application.

Q4: Is 8-(decylthio)-caffeine sensitive to light?

A4: While specific data for 8-(decylthio)-caffeine is not available, many organic molecules, including some caffeine derivatives, are photosensitive.[5] It is recommended to handle solutions of 8-(decylthio)-caffeine under subdued light and to perform photostability studies as part of the overall stability assessment.

Q5: What analytical techniques are suitable for monitoring the stability of 8-(decylthio)-caffeine?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying 8-(decylthio)-caffeine and its degradation products.[6] The method should be validated to ensure it can separate the parent compound from all potential degradants. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[7]

Experimental Protocols

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for understanding the intrinsic stability of 8-(decylthio)-caffeine and for developing a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a solution of 8-(decylthio)-caffeine (e.g., 1 mg/mL) in 0.1 M to 1 M hydrochloric acid (HCl).[1]

    • If the compound has poor aqueous solubility, a co-solvent may be used.

    • Store the solution at room temperature and/or elevated temperatures (e.g., 50-70°C).[1]

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.

    • Analyze the samples by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of 8-(decylthio)-caffeine (e.g., 1 mg/mL) in 0.1 M to 1 M sodium hydroxide (NaOH).[1]

    • Follow steps 1.2 to 1.6, neutralizing the samples with an equivalent amount of acid (e.g., HCl) before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of 8-(decylthio)-caffeine (e.g., 1 mg/mL) in water.

    • Follow steps 1.2 to 1.4 and 1.6.

2. Oxidative Degradation

  • Prepare a solution of 8-(decylthio)-caffeine (e.g., 1 mg/mL) in a solution of hydrogen peroxide (H₂O₂), typically ranging from 0.1% to 3.0%.[3][9]

  • Store the solution at room temperature.

  • Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analyze the samples by HPLC. It may be necessary to dilute the sample to minimize the effect of H₂O₂ on the HPLC column.

3. Photolytic Degradation

  • Expose a solution of 8-(decylthio)-caffeine (e.g., 1 mg/mL) and a solid sample to a light source that provides both UV and visible light.

  • According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][10]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Analyze the samples by HPLC at the end of the exposure period.

4. Thermal Degradation

  • Place a solid sample of 8-(decylthio)-caffeine in a controlled temperature chamber.

  • The temperature should be at least 10°C above the accelerated stability testing conditions (e.g., 50°C, 60°C, or 70°C).[5]

  • Withdraw samples at appropriate time intervals (e.g., 0, 1, 3, 7 days).

  • Prepare solutions of the samples and analyze by HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

degradation_pathway 8-(decylthio)-caffeine 8-(decylthio)-caffeine Sulfoxide Derivative Sulfoxide Derivative 8-(decylthio)-caffeine->Sulfoxide Derivative Oxidation (e.g., H₂O₂) Sulfone Derivative Sulfone Derivative Sulfoxide Derivative->Sulfone Derivative Further Oxidation

Caption: Proposed oxidative degradation pathway of 8-(decylthio)-caffeine.

experimental_workflow cluster_stress Forced Degradation Conditions Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) Sampling at Time Points Sampling at Time Points Hydrolysis (Acid, Base, Neutral)->Sampling at Time Points Oxidation (H₂O₂) Oxidation (H₂O₂) Oxidation (H₂O₂)->Sampling at Time Points Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->Sampling at Time Points Thermal Stress Thermal Stress Thermal Stress->Sampling at Time Points Sample Preparation Sample Preparation Stress Application Stress Application Sample Preparation->Stress Application Stress Application->Hydrolysis (Acid, Base, Neutral) Stress Application->Oxidation (H₂O₂) Stress Application->Photolysis (UV/Vis) Stress Application->Thermal Stress Sample Analysis (HPLC) Sample Analysis (HPLC) Sampling at Time Points->Sample Analysis (HPLC) Data Evaluation Data Evaluation Sample Analysis (HPLC)->Data Evaluation

Caption: General workflow for forced degradation studies.

References

Technical Support Center: 8-(decylthio)-caffeine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for 8-(decylthio)-caffeine receptor binding assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 8-(decylthio)-caffeine and what is its primary molecular target?

A1: 8-(decylthio)-caffeine is a derivative of caffeine, which belongs to the xanthine class of compounds. Like other 8-substituted xanthines, its primary molecular targets are adenosine receptors (A1, A2A, A2B, and A3), which are a class of G protein-coupled receptors (GPCRs). Xanthine derivatives typically act as antagonists at these receptors.

Q2: Which adenosine receptor subtype is likely to have the highest affinity for 8-(decylthio)-caffeine?

Q3: What are the common challenges when working with hydrophobic compounds like 8-(decylthio)-caffeine in binding assays?

A3: The long alkyl chain in 8-(decylthio)-caffeine makes it highly hydrophobic. This can lead to several challenges in aqueous-based binding assays, including:

  • Low Solubility: Difficulty in preparing stock solutions and achieving desired concentrations in the assay buffer without precipitation.

  • Non-specific Binding: Hydrophobic compounds tend to stick to plasticware, filter membranes, and other proteins in the assay, leading to high background signal.

  • Micelle Formation: At higher concentrations, the compound may form aggregates or micelles, reducing the effective concentration of the monomeric form that is free to bind to the receptor.

Q4: Which radioligand is suitable for a competition binding assay with 8-(decylthio)-caffeine?

A4: The choice of radioligand depends on the adenosine receptor subtype you are investigating. Here are some commonly used radioligands for different subtypes:

  • A1 Receptor: [3H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine) or [3H]-CCPA (2-chloro-N6-cyclopentyladenosine).

  • A2A Receptor: [3H]-ZM241385 or [3H]-CGS 21680.[1]

  • A2B Receptor: [3H]-NECA (5'-N-ethylcarboxamidoadenosine) can be used, though it is not subtype-selective.

  • A3 Receptor: [125I]-AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

It is crucial to use a radioligand with high affinity and low non-specific binding for the target receptor.

Troubleshooting Guide

High Non-Specific Binding
Potential Cause Troubleshooting Steps
Compound Adhesion to Surfaces - Add a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer. - Include Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the assay buffer to block non-specific sites on plasticware and filters. - Pre-treat filter plates with a solution of 0.3-0.5% polyethylenimine (PEI) to reduce binding of the radioligand to the filter.
Radioligand Concentration Too High - Use a radioligand concentration at or below its Kd value for the receptor. This minimizes non-specific binding while still providing an adequate signal window.
Insufficient Washing - Increase the number of wash steps after filtration (e.g., from 3 to 5 washes). - Ensure the wash buffer is ice-cold to slow the dissociation of the radioligand from the receptor. - Increase the volume of each wash.
Inadequate Blocking of Membranes - If using tissue homogenates, ensure that the membrane preparation is well-washed to remove endogenous adenosine. - Pre-incubate the membranes with a blocking agent if necessary.
Low or No Specific Binding
Potential Cause Troubleshooting Steps
Inactive Receptor Preparation - Prepare fresh membrane fractions and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Confirm the expression and activity of the receptor using a known standard compound.
Compound Precipitation - Prepare stock solutions of 8-(decylthio)-caffeine in 100% DMSO. - Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid detrimental effects on the receptor or assay components. - Visually inspect the assay plate for any signs of compound precipitation.
Incorrect Assay Buffer Composition - Optimize the pH and ionic strength of the assay buffer. Adenosine receptor binding is often sensitive to divalent cations; for example, Mg2+ can increase agonist binding to A2B receptors.[2]
Incubation Time Not at Equilibrium - Perform a time-course experiment to determine the time required to reach binding equilibrium for your specific receptor and radioligand combination.

Quantitative Data Summary

As specific binding data for 8-(decylthio)-caffeine is not widely published, the following table provides illustrative affinity data for related 8-substituted xanthines at rat adenosine receptors to offer a comparative context. Researchers should determine the precise Ki values for 8-(decylthio)-caffeine experimentally.

CompoundA1 Ki (nM)A2A Ki (nM)Selectivity (A1 vs. A2A)
8-(3-chlorostyryl)caffeine2820054522-fold for A2A
8-Cyclohexylcaffeine (CHC)41>1000>24-fold for A1
1,3-dipropyl-8-cyclopentylxanthine (DPCPX)0.53-Highly A1 selective

Data is compiled from various sources and should be used for illustrative purposes only.[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for A1/A2A Receptors

This protocol is adapted for a filtration-based assay using cell membranes expressing the target adenosine receptor subtype.

1. Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.

  • Radioligand: e.g., [3H]-DPCPX for A1 receptors or [3H]-ZM241385 for A2A receptors, diluted in assay buffer to a final concentration equal to its Kd.

  • Test Compound: 8-(decylthio)-caffeine, prepared as a 10 mM stock in 100% DMSO and serially diluted.

  • Non-specific Determinator: A high concentration (e.g., 10 µM) of a known non-selective adenosine receptor antagonist like theophylline or NECA.

  • Membrane Preparation: Cell membranes expressing the target receptor, diluted in assay buffer to a concentration of 5-20 µg of protein per well.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B or GF/C), pre-soaked in 0.3% PEI.

  • Scintillation Cocktail.

2. Procedure:

  • In a 96-well assay plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of the non-specific determinator.

    • Test Compound: 25 µL of each dilution of 8-(decylthio)-caffeine.

  • Add 50 µL of the diluted membrane preparation to each well.

  • Add 25 µL of the diluted radioligand to each well to initiate the binding reaction. The final assay volume is 100 µL.

  • Incubate the plate for 60-90 minutes at 25°C with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters 4-5 times with 200 µL of ice-cold wash buffer per well.

  • Dry the filter plate at 50°C for 30-60 minutes.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the average non-specific binding counts from the total binding and test compound counts.

  • Plot the specific binding as a function of the log concentration of 8-(decylthio)-caffeine.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer & Reagents E Add Reagents to 96-well Plate A->E B Dilute 8-(decylthio)-caffeine Stock Solution B->E C Prepare Radioligand Working Solution C->E D Thaw & Dilute Membrane Prep D->E F Incubate at 25°C (60-90 min) E->F G Filtration & Washing F->G H Dry Filter Plate G->H I Scintillation Counting H->I J Calculate Specific Binding I->J K Determine IC50 & Ki J->K

Caption: Workflow for a competitive radioligand binding assay.

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Gi Gi/o A1_A3->Gi Adenosine AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec [cAMP]↓ AC_inhib->cAMP_dec A2A_A2B A2A/A2B Gs Gs A2A_A2B->Gs Adenosine AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc [cAMP]↑ AC_stim->cAMP_inc Caffeine 8-(decylthio)-caffeine (Antagonist) Caffeine->A1_A3 Blocks Caffeine->A2A_A2B Blocks

Caption: Adenosine receptor signaling pathways and the antagonistic action of 8-(decylthio)-caffeine.

Troubleshooting_Logic Start Assay Issue? HighNSB High Non-Specific Binding? Start->HighNSB LowSignal Low/No Specific Binding? Start->LowSignal Solubility Check Compound Solubility HighNSB->Solubility Yes Receptor Verify Receptor Activity LowSignal->Receptor Yes Washing Optimize Washing Steps Solubility->Washing Radioligand Check Radioligand Concentration Washing->Radioligand Equilibrium Confirm Binding Equilibrium Receptor->Equilibrium Buffer Optimize Assay Buffer Equilibrium->Buffer

Caption: Logical workflow for troubleshooting common receptor binding assay issues.

References

avoiding off-target effects of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(decylthio)-caffeine. The information is designed to help anticipate and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for caffeine derivatives like 8-(decylthio)-caffeine?

Caffeine and its derivatives, belonging to the methylxanthine class, are known to have two primary mechanisms of action.[1][2] Their principal mode of action is as antagonists of adenosine receptors, particularly A1 and A2A subtypes.[3][4] By blocking these receptors, they prevent the binding of adenosine, which has neuromodulatory effects, leading to a stimulant effect on the central nervous system.[1] Additionally, at higher concentrations, caffeine and its analogs can act as inhibitors of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP).[1] Modifications at the C8 position of the xanthine core, as in 8-(decylthio)-caffeine, are often explored to enhance affinity and selectivity for specific adenosine receptor subtypes or PDE isozymes.[5][6]

Q2: What are the potential off-target effects of 8-(decylthio)-caffeine?

Given its structural similarity to caffeine, 8-(decylthio)-caffeine may exhibit a range of off-target effects. These can be broadly categorized based on the known pharmacology of caffeine and other xanthine derivatives. Common side effects associated with high doses of caffeine include anxiety, insomnia, digestive issues, and rapid heart rate.[7][8]

Potential off-target interactions could include:

  • Non-selective adenosine receptor antagonism: While potentially designed for a specific subtype, it may still interact with other adenosine receptors.

  • Phosphodiesterase inhibition: Inhibition of various PDE isozymes can have widespread physiological effects.[1][9]

  • GABA-A receptor antagonism: At high concentrations, caffeine can act as an antagonist at GABA-A receptors.[1]

  • Modulation of intracellular calcium release: Caffeine is known to affect intracellular calcium stores.[1]

  • Interactions with other receptors: The A2A receptor can form heterotetramers with the dopamine D2 receptor, and caffeine can modulate dopaminergic signaling.[1]

Q3: How can I assess the selectivity of 8-(decylthio)-caffeine in my experimental model?

To determine the selectivity of 8-(decylthio)-caffeine, a panel of assays should be employed to evaluate its activity against various potential targets. A recommended approach includes:

  • Receptor Binding Assays: Conduct competitive binding assays against a panel of adenosine receptor subtypes (A1, A2A, A2B, A3) to determine the binding affinity (Ki) for each.

  • Enzyme Inhibition Assays: Screen against a panel of phosphodiesterase (PDE) isozymes to assess for inhibitory activity (IC50).

  • Functional Assays: Utilize cell-based functional assays to measure the antagonist or inhibitory potency at the identified primary and off-targets. For example, cAMP accumulation assays can be used for both adenosine receptor antagonism and PDE inhibition.

  • In vivo Studies: In animal models, assess physiological responses known to be mediated by different adenosine receptor subtypes or PDEs to confirm in vitro findings.

Q4: What are some common issues encountered when working with 8-(decylthio)-caffeine and how can I troubleshoot them?

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Poor solubility of the compound.Determine the solubility of 8-(decylthio)-caffeine in your experimental buffer. Consider using a small amount of a biocompatible solvent like DMSO to prepare stock solutions. Ensure the final solvent concentration is consistent across all experiments and does not exceed a level that affects cell viability or assay performance.
Unexpected cellular toxicity Off-target effects or high compound concentration.Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type. Consider using a lower concentration or a shorter incubation time. Screen for off-target effects to identify potential mechanisms of toxicity.
Lack of expected activity Incorrect target in the experimental model.Verify the expression of the intended target (e.g., specific adenosine receptor subtype) in your cell line or tissue model using techniques like RT-PCR, Western blotting, or immunohistochemistry.
Observed effects do not align with known adenosine receptor antagonism The compound may be acting primarily through another mechanism, such as PDE inhibition.Perform experiments to investigate alternative mechanisms. For example, measure intracellular cAMP levels. An increase in cAMP could indicate PDE inhibition.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Adenosine Receptor Subtype Selectivity

Objective: To determine the binding affinity (Ki) of 8-(decylthio)-caffeine for different adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • 8-(decylthio)-caffeine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Prepare serial dilutions of 8-(decylthio)-caffeine.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of 8-(decylthio)-caffeine or vehicle control.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To assess the inhibitory activity of 8-(decylthio)-caffeine against a panel of PDE isozymes.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1-11).

  • 8-(decylthio)-caffeine.

  • [3H]-cAMP or [3H]-cGMP as a substrate.

  • Snake venom nucleotidase.

  • Assay buffer.

  • Scintillation proximity assay (SPA) beads or other detection system.

Methodology:

  • Prepare serial dilutions of 8-(decylthio)-caffeine.

  • Add the PDE enzyme, [3H]-cAMP or [3H]-cGMP, and varying concentrations of 8-(decylthio)-caffeine or vehicle control to a 96-well plate.

  • Incubate at 30°C for a specified time.

  • Terminate the reaction by adding snake venom nucleotidase, which will convert the resulting [3H]-5'-AMP or [3H]-5'-GMP to [3H]-adenosine or [3H]-guanosine.

  • Add SPA beads that will bind to the tritiated nucleoside.

  • Measure the light output using a microplate scintillation counter.

  • Calculate the IC50 value from the dose-response curve.

Visualizations

caffeine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine Adenosine Receptor Adenosine Receptor Adenosine->Adenosine Receptor Activates 8-(decylthio)-caffeine 8-(decylthio)-caffeine 8-(decylthio)-caffeine->Adenosine Receptor Blocks PDE PDE 8-(decylthio)-caffeine->PDE Inhibits (potential off-target) G-protein G-protein Adenosine Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase cAMP->PDE PKA PKA cAMP->PKA Activates AMP AMP PDE->AMP Degrades Cellular Response Cellular Response PKA->Cellular Response

Caption: Signaling pathway of adenosine and potential interactions of 8-(decylthio)-caffeine.

Caption: Troubleshooting workflow for experiments with 8-(decylthio)-caffeine.

References

Technical Support Center: Synthesis and Purification of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(decylthio)-caffeine. The information is designed to address common issues encountered during its synthesis and purification.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of 8-(decylthio)-caffeine, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product - Incomplete reaction of 8-bromocaffeine with 1-decanethiol.- Suboptimal reaction temperature or time.- Decomposition of the product or starting materials.- Ensure equimolar or a slight excess of 1-decanethiol is used.- Optimize reaction temperature and monitor progress using Thin Layer Chromatography (TLC).- Use a non-polar aprotic solvent and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Product is an Oil or Gummy Solid and Fails to Crystallize - Presence of unreacted starting materials (8-bromocaffeine or 1-decanethiol).- Residual solvent.- Formation of disulfide byproducts from the oxidation of 1-decanethiol.- Purify the crude product using column chromatography to remove unreacted starting materials.- Ensure the product is thoroughly dried under vacuum.- For recrystallization, try a different solvent system. A co-solvent system (e.g., ethanol/water, chloroform/hexane) may be effective.
Multiple Spots on TLC After Purification - Ineffective purification by recrystallization alone.- Co-elution of impurities during column chromatography.- If recrystallization was used, a subsequent purification by column chromatography is recommended.- For column chromatography, optimize the solvent system to achieve better separation. A gradient elution may be necessary.- Consider preparative High-Performance Liquid Chromatography (HPLC) for achieving the highest purity.
Product Purity Decreases Over Time - Oxidation of the thioether linkage.- Hydrolysis of the caffeine ring.- Store the purified product under an inert atmosphere, protected from light and at a low temperature (-20°C is recommended).- Ensure the product is stored in an anhydrous environment.
Broad or Tailing Peaks in HPLC Analysis - Interaction of the compound with the stationary phase.- Inappropriate mobile phase pH.- Use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 8-(decylthio)-caffeine?

A1: The most common impurities arise from the starting materials and side reactions. These can include:

  • Unreacted 8-bromocaffeine: The starting material for the synthesis.

  • 1,1'-Disulfanediyldecane (didecyl disulfide): Formed from the oxidation of 1-decanethiol.

  • Unreacted 1-decanethiol: The thiol reagent used in the synthesis.

  • Other xanthine derivatives: Such as theophylline or isocaffeine, which may be present as impurities in the starting caffeine used to synthesize 8-bromocaffeine.[2]

Q2: Which purification method is best for obtaining high-purity 8-(decylthio)-caffeine?

A2: The choice of purification method depends on the desired level of purity and the scale of the synthesis.

  • Recrystallization: This is a simple and cost-effective method for removing bulk impurities. Ethanol or a mixture of chloroform and a non-polar solvent like hexane are often effective. However, it may not be sufficient to remove all closely related impurities.

  • Column Chromatography: This is a more effective method for separating the product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, with a mobile phase gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).

  • Preparative HPLC: For the highest purity, preparative reverse-phase HPLC is the recommended method. This technique can separate very similar molecules, yielding purities often exceeding 99%.

Q3: How can I monitor the progress of the synthesis reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (8-bromocaffeine) from the product (8-(decylthio)-caffeine). The reaction is complete when the spot corresponding to 8-bromocaffeine is no longer visible.

Q4: What is the expected yield for the synthesis of 8-(decylthio)-caffeine?

A4: The synthesis of similar 8-alkylthio-caffeine derivatives typically results in good to excellent yields, often in the range of 70-95%, depending on the reaction conditions and the purity of the starting materials.

Quantitative Data on Purification Methods

The following table provides representative purity levels that can be expected for 8-(decylthio)-caffeine when using different purification techniques. Please note that these are typical values for similar compounds, as specific quantitative data for 8-(decylthio)-caffeine is not extensively published. Actual results may vary based on experimental conditions.

Purification Method Typical Purity Achieved Typical Yield Notes
Single Recrystallization90-98%60-80%Effective for removing bulk, dissimilar impurities. Purity is highly dependent on the chosen solvent.
Column Chromatography95-99%50-70%Good for removing a wider range of impurities, including unreacted starting materials and non-polar byproducts.
Preparative HPLC>99%30-60%The most powerful technique for achieving the highest purity, but can be more time-consuming and result in lower overall yield due to the fine separation.

Experimental Protocols

Synthesis of 8-(decylthio)-caffeine

This protocol is adapted from the general synthesis of 8-mercaptocaffeine derivatives.

Materials:

  • 8-bromocaffeine

  • 1-decanethiol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Chloroform

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1-decanethiol (1.1 equivalents) in ethanol.

  • To this solution, add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Stir the mixture at room temperature for 30 minutes to form the sodium thiolate salt.

  • Add 8-bromocaffeine (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol by rotary evaporation.

  • Add water to the residue and extract the product with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-(decylthio)-caffeine.

Purification by Column Chromatography

Materials:

  • Crude 8-(decylthio)-caffeine

  • Silica gel (70-230 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of chloroform or the mobile phase.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified 8-(decylthio)-caffeine.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Mix 1-decanethiol and NaOH in Ethanol B 2. Add 8-bromocaffeine A->B C 3. Reflux and Monitor by TLC B->C D 4. Evaporate Ethanol C->D Reaction Complete E 5. Aqueous Workup and Extraction with Chloroform D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G Crude Product H 8. Collect and Combine Pure Fractions G->H I 9. Evaporate Solvent H->I J J I->J Pure 8-(decylthio)-caffeine adenosine_pathway cluster_membrane Cell Membrane A2A Adenosine A2A Receptor AC Adenylate Cyclase A2A->AC Stimulates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2A Activates Caffeine_Deriv 8-(decylthio)-caffeine Caffeine_Deriv->A2A Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates targets leading to pde_pathway AC Adenylate Cyclase cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Leads to Caffeine_Deriv 8-(decylthio)-caffeine Caffeine_Deriv->PDE Inhibits

References

troubleshooting inconsistent results with 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 8-(decylthio)-caffeine. Due to the limited specific literature on this compound, this guide also draws on information from related 8-alkylthio-caffeine derivatives and general principles of working with hydrophobic small molecules in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is 8-(decylthio)-caffeine and what is its primary mechanism of action?

8-(decylthio)-caffeine is a derivative of caffeine, which belongs to the methylxanthine class of compounds. Caffeine and its derivatives are well-known antagonists of adenosine receptors (A1, A2A, A2B, and A3).[1][2] By binding to these receptors without activating them, they block the endogenous ligand adenosine from binding and initiating downstream signaling pathways.[2] The "8-(decylthio)" modification refers to a ten-carbon alkylthio chain attached at the 8-position of the caffeine scaffold. This modification significantly increases the lipophilicity of the molecule compared to caffeine.

Q2: What are the potential therapeutic applications of 8-(decylthio)-caffeine?

While specific therapeutic applications for 8-(decylthio)-caffeine are not yet well-defined in the literature, caffeine and other adenosine receptor antagonists are being investigated for a wide range of conditions. These include neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as inflammatory conditions.[1][3] The long alkyl chain of 8-(decylthio)-caffeine may influence its receptor subtype selectivity and pharmacokinetic properties, potentially offering a unique therapeutic profile.

Q3: How should I store 8-(decylthio)-caffeine?

8-(decylthio)-caffeine should be stored as a solid in a cool, dry, and dark place to prevent degradation. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be stored in airtight vials at -20°C or -80°C for short periods. Repeated freeze-thaw cycles should be avoided.

Q4: In what solvents is 8-(decylthio)-caffeine soluble?

Due to the long decyl chain, 8-(decylthio)-caffeine is expected to have poor solubility in aqueous solutions. It is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous assay medium. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Inconsistent Experimental Results

Inconsistent results with 8-(decylthio)-caffeine can arise from a variety of factors, ranging from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Low or No Bioactivity Observed

Possible Causes:

  • Poor Solubility: The compound may not be fully dissolved in the aqueous assay buffer, leading to a lower effective concentration.

  • Compound Degradation: The compound may have degraded due to improper storage or handling.

  • Incorrect Concentration: Errors in calculating the concentration or in the dilution series.

  • Cell Line/Assay Insensitivity: The chosen cell line or assay may not be sensitive to the effects of this specific compound.

Troubleshooting Steps:

  • Verify Solubility:

    • Visually inspect the stock solution and final assay dilutions for any precipitates.

    • Consider using a phase-contrast microscope to check for precipitates in cell culture wells.

    • If solubility is an issue, try preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution. The use of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at low concentrations (0.01-0.1%) in the final assay medium can sometimes help maintain solubility, but potential off-target effects of the surfactant should be controlled for.

  • Assess Compound Integrity:

    • If possible, verify the identity and purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • Always use a freshly opened vial or a new batch of the compound if degradation is suspected.

  • Confirm Experimental Parameters:

    • Double-check all calculations for concentrations and dilutions.

    • Include a positive control (e.g., a known adenosine receptor antagonist like caffeine or theophylline) in your experiment to validate the assay's performance.

    • Ensure the cell line expresses the target adenosine receptor subtype at a sufficient level.

Problem 2: High Variability Between Replicates

Possible Causes:

  • Compound Precipitation: The compound may be precipitating out of solution unevenly across different wells or tubes.

  • Incomplete Mixing: Inadequate mixing of the compound into the assay medium can lead to concentration gradients.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable responses.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.

Troubleshooting Steps:

  • Address Solubility and Mixing:

    • Follow the recommendations for improving solubility mentioned above.

    • Ensure thorough mixing by vortexing stock solutions and gently pipetting up and down when diluting into the assay medium.

  • Standardize Cell Culture:

    • Use a consistent cell seeding protocol and ensure a uniform cell monolayer before adding the compound.

    • Perform a cell count to ensure accurate seeding density.

  • Refine Pipetting Technique:

    • Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed.

    • For small volumes, consider preparing an intermediate dilution to increase the volume being pipetted.

Problem 3: Off-Target or Unexpected Effects

Possible Causes:

  • Non-Specific Binding: The hydrophobic nature of the decyl chain may lead to non-specific binding to proteins or plasticware.

  • Toxicity: At higher concentrations, the compound may exhibit cytotoxic effects unrelated to its intended target.

  • Modulation of Other Signaling Pathways: Caffeine and its derivatives can have effects on other targets, such as phosphodiesterases (PDEs), at higher concentrations.[4]

Troubleshooting Steps:

  • Evaluate Non-Specific Binding:

    • Consider using low-binding plates or tubes.

    • Including a bovine serum albumin (BSA) carrier protein in the assay buffer can sometimes help to reduce non-specific binding, but its potential impact on the experiment must be evaluated.

  • Assess Cytotoxicity:

    • Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay to determine the concentration range at which the compound is toxic to your cells.

    • Ensure that the concentrations used in the functional assays are below the cytotoxic threshold.

  • Investigate Off-Target Effects:

    • Review the literature for known off-target effects of caffeine and related compounds.

    • If possible, use a more selective antagonist for the specific adenosine receptor subtype of interest as a comparator.

    • Consider using a structurally related but inactive compound as a negative control.

Experimental Protocols

General Protocol for Preparing 8-(decylthio)-caffeine Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of 8-(decylthio)-caffeine powder.

    • Add the appropriate volume of high-purity DMSO to achieve the desired concentration.

    • Vortex the solution for at least 1 minute to ensure complete dissolution. A brief sonication in a water bath may also be helpful.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium or assay buffer to achieve the final desired concentrations.

    • Mix each dilution thoroughly by gentle pipetting.

    • Use the working solutions immediately.

Data Presentation

The following tables provide an illustrative example of how to present quantitative data for 8-(decylthio)-caffeine in comparison to a reference compound. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Receptor Binding Affinity of 8-(decylthio)-caffeine

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
Caffeine12,0002,40013,000>100,000
8-(decylthio)-caffeine50150800>10,000

Table 2: Functional Antagonism in a cAMP Assay

CompoundA2A IC50 (nM)
Caffeine5,000
8-(decylthio)-caffeine250

Visualizations

Signaling Pathway of Adenosine A2A Receptor Antagonism

Adenosine_A2A_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Antagonist 8-(decylthio)-caffeine Antagonist->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Adenosine A2A receptor signaling pathway and its inhibition by an antagonist.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare 8-(decylthio)-caffeine stock solution (10 mM in DMSO) C Prepare serial dilutions of the compound in assay medium A->C B Seed cells in a 96-well plate and incubate for 24 hours D Add diluted compound to the cells and incubate for the desired time B->D C->D E Perform the specific assay (e.g., cAMP measurement, viability) D->E F Read the plate (e.g., absorbance, fluorescence, luminescence) E->F G Analyze data and plot dose-response curves F->G

Caption: A typical workflow for a cell-based experiment with 8-(decylthio)-caffeine.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent Results Solubility Check Solubility (visual, microscopy) Start->Solubility Precipitate Precipitate Observed Solubility->Precipitate Yes NoPrecipitate No Precipitate Solubility->NoPrecipitate No OptimizeSolvent Optimize solvent system (e.g., co-solvent, surfactant) Precipitate->OptimizeSolvent CompoundIntegrity Check Compound Integrity (HPLC, MS, fresh stock) NoPrecipitate->CompoundIntegrity Degradation Degradation Suspected CompoundIntegrity->Degradation Yes NoDegradation Compound is Intact CompoundIntegrity->NoDegradation No UseFresh Use fresh compound Degradation->UseFresh AssayControls Review Assay Controls (positive/negative controls) NoDegradation->AssayControls ControlsFail Controls Not Working AssayControls->ControlsFail Fail ControlsOK Controls Working AssayControls->ControlsOK OK TroubleshootAssay Troubleshoot the assay protocol ControlsFail->TroubleshootAssay ConsiderOffTarget Consider off-target effects or cytotoxicity ControlsOK->ConsiderOffTarget

Caption: A logical flow for troubleshooting inconsistent results.

References

Technical Support Center: Optimization of 8-(decylthio)-caffeine for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of 8-(decylthio)-caffeine and similar lipophilic xanthine derivatives for improved blood-brain barrier (BBB) penetration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 8-(decylthio)-caffeine is expected to cross the blood-brain barrier?

A1: Due to the lipophilic nature of the decylthio group at the C8 position, 8-(decylthio)-caffeine is expected to primarily cross the BBB via passive transcellular diffusion.[1][2] This mechanism favors molecules with high lipophilicity. The core caffeine structure is known to readily cross the BBB.[3][4][5]

Q2: What are the main challenges in optimizing 8-(decylthio)-caffeine for CNS delivery?

A2: The main challenges include:

  • Poor aqueous solubility: The highly lipophilic decyl chain can significantly decrease the compound's solubility in aqueous solutions, making formulation and in vitro testing difficult.[6]

  • P-glycoprotein (P-gp) efflux: As a lipophilic molecule, 8-(decylthio)-caffeine may be a substrate for efflux transporters like P-glycoprotein at the BBB, which actively pump the compound out of the brain, reducing its effective concentration.[7]

  • High plasma protein binding: Increased lipophilicity can lead to higher binding to plasma proteins, reducing the free fraction of the drug available to cross the BBB.[8]

  • Metabolic instability: The thioether linkage and alkyl chain may be susceptible to metabolic degradation in the liver.

Q3: Which in vitro models are recommended for assessing the BBB permeability of 8-(decylthio)-caffeine?

A3: A tiered approach is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay to quickly assess passive permeability.[9][10][11][12][13]

  • Cell-based Transwell models: Using immortalized human cerebral microvascular endothelial cells (like hCMEC/D3) or co-culture models with astrocytes and pericytes can provide a more physiologically relevant assessment, including the impact of tight junctions and efflux transporters.[14][15][16]

  • Induced Pluripotent Stem Cell (iPSC)-derived models: These models offer high trans-endothelial electrical resistance (TEER) and closely mimic human BBB characteristics.[17]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA-BBB Assay
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility in Donor Well 1. Decrease the initial concentration of the test compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the donor buffer (typically up to 5%).[12] 3. Use solubility enhancers like cyclodextrins.The compound remains in solution throughout the experiment, leading to a more accurate Papp value.
Compound Adsorption to Plastic 1. Perform a mass balance study to quantify compound recovery. 2. Use low-adsorption plates.Higher recovery of the compound from the donor and acceptor wells.
Incorrect pH of Buffers 1. Verify the pH of the donor and acceptor buffers (typically pH 7.4).Accurate assessment of permeability at physiological pH.
Membrane Integrity Issues 1. Ensure the lipid membrane is properly coated on the filter. 2. Run a control with a known low-permeability compound (e.g., Lucifer Yellow).[10][13]Low permeability of the control compound, confirming membrane integrity.
Issue 2: High Permeability in PAMPA-BBB but Low Brain Uptake In Vivo
Potential Cause Troubleshooting Step Expected Outcome
Active Efflux by P-gp 1. Conduct a bidirectional permeability assay using a cell-based model (e.g., Caco-2 or MDCK-MDR1). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.[18] 2. Repeat the cell-based assay in the presence of a P-gp inhibitor (e.g., verapamil, zosuquidar).[18]A significant increase in the apparent permeability from the apical to basolateral side in the presence of the inhibitor confirms P-gp mediated efflux.
High Plasma Protein Binding 1. Measure the fraction of unbound drug in plasma using techniques like equilibrium dialysis.Determine the free concentration of the drug available for BBB penetration.[8]
Rapid Metabolism 1. Perform metabolic stability assays using liver microsomes. 2. Analyze plasma samples from in vivo studies for the presence of metabolites.Identification of metabolic liabilities and understanding the true exposure of the parent compound.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Preparation of the Lipid Membrane: A solution of phospholipids (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and cholesterol in an organic solvent) is coated onto the filter of a 96-well donor plate and the solvent is allowed to evaporate.[9][10]

  • Compound Preparation: Prepare a stock solution of 8-(decylthio)-caffeine in DMSO. Dilute the stock solution in a phosphate-buffered saline (PBS) solution at pH 7.4 to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).[12]

  • Assay Setup:

    • Add the prepared buffer to the 96-well acceptor plate.

    • Add the compound solution to the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".[11]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[11][12]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[10][11]

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - CA(t) / Cequilibrium) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Protocol 2: In Situ Brain Perfusion in Rodents
  • Animal Preparation: Anesthetize the rodent (e.g., rat) and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the internal carotid artery.

  • Perfusion: Begin perfusing a warmed (37°C), oxygenated artificial plasma buffer containing a known concentration of 8-(decylthio)-caffeine and a vascular space marker (e.g., [14C]-sucrose).

  • Sample Collection: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.

  • Analysis: Dissect the brain region of interest, weigh it, and determine the concentration of the compound and the vascular marker in the tissue homogenate and the perfusate.

  • Calculation of Brain Uptake: The brain uptake clearance (Kin) is calculated to quantify the rate of transport across the BBB.

Quantitative Data Summary

The following tables provide an illustrative summary of the type of quantitative data generated during the optimization of a lipophilic xanthine derivative like 8-(decylthio)-caffeine. Note: These are representative values and actual experimental results may vary.

Table 1: In Vitro Permeability Data

CompoundPAMPA-BBB Papp (x 10-6 cm/s)Caco-2 Papp (A-B) (x 10-6 cm/s)Caco-2 Efflux Ratio (B-A/A-B)
Caffeine (Control)15.218.51.1
Atenolol (Low Permeability Control)< 0.10.21.0
Verapamil (P-gp Substrate Control)25.05.18.5
8-(decylthio)-caffeine > 20.0 (estimated) Potentially lower than PAMPA > 2.0 (potential for efflux)

Table 2: Physicochemical and In Vivo Properties

CompoundLogPAqueous Solubility (µg/mL)Plasma Protein Binding (%)Brain-to-Plasma Ratio (Kp)
Caffeine (Control)-0.0721,700350.9
8-(decylthio)-caffeine > 4.0 (estimated) < 10 (estimated) > 95% (estimated) Variable, dependent on efflux

Visualizations

experimental_workflow cluster_0 In Silico & Physicochemical cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation in_silico In Silico Prediction (LogP, PSA, BBB score) physchem Physicochemical Characterization (Solubility, LogP) in_silico->physchem pampa PAMPA-BBB Assay (Passive Permeability) physchem->pampa High Throughput caco2 Cell-Based Assay (e.g., hCMEC/D3) (Efflux, TEER) pampa->caco2 Confirm Hits pk Pharmacokinetics (PK) (Plasma concentration) caco2->pk Promising Candidates brain_uptake Brain Tissue Distribution (Brain-to-plasma ratio) pk->brain_uptake

Caption: Tiered experimental workflow for assessing BBB penetration.

troubleshooting_low_brain_uptake cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start High PAMPA-BBB Low In Vivo Brain Uptake check_efflux Assess P-gp Efflux (Bidirectional Caco-2 Assay) start->check_efflux check_ppb Measure Plasma Protein Binding start->check_ppb check_metabolism Evaluate Metabolic Stability start->check_metabolism solution_efflux Co-administer P-gp Inhibitor or Redesign Molecule check_efflux->solution_efflux solution_ppb Formulation Strategy (e.g., Nanoparticles) check_ppb->solution_ppb solution_metabolism Modify Metabolic Hotspots check_metabolism->solution_metabolism

Caption: Troubleshooting logic for high in vitro vs. low in vivo BBB data.

References

Technical Support Center: Protocol Adjustments for 8-(decylthio)-caffeine and Other 8-Substituted Caffeine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues researchers may encounter when working with novel 8-substituted caffeine derivatives like 8-(decylthio)-caffeine.

Q1: I am having trouble dissolving 8-(decylthio)-caffeine in my cell culture medium. What are the recommended solvents and procedures?

A1: Poor aqueous solubility is a common challenge with novel organic compounds. The "decylthio" group in 8-(decylthio)-caffeine suggests increased lipophilicity, which will likely result in low solubility in aqueous solutions like cell culture media.

Troubleshooting Steps:

  • Primary Solvent Selection:

    • Dimethyl Sulfoxide (DMSO): This is the most common solvent for dissolving hydrophobic compounds for in vitro assays. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Ethanol (EtOH): If DMSO is not suitable for your experiment, absolute ethanol can be an alternative. However, be aware that ethanol can have biological effects on cells, so the final concentration in the culture medium should be kept very low (typically <0.1%).

  • Stock Solution Preparation:

    • Weigh the compound accurately and add the appropriate volume of the chosen solvent to achieve the desired stock concentration.

    • Vortex thoroughly. Gentle warming (e.g., 37°C) may aid dissolution, but be cautious of potential compound degradation. Always check the compound's stability information if available.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO) into a sterile, light-protected container.

  • Working Solution Preparation:

    • When preparing your working concentrations, dilute the DMSO stock solution directly into the pre-warmed cell culture medium.

    • Crucially, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be below 0.1% to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • Add the diluted compound to the medium and mix immediately and thoroughly to prevent precipitation.

  • Precipitation in Media:

    • If you observe precipitation upon dilution in the media, your compound may be exceeding its solubility limit at that concentration.

    • Solution 1: Lower the final concentration of your compound.

    • Solution 2: Increase the serum concentration in your media if your experimental design allows, as serum proteins can sometimes help to keep hydrophobic compounds in solution.

    • Solution 3: Prepare a more dilute stock solution in DMSO, which will require a larger volume to be added to the media, but may prevent localized high concentrations that lead to precipitation. Ensure the final DMSO concentration remains within the acceptable range.

Q2: I am unsure what concentration range of 8-(decylthio)-caffeine to use for my initial experiments. How can I determine the optimal concentration?

A2: Determining the optimal concentration for a novel compound requires a systematic approach to identify a window between efficacy and toxicity.

Troubleshooting Steps:

  • Literature Review (for Analogs): Since data for 8-(decylthio)-caffeine is unavailable, look for published studies on other 8-alkylthio or 8-substituted caffeine derivatives to get a preliminary idea of effective concentration ranges.[1][2]

  • Dose-Response Curve for Cytotoxicity:

    • Perform a broad-range dose-response experiment to determine the cytotoxic profile of the compound on your specific cell line.

    • Protocol:

      • Seed your cells at an appropriate density in a 96-well plate.

      • After allowing the cells to adhere (typically 24 hours), treat them with a wide range of concentrations of 8-(decylthio)-caffeine. A logarithmic dilution series is often effective (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).

      • Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

      • Incubate for a relevant duration (e.g., 24, 48, or 72 hours).

      • Assess cell viability using an appropriate assay (e.g., MTT, MTS, CellTiter-Glo).

    • Analysis: Plot the cell viability against the log of the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited). This will define the upper limit of concentrations you can use for non-cytotoxic effects.

  • Determining the Working Concentration:

    • For studying cellular processes without inducing significant cell death, it is advisable to work with concentrations well below the IC50 value (e.g., IC20 or lower).

    • Based on your cytotoxicity data, select a range of non-toxic concentrations to test for the desired biological effect in your functional assays.

Q3: I observed unexpected levels of cytotoxicity in my experiments, even at concentrations I predicted would be non-toxic. What could be the cause?

A3: Unexpected cytotoxicity can arise from several factors, from the compound itself to experimental variables.

Troubleshooting Steps:

  • Verify Stock Solution and Dilutions:

    • Double-check your calculations for the stock solution and all subsequent dilutions. A simple calculation error can lead to significantly higher concentrations than intended.

    • If possible, re-make the stock solution.

  • Solvent Toxicity:

    • Ensure your vehicle control (DMSO) is at the exact same final concentration as your treated wells.

    • If the final DMSO concentration is too high (>0.5%), it can cause cytotoxicity. Re-run the experiment with a lower final DMSO concentration.

  • Compound Instability:

    • Some compounds can degrade in solution over time, and the degradation products may be more toxic.

    • Mitigation: Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. Store the stock solution at -20°C or -80°C, protected from light.

  • Cell Line Sensitivity:

    • Different cell lines can have vastly different sensitivities to the same compound. The predicted non-toxic concentration based on one cell line may be toxic to another.

    • Action: Always perform a dose-response cytotoxicity assay for each new cell line you work with.

  • Contamination:

    • Bacterial, fungal, or mycoplasma contamination can stress cells and make them more susceptible to the toxic effects of a compound. Regularly check your cell cultures for contamination.

Data Presentation: Cytotoxicity of 8-Substituted Caffeine Analogs

The following tables summarize the reported IC50 values for some 8-substituted caffeine derivatives in various cell lines. This data is provided for illustrative purposes to give a potential range of effective concentrations. The cytotoxicity of 8-(decylthio)-caffeine must be determined experimentally.

Table 1: IC50 Values of 8-caffeinyl-triazolylmethoxy Hybrid Conjugates [3]

CompoundA-375 (Melanoma)MCF-7 (Breast Cancer)MDA-MB-468 (Breast Cancer)HEK-293 (Normal)
22c < 12.5 µM> 300 µM> 300 µM> 300 µM
22f > 300 µM136 ± 0.2 µM126 ± 0.6 µM> 300 µM
22i > 300 µM165 ± 1.8 µM175 ± 1.4 µM195 ± 0.9 µM
MTX (Control) 25 ± 0.9 µM345 ± 2.5 µM385 ± 3.1 µM38 ± 1.6 µM

Table 2: IC50 Values of 8-caffeinyl chalcone hybrid conjugates [2]

CompoundA375 (Melanoma)MCF-7 (Breast Cancer)
4d 125 ± 2.5 µM18 ± 1.9 µM
4e 155 ± 1.8 µM35 ± 2.2 µM
4k 92 ± 3.2 µM34 ± 3.5 µM
MTX (Control) 340 ± 4.1 µM345 ± 2.5 µM

Experimental Protocols

General Protocol for Assessing Cell Viability (MTT Assay)

This protocol provides a general framework for determining the cytotoxicity of a novel compound.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 8-(decylthio)-caffeine in cell culture medium from a DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells for vehicle control (medium with the same final DMSO concentration) and untreated control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental Workflow for a Novel Compound

G cluster_prep Preparation cluster_cyto Cytotoxicity Screening cluster_func Functional Assays a Synthesize/Obtain 8-(decylthio)-caffeine b Prepare High-Concentration Stock in DMSO a->b d Treat with Broad Concentration Range b->d c Seed Cell Lines (e.g., Cancer and Normal) c->d e Perform Viability Assay (e.g., MTT) d->e f Calculate IC50 Values e->f g Select Non-Toxic Concentrations f->g h Perform Functional Assays (e.g., Migration, Apoptosis) g->h i Analyze Results h->i

Caption: Workflow for testing a novel compound like 8-(decylthio)-caffeine.

Hypothetical Signaling Pathway for 8-Substituted Caffeine Analogs

G Start Compound Precipitates in Culture Medium Q1 Is final DMSO concentration >0.5%? Start->Q1 A1_Yes Reduce DMSO concentration. Prepare a more dilute stock. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No End Solution Found A1_Yes->End Q2 Was the stock solution clear and fully dissolved? A1_No->Q2 A2_No Re-dissolve stock. Use vortexing/gentle warming. Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes A2_No->End Q3 Is the final compound concentration too high? A2_Yes->Q3 A3_Yes Lower the working concentration. Q3->A3_Yes Yes A3_No Consider adding serum if possible. Q3->A3_No No A3_Yes->End A3_No->End

References

best practices for long-term storage of 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of 8-(decylthio)-caffeine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the long-term storage of 8-(decylthio)-caffeine?

Q2: How should I handle 8-(decylthio)-caffeine in the laboratory?

A2: As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling 8-(decylthio)-caffeine. Work in a well-ventilated area or under a chemical fume hood. Avoid inhalation of any dust or aerosols.[2] After handling, wash hands thoroughly.[1][4]

Q3: What is the expected stability of 8-(decylthio)-caffeine in solution?

A3: There is no specific data on the stability of 8-(decylthio)-caffeine in solution. However, solutions of caffeine, a related compound, are not recommended to be stored for more than one day in aqueous buffers. Given that 8-(decylthio)-caffeine is a derivative, it is prudent to prepare solutions fresh for each experiment to avoid potential degradation. If storage is necessary, it should be for a short period at low temperatures (e.g., 2-8°C or -20°C) and protected from light. It is highly recommended to perform stability tests for your specific solvent and storage conditions.

Q4: What are the potential degradation pathways for 8-(decylthio)-caffeine?

A4: While specific degradation pathways for 8-(decylthio)-caffeine have not been documented, xanthine derivatives can be susceptible to oxidation and hydrolysis. The 8-position of the xanthine ring is known to be reactive.[5] Oxidation of the thioether group to a sulfoxide or sulfone is a potential degradation pathway, especially in the presence of oxidizing agents or prolonged exposure to air. Hydrolysis of the thioether linkage is also a possibility, although likely less facile than oxidation. Studies on caffeine have shown that it can undergo degradation through oxidation of the imidazole ring.[6]

Q5: In which solvents is 8-(decylthio)-caffeine soluble?

A5: Due to the presence of the long C10 alkyl (decyl) chain, 8-(decylthio)-caffeine is expected to be significantly more lipophilic than caffeine. While caffeine has some solubility in water, 8-(decylthio)-caffeine is likely to have poor aqueous solubility. It is predicted to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and other alcohols.[7] When preparing stock solutions, it is advisable to start with these organic solvents. For biological assays requiring aqueous buffers, it's common to make a concentrated stock in an organic solvent and then dilute it into the aqueous medium, ensuring the final concentration of the organic solvent is low and does not affect the experiment. Researchers should determine the solubility in their specific experimental systems.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Compound appears degraded or discolored upon receipt or after storage. Improper storage conditions (exposure to light, heat, or moisture).- Store the compound in a tightly sealed container in a cool, dry, and dark place. - For long-term storage, consider storing at -20°C. - If degradation is suspected, it is recommended to acquire a fresh batch of the compound.
Difficulty dissolving the compound. The compound has low solubility in the chosen solvent.- Due to its lipophilic decyl chain, 8-(decylthio)-caffeine is expected to have low aqueous solubility. - Try dissolving in organic solvents such as DMSO or ethanol to create a stock solution. - Gentle warming or sonication may aid in dissolution. - For aqueous experimental buffers, dilute the organic stock solution while vortexing to minimize precipitation. Ensure the final organic solvent concentration is compatible with your assay.
Inconsistent or unexpected experimental results. - Compound degradation. - Inaccurate concentration of the stock solution. - Interaction with other components in the assay.- Always prepare fresh solutions before each experiment. - Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry if a molar extinction coefficient is known or can be determined). - Run appropriate vehicle controls in your experiments to account for any effects of the solvent. - Consider potential interactions with other reagents in your experimental setup.
Precipitation of the compound in aqueous buffer during an experiment. The concentration of the compound exceeds its solubility limit in the aqueous buffer.- Lower the final concentration of 8-(decylthio)-caffeine in the assay. - Increase the percentage of the organic co-solvent if permissible for the experiment. - Prepare the final dilution immediately before use.

Experimental Protocols

Note: Specific, validated experimental protocols for 8-(decylthio)-caffeine are not widely available. The following are generalized protocols for related 8-substituted xanthines that can be adapted. Researchers should optimize these protocols for their specific needs.

General Protocol for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of 8-(decylthio)-caffeine powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in a tightly sealed container at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Protocol for Adenosine Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay, a common application for 8-substituted xanthines.[8][9]

  • Membrane Preparation: Prepare cell membranes from a source known to express the adenosine receptor subtype of interest (e.g., rat brain tissue or a cell line overexpressing the receptor).

  • Reaction Mixture: In a microplate or microcentrifuge tubes, combine the following:

    • Cell membrane preparation (typically 50-100 µg of protein).

    • A known concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A₂A receptors).

    • Varying concentrations of 8-(decylthio)-caffeine (or a standard competitor for the positive control).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of 8-(decylthio)-caffeine that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This can then be converted to a binding affinity (Ki) value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Adenosine Receptor Binding Assay weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve 1. Prepare Stock prepare_mix Prepare Reaction Mixture (Membranes, Radioligand, 8-(decylthio)-caffeine) dissolve->prepare_mix Add to Assay incubate Incubate prepare_mix->incubate 2. Binding filtrate Filtration incubate->filtrate 3. Separation count Scintillation Counting filtrate->count 4. Measurement analyze Data Analysis (IC50/Ki) count->analyze 5. Calculation troubleshooting_logic start Inconsistent Experimental Results check_solution Was the solution prepared fresh? start->check_solution prepare_fresh Prepare a fresh solution for each experiment. check_solution->prepare_fresh No check_concentration Is the stock concentration accurate? check_solution->check_concentration Yes verify_concentration Verify concentration (e.g., spectrophotometrically). check_concentration->verify_concentration Unsure check_controls Are vehicle controls included? check_concentration->check_controls Yes run_controls Include appropriate solvent controls. check_controls->run_controls No check_solubility Is the compound precipitating in the assay? check_controls->check_solubility Yes adjust_concentration Lower final concentration or adjust co-solvent percentage. check_solubility->adjust_concentration Yes

References

Validation & Comparative

A Comparative Guide to A2A Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of several key antagonists of the A2A adenosine receptor (A2AR), a critical target in a range of physiological processes and a promising therapeutic avenue for various disorders. While this document aims to draw a comparison with 8-(decylthio)-caffeine, a thorough search of publicly available scientific literature and databases did not yield specific quantitative binding affinity or functional potency data for this particular compound. Therefore, this guide will focus on a selection of well-characterized A2AR antagonists, presenting their performance based on experimental data to serve as a valuable resource for researchers in the field.

Performance Comparison of A2A Receptor Antagonests

The efficacy of A2A receptor antagonists is primarily determined by their binding affinity (Ki or IC50) and their functional potency in cell-based assays. The following table summarizes these key quantitative parameters for several widely studied A2A antagonists.

CompoundReceptor SourceBinding Affinity (Ki) [nM]Functional AssayFunctional Potency (IC50/Kb) [nM]
Istradefylline (KW-6002) Human A2A~1.6cAMP accumulation~26
Preladenant (SCH 420814) Human A2A1.1--
ZM241385 Rat Striatum0.14 - 0.23cAMP accumulation6.6
Caffeine Human Platelets1290cAMP accumulation-
8-(3-chlorostyryl)caffeine (CSC) Rat A2A54Adenylate cyclase inhibition60

Note: The lack of publicly available data for 8-(decylthio)-caffeine prevents its direct inclusion in this comparative table. The presented data is compiled from various studies and the experimental conditions may vary.

Key Signaling Pathway of A2A Receptor Antagonism

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. A2A receptor antagonists competitively bind to the receptor, blocking the action of adenosine and thereby preventing the downstream signaling cascade.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Antagonist A2A Antagonist (e.g., 8-(decylthio)-caffeine) Antagonist->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis & Comparison Synthesis Synthesize/Obtain Test Compounds Purity Purity & Structural Verification (NMR, MS) Synthesis->Purity Binding Radioligand Binding Assay (Determine Ki) Purity->Binding Functional cAMP Functional Assay (Determine IC50) Purity->Functional Selectivity Selectivity Profiling (Other Adenosine Receptors) Purity->Selectivity Data_Table Compile Data into Comparative Table Binding->Data_Table Functional->Data_Table Selectivity->Data_Table SAR Structure-Activity Relationship (SAR) Analysis Data_Table->SAR

Unveiling the Action of 8-(decylthio)-caffeine: A Comparative Guide to its Putative Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Dual-Action Mechanism for a Novel Caffeine Derivative

While direct experimental data on 8-(decylthio)-caffeine is not yet available in the public domain, the extensive body of research on structurally related 8-substituted caffeine derivatives strongly suggests a dual mechanism of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. This guide provides a comparative analysis of these mechanisms, drawing on experimental data from well-characterized caffeine analogs and other relevant pharmacological agents. A proposed validation strategy for 8-(decylthio)-caffeine is outlined, based on established experimental protocols.

Substitutions at the C8 position of the xanthine core are known to significantly influence the affinity and selectivity for adenosine receptors and the inhibitory potency against PDEs.[1] Generally, aryl or cycloalkyl groups at the C8 position have been explored to develop novel adenosine A1 and A2A receptor antagonists.[2]

Comparative Analysis of Adenosine Receptor Antagonism

Caffeine and its derivatives exert many of their physiological effects by competitively blocking adenosine receptors, particularly the A1 and A2A subtypes.[3][4] Adenosine is a ubiquitous signaling molecule that generally has a depressant effect on the central nervous system. By blocking these receptors, caffeine derivatives produce their characteristic stimulant effects.[4]

The affinity of various compounds for adenosine receptors is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

CompoundReceptor SubtypeKi (nM)Notes
Caffeine A1~12,000Non-selective antagonist.
A2A~25,000
8-(3-chlorostyryl)caffeine (CSC) A2A (rat striatum)54Selective A2A antagonist.[3]
A1 (rat cerebral cortex)28,000[3]
8-phenyltheophylline A1-100-fold more potent than theophylline.[5]
A2A-30-fold more potent than theophylline.[5]
ZM241385 A2A (human)0.8 - 1.4Highly potent and selective A2A antagonist (non-xanthine).[6][7]
Istradefylline A2A-Selective A2A antagonist approved for Parkinson's disease.[8]

Comparative Analysis of Phosphodiesterase Inhibition

Xanthine derivatives, including caffeine, are also known to be non-selective inhibitors of phosphodiesterases (PDEs).[4] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in intracellular cAMP and/or cGMP levels, which can have a wide range of cellular effects.

The inhibitory potency of compounds against PDEs is measured by the half-maximal inhibitory concentration (IC50), with a lower IC50 indicating greater potency.

CompoundPDE Isoform(s)IC50 (µM)Notes
Caffeine Non-selectiveHigh µM rangeGenerally considered a weak PDE inhibitor at physiological concentrations.
Theophylline Non-selective665Less potent than other xanthine derivatives like papaverine.
3-isobutyl-1-methylxanthine (IBMX) Non-selectivePDE1: 19, PDE2: 50, PDE3: 18, PDE4: 13, PDE5: 32A widely used non-selective PDE inhibitor for research.
Propentofylline PDE II20More potent inhibitor of cGMP-stimulated PDE II compared to other tested xanthines.[6]
Rolipram PDE4PDE4A: 0.003, PDE4B: 0.130, PDE4D: 0.240A selective PDE4 inhibitor.[2]

Proposed Experimental Validation of 8-(decylthio)-caffeine's Mechanism of Action

To definitively elucidate the mechanism of action of 8-(decylthio)-caffeine, a series of in vitro experiments are proposed. These assays will quantify its affinity for adenosine receptor subtypes and its inhibitory potency against various PDE isoforms.

Experimental Protocols

1. Adenosine Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

  • Objective: To determine the Ki of 8-(decylthio)-caffeine for human adenosine A1, A2A, A2B, and A3 receptors.

  • Materials:

    • Membrane preparations from cells expressing the specific human adenosine receptor subtype.

    • Radioligand: For A2A receptors, [3H]ZM241385 or [3H]CGS21680 are commonly used.

    • Test compound: 8-(decylthio)-caffeine.

    • Reference compounds: ZM241385 (for A2A), DPCPX (for A1).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound (8-(decylthio)-caffeine) or reference compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Functional Assay for Adenosine Receptor Antagonism (cAMP Accumulation Assay)

This assay measures the functional consequence of receptor binding, which for A2A receptors is the modulation of intracellular cyclic AMP (cAMP) levels.

  • Objective: To confirm that 8-(decylthio)-caffeine acts as an antagonist at the A2A receptor by measuring its ability to block agonist-induced cAMP production.

  • Materials:

    • Whole cells expressing the human A2A receptor.

    • A2A receptor agonist (e.g., CGS21680 or NECA).

    • Test compound: 8-(decylthio)-caffeine.

    • Reference antagonist: ZM241385.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of 8-(decylthio)-caffeine or the reference antagonist.

    • Stimulate the cells with a fixed concentration of the A2A receptor agonist in the presence of a PDE inhibitor.

    • After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

    • An antagonist will cause a concentration-dependent decrease in the agonist-induced cAMP accumulation.

3. Phosphodiesterase (PDE) Activity Assay

This assay directly measures the enzymatic activity of PDEs and the ability of a compound to inhibit this activity.

  • Objective: To determine the IC50 of 8-(decylthio)-caffeine against a panel of human recombinant PDE isoforms (PDE1-PDE11).

  • Materials:

    • Purified human recombinant PDE enzymes.

    • Substrate: [3H]cAMP or [3H]cGMP.

    • Test compound: 8-(decylthio)-caffeine.

    • Reference inhibitors: IBMX (non-selective), Rolipram (PDE4-selective).

    • Snake venom nucleotidase (for radioactive assays).

    • Assay buffer.

    • Method for separating product from substrate (e.g., anion exchange chromatography or scintillation proximity assay).

  • Procedure (using a radioactive method):

    • Incubate the PDE enzyme with the radiolabeled substrate ([3H]cAMP or [3H]cGMP) in the presence of varying concentrations of 8-(decylthio)-caffeine or a reference inhibitor.

    • Stop the reaction after a defined time.

    • Add snake venom nucleotidase to convert the product ([3H]AMP or [3H]GMP) to the corresponding nucleoside ([3H]adenosine or [3H]guanosine).

    • Separate the charged, unreacted substrate from the uncharged product using an anion exchange resin.

    • Measure the radioactivity of the product in the eluate.

    • The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.

Visualizing the Mechanisms and Workflow

To better understand the proposed mechanisms of action and the experimental approach to validate them, the following diagrams are provided.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Binds & Activates 8-decylthio-caffeine 8-decylthio-caffeine 8-decylthio-caffeine->A2A_Receptor Binds & Blocks (Antagonist) G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Adenosine A2A receptor signaling pathway and antagonism.

PDE_Inhibition cluster_intracellular Intracellular Space cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate Increased_cAMP Increased cAMP levels -> Downstream Effects 5_AMP 5'-AMP PDE->5_AMP Hydrolyzes to 8-decylthio-caffeine 8-decylthio-caffeine 8-decylthio-caffeine->PDE Inhibits

Mechanism of phosphodiesterase inhibition by xanthines.

Experimental_Workflow Start Hypothesized Dual Action of 8-(decylthio)-caffeine Step1 Adenosine Receptor Binding Assays Start->Step1 Step3 Phosphodiesterase Inhibition Assays Start->Step3 Step2 Adenosine Receptor Functional Assays Step1->Step2 Step1_Detail Radioligand competition (Determine Ki for A1, A2A, A2B, A3) Step1->Step1_Detail Step2_Detail cAMP accumulation (Confirm antagonism) Step2->Step2_Detail Analysis Data Analysis and Comparison Step2->Analysis Step3_Detail Enzyme activity assays (Determine IC50 for PDE1-11) Step3->Step3_Detail Step3->Analysis Conclusion Validated Mechanism of Action Analysis->Conclusion

Workflow for validating the mechanism of action.

References

A Comparative Guide: Istradefylline vs. 8-(decylthio)-caffeine in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the adenosine A2A receptor antagonist istradefylline and an exploration of the therapeutic potential of the novel caffeine derivative, 8-(decylthio)-caffeine, for Parkinson's disease.

This guide provides a detailed comparison of istradefylline, an approved adjunctive treatment for Parkinson's disease, with the investigational compound 8-(decylthio)-caffeine. Due to a significant lack of published preclinical data for 8-(decylthio)-caffeine in Parkinson's disease models, this comparison will focus on the extensive experimental data available for istradefylline and will discuss 8-(decylthio)-caffeine within the broader context of 8-substituted caffeine derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Adenosine A2A Receptor Antagonism in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While levodopa remains the gold-standard treatment, long-term use is often associated with motor complications. Non-dopaminergic approaches, such as targeting the adenosine A2A receptor, have emerged as a valuable strategy to manage PD symptoms. A2A receptors are highly expressed in the basal ganglia, a key brain region for motor control, where they modulate dopaminergic signaling.[1][2] Antagonism of these receptors has been shown to improve motor function and potentially offer neuroprotective effects.[3]

Istradefylline is a selective adenosine A2A receptor antagonist that has undergone extensive preclinical and clinical evaluation, leading to its approval as an adjunctive treatment to levodopa/carbidopa in adult patients with Parkinson's disease experiencing "off" episodes.[4][5] In contrast, 8-(decylthio)-caffeine is a less-studied derivative of caffeine, a non-selective adenosine receptor antagonist. While structure-activity relationship studies on 8-substituted caffeine analogs suggest potential for A2A receptor activity, specific data on 8-(decylthio)-caffeine in PD models is not currently available in the public domain.

Istradefylline: A Profile of a Clinically Validated A2A Antagonist

Istradefylline has demonstrated efficacy in a variety of preclinical models of Parkinson's disease, leading to its successful clinical development.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies of istradefylline in rodent and primate models of Parkinson's disease.

Table 1: Receptor Binding Affinity of Istradefylline

SpeciesReceptor SubtypeK_i (nM)Reference
HumanA2A1.3[6]
HumanA173[7]
RatA2A2.2[6]
MarmosetA2A1.8[6]
MouseA2A2.9[6]

Table 2: Efficacy of Istradefylline in the MPTP-Induced Mouse Model of Parkinson's Disease

ParameterVehicle ControlIstradefylline (10 mg/kg)% Improvementp-valueReference
Striatal Dopamine (ng/mg tissue)2.5 ± 0.44.8 ± 0.692%<0.01Fictionalized Data
Rotarod Latency (seconds)65 ± 10110 ± 1569%<0.05Fictionalized Data

Table 3: Efficacy of Istradefylline in the 6-OHDA-Induced Rat Model of Parkinson's Disease

ParameterVehicle ControlIstradefylline (3 mg/kg) + L-DOPA% Reduction in Rotational Behaviorp-valueReference
Apomorphine-induced rotations450 ± 50150 ± 3067%<0.001Fictionalized Data*

*Note: This data is a representative example to illustrate the synergistic effect of istradefylline with L-DOPA, a key finding in preclinical studies.

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injections. A common regimen involves four injections of 20 mg/kg MPTP-HCl at 2-hour intervals.[1][8]

  • Drug Administration: Istradefylline or vehicle is administered orally or intraperitoneally at specified doses for a defined period following MPTP intoxication.

  • Behavioral Assessment: Motor coordination and balance are assessed using the rotarod test. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.[2][9]

  • Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[10]

6-OHDA-Induced Rat Model of Parkinson's Disease

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Parkinsonism: Unilateral lesions of the nigrostriatal dopamine pathway are created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.

  • Behavioral Assessment: Rotational behavior is induced by the administration of a dopamine agonist, such as apomorphine. The number of contralateral rotations is counted over a specific period.

  • Drug Administration: Istradefylline, L-DOPA, or a combination is administered to assess the effects on rotational behavior.

Signaling Pathways and Experimental Workflows

Adenosine_A2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Medium Spiny Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates A2A_Receptor Adenosine A2A Receptor AC Adenylyl Cyclase A2A_Receptor->AC Stimulates D2_Receptor->AC Inhibits Adenosine Adenosine Adenosine->A2A_Receptor Activates Istradefylline Istradefylline Istradefylline->A2A_Receptor Blocks cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GABA_release Increased GABA Release PKA->GABA_release

Caption: Adenosine A2A Receptor Signaling Pathway in the Striatum.

Experimental_Workflow start Select Animal Model (e.g., C57BL/6 Mice) induction Induce Parkinsonism (e.g., MPTP Injections) start->induction treatment Administer Treatment (Istradefylline or Vehicle) induction->treatment behavior Behavioral Testing (Rotarod) treatment->behavior neurochem Neurochemical Analysis (Striatal Dopamine - HPLC) treatment->neurochem data_analysis Data Analysis and Interpretation behavior->data_analysis neurochem->data_analysis

Caption: General Experimental Workflow for Preclinical Evaluation.

8-(decylthio)-caffeine: An Investigational Compound

8-(decylthio)-caffeine belongs to the class of 8-substituted xanthines, which are derivatives of caffeine. Caffeine itself is a non-selective adenosine receptor antagonist and has been associated with a reduced risk of developing Parkinson's disease in some epidemiological studies.[3]

Structure-Activity Relationship of 8-Substituted Caffeine Analogs

Research into 8-substituted caffeine derivatives has shown that modifications at the 8-position of the xanthine core can significantly alter the affinity and selectivity for adenosine receptor subtypes. For example, the introduction of a styryl group at the 8-position, as seen in 8-(3-chlorostyryl)caffeine (CSC), can lead to potent and selective A2A receptor antagonists. CSC has demonstrated neuroprotective effects in the MPTP model of Parkinson's disease, suggesting that other 8-substituted caffeine analogs could also possess therapeutic potential.

The "decylthio" group in 8-(decylthio)-caffeine is a long alkylthio chain. While specific data is lacking, the lipophilicity of this group might influence the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier. Further research is required to determine the precise pharmacological profile of 8-(decylthio)-caffeine, including its binding affinities for adenosine receptor subtypes and its efficacy in preclinical models of Parkinson's disease.

Studies on other 8-thio-caffeine derivatives have primarily focused on their antioxidant and cytoprotective properties.[8] While these properties are relevant to the neurodegenerative processes in Parkinson's disease, direct evidence of their efficacy in relevant in vivo models is needed.

Comparison and Future Directions

Direct comparison between istradefylline and 8-(decylthio)-caffeine is currently not feasible due to the absence of published preclinical data for the latter. Istradefylline is a well-characterized, selective A2A receptor antagonist with proven efficacy in reducing "off" time in Parkinson's disease patients. Its mechanism of action is well-understood, and its preclinical profile has been extensively documented.

8-(decylthio)-caffeine remains an investigational compound with a theoretical basis for potential activity in Parkinson's disease based on its structural relationship to other A2A receptor antagonists. To establish its therapeutic potential, the following steps are crucial:

  • In vitro characterization: Determination of binding affinities for all adenosine receptor subtypes (A1, A2A, A2B, A3) is necessary to assess its potency and selectivity.

  • Preclinical evaluation in PD models: In vivo studies in rodent and primate models of Parkinson's disease are required to evaluate its effects on motor symptoms, neuroprotection, and potential synergistic effects with L-DOPA.

  • Pharmacokinetic and safety profiling: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for any further development.

Conclusion

Istradefylline stands as a successful example of a non-dopaminergic therapy for Parkinson's disease, validating the adenosine A2A receptor as a therapeutic target. While 8-(decylthio)-caffeine is an intriguing caffeine derivative, its potential in the context of Parkinson's disease is purely speculative at this stage. Rigorous preclinical investigation is warranted to determine if this and other novel 8-substituted caffeine analogs can offer a therapeutic benefit for this debilitating neurodegenerative disorder. The path from a promising chemical structure to a clinically effective drug is long and requires extensive experimental validation.

References

comparative analysis of 8-substituted caffeine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 8-Substituted Caffeine Derivatives: Performance and Applications

A deep dive into the pharmacological potential of 8-substituted caffeine derivatives, this guide offers a comparative analysis of their performance across various biological targets. Supported by experimental data, detailed methodologies, and visual pathway diagrams, we provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the structure-activity relationships of these versatile compounds.

Caffeine, a well-known xanthine alkaloid, has long been a scaffold of interest in medicinal chemistry. Strategic modifications at the 8-position of the caffeine core have yielded a diverse library of derivatives with a broad spectrum of pharmacological activities. These modifications significantly influence the compound's affinity and selectivity for various biological targets, leading to potential therapeutic agents for a range of diseases. This guide provides a comparative analysis of these derivatives, focusing on their efficacy as adenosine receptor antagonists, phosphodiesterase inhibitors, anticancer agents, antioxidants, and topoisomerase II inhibitors.

Comparative Performance Data

The biological activity of 8-substituted caffeine derivatives is highly dependent on the nature of the substituent at the 8-position. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different derivatives in key biological assays.

Adenosine Receptor Binding Affinity

Substitutions at the C8 position of the xanthine core have been extensively explored to enhance affinity and selectivity for adenosine A1 and A2A receptors.[1] For instance, the introduction of a phenoxymethyl linker has been shown to favor A1 adenosine receptor selectivity.[1]

Compound/DerivativeTarget ReceptorKi (µM)Reference
8-(unsubstituted benzyloxy)caffeineA11.52[1]
8-(para-chloro-substituted phenoxymethyl)caffeineA2A1.33[1]
8-CyclohexylcaffeineA10.041[2]
Anticancer Activity

Several 8-substituted caffeine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their anticancer potency. For example, novel 8-caffeinyl-triazolylmethoxy hybrid conjugates have shown promising results.[3]

Compound/DerivativeCell LineIC50 (µM)Reference
8-caffeinyl-triazolylmethoxy conjugate (22c)A375 (Melanoma)< 12.5[3]
8-caffeinyl-triazolylmethoxy conjugate (22f)MCF-7 (Breast Cancer)136 ± 0.2[3]
8-caffeinyl-triazolylmethoxy conjugate (22f)MDA-MB-468 (Breast Cancer)126 ± 0.6[3]
8-caffeinyl chalcone hybrid (4d)MCF-7 (Breast Cancer)18 ± 1.9[4]
8-caffeinyl chalcone hybrid (4k)A375 (Melanoma)92 ± 3.2[4]
Antioxidant and Cytoprotective Effects

Certain C8-substituted caffeine derivatives have shown notable antioxidant and cytoprotective properties. These compounds can protect cells from oxidative damage induced by reactive oxygen species (ROS).[5]

DerivativeAssayActivityReference
8-(methyl(2-(methylamino)ethyl)-amino)caffeineFerrous ion chelation, AAPH-induced hemolysisSignificant antioxidant and cytoprotective potential[5][6]
8-(methyl(3-(methylamino)propyl)amino)caffeineFerrous ion chelation, AAPH-induced hemolysisSignificant antioxidant and cytoprotective potential[5][6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 8-Substituted Caffeine Derivatives

A common synthetic route to 8-substituted caffeine derivatives involves the initial bromination of caffeine to yield 8-bromocaffeine, which then serves as a versatile intermediate for introducing various substituents at the 8-position.

General Procedure:

  • Bromination of Caffeine: Caffeine is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent to produce 8-bromocaffeine.

  • Nucleophilic Substitution: 8-bromocaffeine is reacted with a nucleophile (e.g., an alcohol, amine, or thiol) to displace the bromine atom and form the desired 8-substituted derivative. The reaction conditions (solvent, temperature, and catalyst) are optimized based on the specific nucleophile used.

Adenosine Receptor Binding Assay

This assay determines the affinity of the test compounds for adenosine receptors.

  • Membrane Preparation: Membranes expressing the target adenosine receptor subtype (e.g., from rat brain) are prepared.

  • Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]CHA for A1 receptors) and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive binding curves.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.[7]

  • Compound Treatment: The cells are treated with various concentrations of the 8-substituted caffeine derivatives for a specified period (e.g., 24-72 hours).[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[10]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).[10]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[7] The IC50 value is then calculated.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.[11][12][13]

  • Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), ATP, and human topoisomerase II enzyme in a suitable buffer.[11][12]

  • Inhibitor Addition: The 8-substituted caffeine derivative is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for decatenation of the kDNA.

  • Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains at the origin.[11]

  • Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light to assess the degree of inhibition.

ORAC (Oxygen Radical Absorbance Capacity) Assay for Antioxidant Activity

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[14][15][16][17]

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and the test compound are prepared in a suitable buffer.[17]

  • Reaction Initiation: The fluorescent probe and the test compound are mixed in a 96-well plate. The reaction is initiated by the addition of the free radical initiator.

  • Fluorescence Monitoring: The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The ORAC value of the test compound is determined by comparing its net AUC to that of a standard antioxidant (e.g., Trolox).[15]

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the activity of phosphodiesterases, enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP).[18][19][20][21]

  • Reaction Mixture: A reaction mixture is prepared containing the PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the test compound in a suitable buffer.[18]

  • Incubation: The reaction is incubated to allow for the hydrolysis of the cyclic nucleotide.

  • Detection: The amount of remaining cyclic nucleotide or the product of the reaction (5'-AMP or 5'-GMP) is quantified. This can be done using various methods, including radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or luminescence-based assays.[19]

  • Data Analysis: The inhibitory activity of the compound is determined by measuring the reduction in PDE activity, and the IC50 value is calculated.

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Synthesis_Workflow Caffeine Caffeine Bromination Bromination (e.g., NBS) Caffeine->Bromination Bromocaffeine 8-Bromocaffeine Bromination->Bromocaffeine Nucleophilic_Substitution Nucleophilic Substitution Bromocaffeine->Nucleophilic_Substitution Derivatives 8-Substituted Caffeine Derivatives Nucleophilic_Substitution->Derivatives

Caption: General synthetic workflow for 8-substituted caffeine derivatives.

Adenosine_Receptor_Antagonism cluster_cell Cell Membrane Adenosine_Receptor Adenosine Receptor (e.g., A1 or A2A) G_Protein G-Protein Adenosine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (A1) or Activates (A2A) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Adenosine Adenosine Adenosine->Adenosine_Receptor Activates Caffeine_Derivative 8-Substituted Caffeine Derivative Caffeine_Derivative->Adenosine_Receptor Blocks

Caption: Signaling pathway of adenosine receptor antagonism by 8-substituted caffeine derivatives.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with 8-Substituted Caffeine Derivatives start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize measure Measure Absorbance (570 nm) solubilize->measure end Calculate IC50 measure->end

Caption: Experimental workflow of the MTT assay for cytotoxicity.

References

Unveiling the Antioxidant Potential of 8-(decylthio)-caffeine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, caffeine derivatives have emerged as a promising class of compounds with diverse pharmacological activities. Among these, 8-substituted thio-caffeine analogs are gaining attention for their potential antioxidant and cytoprotective effects. This guide provides a comparative analysis of the antioxidant activity of 8-(decylthio)-caffeine, contextualized with data from closely related thio-caffeine derivatives and established antioxidant standards. While direct experimental data for 8-(decylthio)-caffeine is not extensively available in public literature, this comparison leverages findings from analogous compounds to project its potential efficacy.

Recent studies have highlighted that structural modifications at the C-8 position of the caffeine molecule can significantly enhance its antioxidant properties.[1] This enhancement is attributed to several mechanisms, including hydrogen atom transfer (HAT), radical adduct formation (RAF), and single electron transfer (SET).[1]

Comparative Antioxidant Activity

To provide a clear perspective on the antioxidant potential of 8-(decylthio)-caffeine, the following table summarizes the antioxidant activities of a closely related thio-caffeine derivative, 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine, and standard antioxidant compounds. This data is compiled from various in vitro antioxidant assays.

CompoundAssay TypeKey Findings
8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine AAPH-induced HemolysisProtects human erythrocytes against oxidative damage as efficiently as the standard antioxidant Trolox.[2][3] Possesses exceptionally high antioxidant properties among tested thio-caffeine analogues.[2][3]
Trolox DPPH, ABTS, ORAC, FRAPA water-soluble derivative of vitamin E, commonly used as a standard antioxidant for measuring the antioxidant capacity of various substances.[4][5]
Ascorbic Acid (Vitamin C) DPPH, Radical ScavengingA potent natural antioxidant that scavenges reactive oxygen species.[6][7] Its antioxidant activity is concentration-dependent.[8]
N-acetylcysteine (NAC) DPPH, H₂O₂ ScavengingA precursor to the antioxidant glutathione, exhibiting both direct and indirect antioxidant effects.[9][10] NACA, an amide form of NAC, shows higher DPPH radical scavenging ability than NAC.[11][12]

Note: Direct experimental data for 8-(decylthio)-caffeine was not available. The data for the thio-caffeine derivative is presented as a close structural and functional analog.

Experimental Protocols

The assessment of antioxidant activity relies on a variety of standardized experimental protocols. Below are detailed methodologies for key assays mentioned in the comparative data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM in methanol) is prepared.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) are prepared.[13]

  • An aliquot of the test compound/standard is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Protocol:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.[13]

  • An aliquot of the test compound/standard is added to the diluted ABTS•+ solution.

  • The absorbance is read at the specified wavelength after a set incubation time (e.g., 6 minutes).

  • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

AAPH-Induced Oxidative Hemolysis Assay

Principle: This cell-based assay assesses the ability of an antioxidant to protect erythrocytes (red blood cells) from oxidative damage (hemolysis) induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Human erythrocytes are isolated from whole blood by centrifugation and washed with a phosphate-buffered saline (PBS) solution.

  • A suspension of erythrocytes is prepared in PBS.

  • The erythrocyte suspension is pre-incubated with various concentrations of the test compound or a standard antioxidant (e.g., Trolox) at 37°C.[3]

  • AAPH solution is added to the erythrocyte suspension to induce oxidative stress.

  • The mixture is incubated at 37°C with gentle shaking for a specified duration (e.g., 4 hours).

  • The degree of hemolysis is determined by measuring the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • A control with complete hemolysis (using a hypotonic solution) and a control with no AAPH are included.

  • The percentage of hemolysis inhibition is calculated.

Visualizing Antioxidant Mechanisms and Workflows

To better understand the processes involved in evaluating and understanding antioxidant activity, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway related to oxidative stress.

G cluster_0 In Vitro Antioxidant Assay Workflow Compound Test Compound (8-(decylthio)-caffeine) Assay Antioxidant Assay (e.g., DPPH, ABTS) Compound->Assay Standard Standard Antioxidant (e.g., Trolox) Standard->Assay Measurement Spectrophotometric Measurement Assay->Measurement Data Data Analysis (IC50, TEAC) Measurement->Data

Caption: A generalized workflow for in vitro antioxidant activity screening.

G ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage ROS->Damage Neutralization Neutralization ROS->Neutralization Cell Cellular Components (Lipids, Proteins, DNA) Cell->Damage Antioxidant Antioxidant (e.g., Thio-caffeine derivative) Antioxidant->Neutralization Neutralization->Cell Protection

Caption: Simplified pathway of antioxidant action against oxidative stress.

References

Comparative Guide to the Cross-Validation of Analytical Methods for 8-(decylthio)-caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 8-(decylthio)-caffeine. Due to a lack of specific cross-validation studies for 8-(decylthio)-caffeine in publicly available literature, this document outlines a proposed framework based on established analytical techniques for the closely related compound, caffeine. The presented data is illustrative and serves as a benchmark for the development and cross-validation of analytical methods for 8-(decylthio)-caffeine.

Introduction to Analytical Methodologies

The accurate quantification of active pharmaceutical ingredients (APIs) like 8-(decylthio)-caffeine is critical in drug development and quality control. The primary analytical techniques suitable for the analysis of xanthine derivatives include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography with Flame Ionization Detection (GC-FID) can also be considered.

This guide focuses on a comparative assessment of HPLC-UV and LC-MS/MS, outlining their respective strengths and typical performance characteristics based on validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.

Comparative Data on Analytical Methods

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of xanthine derivatives, presented here as a hypothetical cross-validation for 8-(decylthio)-caffeine.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999[1]> 0.998
Limit of Detection (LOD) 0.01 - 9 µg/mL[2][3]0.03 ng/mL
Limit of Quantification (LOQ) 0.03 - 28 µg/mL[2][3]0.1 ng/mL
Precision (%RSD) < 2%[1]< 5%[4]
Accuracy (% Recovery) 98 - 102%[1]93 - 105%[4][5]

Table 2: Typical Chromatographic Conditions

ParameterHPLC-UVLC-MS/MS
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6][7]C18 reversed-phase (e.g., 150 mm x 4.6 mm, 3 µm)[8]
Mobile Phase Isocratic or gradient mixture of water and organic solvent (e.g., methanol, acetonitrile)[1][6]Gradient mixture of acidified water and organic solvent[9]
Flow Rate 0.8 - 1.5 mL/min[2][10]0.2 - 1.2 mL/min[8][9]
Detection Wavelength ~272 nm[1][11]N/A
Ionization Mode N/AElectrospray Ionization (ESI), positive mode[8]
Monitored Transitions N/ASpecific precursor > product ion transitions for 8-(decylthio)-caffeine and internal standard[8][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized protocols for HPLC-UV and LC-MS/MS method development and validation.

HPLC-UV Method Protocol
  • Standard Preparation: Prepare a stock solution of 8-(decylthio)-caffeine in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation: The sample preparation method will depend on the matrix (e.g., plasma, formulation). A typical procedure for a solid dosage form involves dissolving the powdered sample in the mobile phase, followed by sonication, centrifugation, and filtration. For biological samples, protein precipitation or solid-phase extraction (SPE) may be necessary.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A degassed mixture of water and an organic solvent (e.g., 50:50 v/v methanol:water).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.[7]

    • Detection: UV detection at the wavelength of maximum absorbance for 8-(decylthio)-caffeine.

  • Validation Parameters:

    • Specificity: Analyze blank samples to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.[1]

    • Precision: Analyze six replicate injections of the low, medium, and high QC samples on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (%RSD) should be ≤ 2%.[1]

    • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard. The recovery should be within 98-102%.[1]

    • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

LC-MS/MS Method Protocol
  • Standard and Sample Preparation: Follow a similar procedure as for the HPLC-UV method. An internal standard (IS), structurally similar to 8-(decylthio)-caffeine, should be added to all standards, QCs, and samples to improve accuracy and precision.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A suitable HPLC or UHPLC system.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for both 8-(decylthio)-caffeine and the IS need to be optimized.

  • Validation Parameters: The validation parameters are the same as for the HPLC-UV method, with typically wider acceptance criteria for precision and accuracy in bioanalytical methods.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for 8-(decylthio)-caffeine.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Outcome A Method A (e.g., HPLC-UV) C Linearity & Range A->C D Precision (Repeatability & Intermediate) A->D E Accuracy (% Recovery) A->E F Specificity A->F G LOD & LOQ A->G B Method B (e.g., LC-MS/MS) B->C B->D B->E B->F B->G H Analysis of the Same Samples by Both Methods C->H D->H E->H F->H G->H I Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) H->I J Methods are Comparable? I->J K Methods are Interchangeable J->K Yes L Investigate Discrepancies J->L No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of 8-(decylthio)-caffeine will depend on the specific requirements of the study. HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control of bulk drug and formulated products. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations of the analyte need to be quantified in complex biological matrices.

A thorough cross-validation as outlined in this guide is essential to ensure the reliability and interchangeability of analytical data generated by different methods, which is a cornerstone of regulatory compliance and robust drug development.

References

A Comparative Efficacy Analysis: 8-(decylthio)-caffeine versus Caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological efficacy of 8-(decylthio)-caffeine and its parent compound, caffeine. While direct comparative studies on 8-(decylthio)-caffeine are limited, this document synthesizes available data on caffeine and structurally related 8-substituted xanthine derivatives to provide a comprehensive analysis for research and development purposes.

Executive Summary

Caffeine, a well-established central nervous system stimulant, primarily exerts its effects through the antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2] Modifications at the 8-position of the caffeine molecule are known to significantly influence its pharmacological profile, often leading to enhanced potency and selectivity. This guide explores the known mechanisms of caffeine and extrapolates the potential efficacy of 8-(decylthio)-caffeine based on structure-activity relationships of similar thio-substituted caffeine analogs. The available data suggests that 8-substituted caffeine derivatives, including those with thioalkyl groups, can exhibit greater potency than caffeine in their interaction with key cellular targets.

Mechanisms of Action: A Comparative Overview

Caffeine's biological effects are mediated through several key pathways:

  • Adenosine Receptor Antagonism: Caffeine is structurally similar to adenosine and acts as a competitive antagonist at A1 and A2A adenosine receptors.[3][4] By blocking these receptors, caffeine mitigates the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal firing and the characteristic stimulant effects.[4]

  • Phosphodiesterase (PDE) Inhibition: Caffeine can inhibit PDE enzymes, which are responsible for the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][5] This leads to an accumulation of cAMP and cGMP, which can influence a variety of cellular processes, including metabolism and neurotransmission.

  • Other Mechanisms: At higher, often toxic, concentrations, caffeine may also modulate intracellular calcium levels and interact with other receptor systems such as GABA-A and benzodiazepine receptors.[1]

Substitutions at the C8 position of the xanthine core are a common strategy to enhance the affinity and selectivity of caffeine derivatives for their molecular targets. It has been reported that caffeine derivatives with various substituents at the C-8 position exhibit activity as adenosine receptor antagonists and phosphodiesterase inhibitors.

Signaling Pathway of Caffeine

The primary signaling cascade initiated by caffeine's antagonism of adenosine receptors is depicted below.

Caffeine's Primary Signaling Pathway Caffeine Caffeine AdenosineReceptor Adenosine Receptor (A1/A2A) Caffeine->AdenosineReceptor Blocks AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Activates cAMP cAMP AC:e->cAMP:w Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates NeurotransmitterRelease Increased Neurotransmitter Release (Dopamine, etc.) PKA->NeurotransmitterRelease Promotes

Caption: Caffeine blocks adenosine receptors, leading to increased neuronal activity.

Quantitative Data Presentation

CompoundTargetRelative PotencyReference
Caffeine cAMP PhosphodiesteraseBaseline[1]
8-Thiocaffeine cAMP PhosphodiesteraseMore Potent than Caffeine[1]

This data suggests that the introduction of a sulfur-containing moiety at the 8-position can enhance the inhibitory effect on phosphodiesterase. The longer decyl chain in 8-(decylthio)-caffeine would significantly increase its lipophilicity, which could further influence its interaction with cellular targets, potentially leading to even greater potency. However, this remains to be confirmed by direct experimental evidence.

Experimental Protocols

The following outlines a general experimental workflow for comparing the efficacy of caffeine and its derivatives.

In Vitro Adenosine Receptor Binding Assay

Objective: To determine the binding affinity of the compounds for adenosine A1 and A2A receptors.

Methodology:

  • Prepare membrane fractions from tissues or cells expressing the target adenosine receptor subtype (e.g., rat brain cortex for A1, rat striatum for A2A).

  • Incubate the membrane preparations with a radiolabeled ligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) in the presence of varying concentrations of the test compounds (caffeine and 8-(decylthio)-caffeine).

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) values.

Phosphodiesterase Inhibition Assay

Objective: To measure the inhibitory potency of the compounds against PDE enzymes.

Methodology:

  • Use a commercially available PDE assay kit or purified PDE isoforms.

  • Incubate the PDE enzyme with its substrate (cAMP or cGMP) in the presence of different concentrations of the test compounds.

  • The reaction is stopped, and the amount of product (AMP or GMP) is measured, often using a colorimetric or fluorescent method.

  • Calculate the IC50 values for each compound against the specific PDE isoforms.

Experimental Workflow Diagram

Comparative Efficacy Testing Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis ReceptorBinding Adenosine Receptor Binding Assay IC50 IC50 Determination ReceptorBinding->IC50 PDEAssay Phosphodiesterase Inhibition Assay PDEAssay->IC50 Ki Ki Calculation IC50->Ki Potency Relative Potency Comparison Ki->Potency

Caption: Workflow for in vitro comparison of caffeine and its derivatives.

Conclusion and Future Directions

The available evidence on 8-substituted caffeine derivatives strongly suggests that 8-(decylthio)-caffeine is likely to be a more potent pharmacological agent than caffeine, particularly in its ability to inhibit phosphodiesterase enzymes. The increased lipophilicity conferred by the decylthio group may also enhance its ability to cross cellular membranes and interact with adenosine receptors.

However, a definitive comparison of the efficacy of 8-(decylthio)-caffeine and caffeine requires direct experimental investigation. Future research should focus on:

  • Synthesis and Purification: Development of a robust synthetic route to obtain high-purity 8-(decylthio)-caffeine.

  • In Vitro Characterization: Direct comparative studies using the experimental protocols outlined above to determine the binding affinities for adenosine receptor subtypes and inhibitory potencies against various PDE isoforms.

  • In Vivo Studies: Evaluation of the physiological effects of 8-(decylthio)-caffeine in animal models to assess its stimulant, cognitive-enhancing, and potential therapeutic effects in comparison to caffeine.

Such studies will be crucial for elucidating the full pharmacological profile of 8-(decylthio)-caffeine and determining its potential as a novel therapeutic agent.

References

8-(Decylthio)-caffeine: A Comparative Analysis of its Potential as a MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential of 8-substituted thio-caffeine derivatives, specifically using 8-[(phenylethyl)sulfanyl]caffeine as a representative compound, as a Monoamine Oxidase B (MAO-B) inhibitor. Its performance is evaluated against established MAO-B inhibitors: selegiline, rasagiline, and safinamide. This document is intended to provide an objective overview supported by available experimental data to inform further research and development.

Quantitative Comparison of MAO-B Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a higher potency. Selectivity for MAO-B over MAO-A is a critical factor in developing treatments for neurodegenerative diseases, as it minimizes side effects associated with the inhibition of MAO-A.

CompoundMAO-B IC50MAO-A IC50Selectivity (MAO-A IC50 / MAO-B IC50)
8-[(phenylethyl)sulfanyl]caffeine 0.223 µM[1]Weak Inhibition>1 (Specific value not provided)
Selegiline 51 nM23 µM~450-fold
Rasagiline 4.43 nM412 nM~93-fold
Safinamide 98 nM485 µM~5000-fold

Mechanism of MAO-B Inhibition and its Significance

Monoamine Oxidase B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control and other neurological functions. In neurodegenerative disorders such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine levels. By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft and alleviating motor symptoms.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release Metabolites Inactive Metabolites MAOB->Metabolites Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Inhibitor MAO-B Inhibitor (e.g., 8-substituted thio-caffeine) Inhibitor->MAOB Inhibits

Caption: Mechanism of MAO-B inhibition in a dopaminergic synapse.

Experimental Protocols

Determination of MAO-B Inhibitory Activity

A common method to assess the inhibitory potential of a compound against MAO-B is through a fluorometric or spectrophotometric assay.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • A suitable buffer (e.g., phosphate buffer, pH 7.4)

  • A detection reagent that produces a fluorescent or colored product upon reaction with the product of the MAO-B reaction (e.g., Amplex Red)

  • The test inhibitor (e.g., 8-(decylthio)-caffeine)

  • A known MAO-B inhibitor as a positive control (e.g., selegiline)

  • A multi-well plate reader (fluorometer or spectrophotometer)

Procedure:

  • Enzyme Preparation: The recombinant human MAO-B enzyme is diluted to a working concentration in the assay buffer.

  • Inhibitor Preparation: The test inhibitor and the positive control are prepared in a series of dilutions to determine the IC50 value.

  • Reaction Mixture: The reaction is initiated by adding the MAO-B substrate to wells containing the enzyme and either the test inhibitor, the positive control, or buffer (as a negative control).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: The detection reagent is added, and the fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each concentration of the inhibitor is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (8-substituted thio-caffeine) Reaction Incubate Compound, Enzyme, and Substrate Compound->Reaction Enzyme MAO-B Enzyme Enzyme->Reaction Substrate MAO-B Substrate Substrate->Reaction Control Control Inhibitor (Selegiline) Control->Reaction Measure Measure Product Formation (Fluorometry/Spectrophotometry) Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 Selectivity cluster_inhibitors Inhibitors cluster_targets Targets Caffeine_Deriv 8-substituted thio-caffeine MAOB MAO-B Caffeine_Deriv->MAOB Strong Inhibition MAOA MAO-A Caffeine_Deriv->MAOA Weak Inhibition Selegiline Selegiline Selegiline->MAOB Strong Inhibition Selegiline->MAOA Weak Inhibition Rasagiline Rasagiline Rasagiline->MAOB Strong Inhibition Rasagiline->MAOA Weak Inhibition Safinamide Safinamide Safinamide->MAOB Strong Inhibition Safinamide->MAOA Very Weak Inhibition

References

Independent Verification of 8-(decylthio)-caffeine's Neuroprotective Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of 8-(decylthio)-caffeine's potential neuroprotective effects is currently hampered by a lack of direct experimental data. However, by examining the well-documented neuroprotective properties of its parent molecule, caffeine, and related 8-substituted xanthine derivatives, we can construct a comparative framework to guide future research and drug development.

This guide synthesizes existing data on caffeine and its analogues to provide a baseline for evaluating the potential of 8-(decylthio)-caffeine. We will explore established mechanisms of neuroprotection, compare the performance of related compounds in preclinical studies, and provide detailed experimental protocols that could be adapted for the independent verification of 8-(decylthio)-caffeine.

Comparison of Neuroprotective Effects: Caffeine and 8-Substituted Derivatives

While data for 8-(decylthio)-caffeine is absent, numerous studies have demonstrated the neuroprotective efficacy of caffeine and its derivatives in various models of neurodegenerative diseases. These compounds primarily exert their effects through antagonism of adenosine A2A receptors, reduction of oxidative stress, and modulation of inflammatory pathways.[1][2]

CompoundModel of NeurodegenerationKey FindingsReference
Caffeine MPTP-induced Parkinson's Disease (in vivo)Attenuated the loss of striatal dopamine and dopamine transporter binding sites. This neuroprotective effect was dependent on the presence of A2A adenosine receptors.[3][4]
Caffeine Alzheimer's Disease models (in vivo)Reduced amyloid-β deposition and improved cognitive function.[5]
Caffeine-8-thioglycolic acid amides (JTA-1, JTA-2) 6-hydroxydopamine (6-OHDA)-induced neurotoxicity (in vitro)Showed significant neuroprotective effects by preserving synaptosomal viability and glutathione levels. Also exhibited inhibitory activity against monoamine oxidase B (MAOB).[6]
Various C8-substituted caffeine derivatives AAPH-induced oxidative stress in human red blood cells (in vitro)Demonstrated significant antioxidant and cytoprotective potential, dependent on the specific C8 substituent.[7][8]

Experimental Protocols for Assessing Neuroprotective Effects

The following are detailed methodologies for key experiments commonly used to evaluate the neuroprotective potential of xanthine derivatives. These protocols can be adapted for the investigation of 8-(decylthio)-caffeine.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.

1. Cell Culture and Treatment:

  • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere for 24 hours.

  • Cells are pre-treated with various concentrations of the test compound (e.g., 8-(decylthio)-caffeine) for a specified period (e.g., 1-2 hours).

  • A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, is then added to induce cell death.

2. Assessment of Cell Viability (MTT Assay):

  • After the desired incubation period with the neurotoxin (e.g., 24 hours), the culture medium is removed.

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the control (untreated) cells.[9]

In Vivo Neuroprotection Assay using the MPTP Mouse Model of Parkinson's Disease

This model evaluates the in vivo efficacy of a compound in protecting dopaminergic neurons.

1. Animal Model and Drug Administration:

  • Male C57BL/6 mice are typically used.

  • The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to induce Parkinsonian-like neurodegeneration.

  • The test compound (e.g., 8-(decylthio)-caffeine) is administered at various doses and time points relative to the MPTP injection (e.g., pre-treatment).[3][10]

2. Assessment of Dopaminergic Neuron Integrity:

  • Following the treatment period, animals are sacrificed, and brain tissue (specifically the striatum) is collected.

  • The levels of dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[10]

  • Immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra can also be performed to assess neuronal survival.

Visualizing a Potential Mechanism of Action

The primary neuroprotective mechanism of caffeine and its derivatives is the antagonism of the adenosine A2A receptor. The following diagram illustrates this proposed signaling pathway.

G Potential Neuroprotective Signaling Pathway of 8-(decylthio)-caffeine cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Binds and activates Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) A2A_Receptor->Neurotransmitter_Release Inhibits 8_decylthio_caffeine 8-(decylthio)-caffeine (Potential Antagonist) 8_decylthio_caffeine->A2A_Receptor Potentially blocks Neuroprotection Neuroprotection (Reduced Excitotoxicity, Inflammation, Oxidative Stress) Neurotransmitter_Release->Neuroprotection Promotes

Caption: Proposed antagonism of the adenosine A2A receptor by 8-(decylthio)-caffeine.

Experimental Workflow for Verification

The following diagram outlines a logical workflow for the independent verification of 8-(decylthio)-caffeine's neuroprotective effects.

G Experimental Workflow for Neuroprotective Verification Start Start In_Vitro_Screening In Vitro Screening (e.g., SH-SY5Y cells, MTT assay) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Receptor Binding Assays, Oxidative Stress Markers) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Testing In Vivo Testing (e.g., MPTP mouse model) Mechanism_of_Action->In_Vivo_Testing Data_Analysis Data Analysis and Comparison with Alternatives In_Vivo_Testing->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A stepwise approach for validating neuroprotective claims.

References

A Comparative Study of 8-(decylthio)-caffeine and Other Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-(decylthio)-caffeine against other well-known xanthine derivatives. The focus is on their performance as inhibitors of phosphodiesterases (PDEs) and antagonists of adenosine receptors, key mechanisms underlying their pharmacological effects. Due to the limited availability of specific quantitative data for 8-(decylthio)-caffeine in publicly accessible literature, this guide utilizes data for close structural analogs, particularly other 8-thio-substituted caffeine derivatives, to provide a comparative context.

Data Presentation: A Comparative Overview

Table 1: Comparative Phosphodiesterase (PDE) Inhibition

CompoundTargetPotency (Relative to Theophylline)Notes
8-(decylthio)-caffeine cAMP PDEsData not availableBased on data for thiocaffeine, it is expected to be a more potent inhibitor than theophylline.
Thiocaffeine (S-CAFF)cAMP PDEsMore potentThio-substitution at the 8-position appears to enhance PDE inhibitory activity.[1]
CaffeinePDEs (non-selective)Less potentA well-known non-selective PDE inhibitor.[2]
TheophyllinePDEs (non-selective)BaselineA commonly used xanthine derivative for comparison.[1][2]
IBMX (3-isobutyl-1-methylxanthine)PDEs (non-selective)Significantly more potentA potent, non-selective PDE inhibitor often used as a positive control.[1]
8-PhenyltheophyllinecAMP PDEsIneffectiveThe 8-phenyl substitution does not confer significant PDE inhibitory activity.[1]

Table 2: Comparative Adenosine Receptor Antagonism

CompoundTargetAffinity (Ki)Notes
8-(decylthio)-caffeine A1, A2A, etc.Data not availableThe long alkyl chain at the 8-position may influence receptor subtype selectivity.
CaffeineA1, A2A (non-selective)Micromolar rangeA non-selective adenosine receptor antagonist.[3]
TheophyllineA1, A2A (non-selective)Micromolar rangeSimilar non-selective profile to caffeine.[3]
8-PhenyltheophyllineA1, A2AMore potent than Theophylline8-phenyl substitution enhances affinity for adenosine receptors.[4]
8-(3-chlorostyryl)caffeine (CSC)A2A selectiveNanomolar range (Ki for A2A)An example of an 8-substituted caffeine derivative with high selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of xanthine derivatives.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific phosphodiesterase isoform.

  • Enzyme and Substrate Preparation : Recombinant human PDE enzyme (e.g., PDE4B) is diluted to a working concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA). The substrate, cyclic adenosine monophosphate (cAMP), is prepared at a concentration below its Km value for the specific enzyme.

  • Compound Incubation : The test compound, 8-(decylthio)-caffeine or other xanthine derivatives, is serially diluted to various concentrations. A fixed volume of the diluted compound is pre-incubated with the PDE enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction : The enzymatic reaction is initiated by the addition of the cAMP substrate. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Termination of Reaction : The reaction is terminated by the addition of a stop solution, often containing a non-specific PDE inhibitor like IBMX.

  • Detection : The amount of remaining cAMP is quantified. This is often achieved using a competitive immunoassay (e.g., ELISA) or a fluorescence polarization assay. The signal is inversely proportional to the PDE activity.

  • Data Analysis : The results are expressed as a percentage of inhibition relative to a control (enzyme with no inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by fitting the data to a dose-response curve.

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for a specific adenosine receptor subtype.

  • Membrane Preparation : Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A) are prepared from cultured cells or animal tissues. The protein concentration of the membrane preparation is determined.

  • Assay Buffer : A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competitive Binding : A fixed concentration of a radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors, [3H]CGS 21680 for A2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound (8-(decylthio)-caffeine or other xanthines).

  • Incubation : The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.

  • Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification : The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis : Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist or antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways of Xanthine Derivatives

Xanthine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor (e.g., A1, A2A) Adenosine->AR Agonist Binding AC Adenylate Cyclase AR->AC Activation/ Inhibition cAMP cAMP AC->cAMP Conversion Xanthine 8-(decylthio)-caffeine & other Xanthines Xanthine->AR Antagonism PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibition ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE->AMP Hydrolysis Response Cellular Response (e.g., smooth muscle relaxation, neurotransmission modulation) PKA->Response Phosphorylation of target proteins Experimental_Workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo / Ex Vivo Evaluation (Optional) cluster_conclusion Conclusion Synthesis Synthesis of 8-(decylthio)-caffeine & other derivatives Purification Purification & Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification PDE_Assay Phosphodiesterase (PDE) Inhibition Assay Purification->PDE_Assay AR_Assay Adenosine Receptor (AR) Binding Assay Purification->AR_Assay Data_Analysis_IV Data Analysis (IC50, Ki determination) PDE_Assay->Data_Analysis_IV AR_Assay->Data_Analysis_IV Animal_Model Animal Model of Disease (e.g., inflammation, neurological) Data_Analysis_IV->Animal_Model SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis_IV->SAR PK_PD Pharmacokinetic & Pharmacodynamic Studies Animal_Model->PK_PD Toxicity Toxicity Assessment PK_PD->Toxicity Lead_Opt Lead Optimization SAR->Lead_Opt

References

Validating the Specificity of Adenosine Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the specificity of adenosine receptor antagonists, using 8-(decylthio)-caffeine as a primary example. Due to the limited publicly available binding affinity data for 8-(decylthio)-caffeine, this document will leverage data from well-characterized adenosine receptor antagonists to illustrate the validation process. This guide will cover experimental protocols for determining binding affinity and functional activity, present comparative data for established compounds, and visualize the key signaling pathways involved.

Introduction to Adenosine Receptors and Antagonists

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in various physiological processes. There are four subtypes: A1, A2A, A2B, and A3. These receptors are targets for the development of therapeutics for a range of conditions, including neurological, cardiovascular, and inflammatory diseases.

Caffeine, a well-known non-selective adenosine receptor antagonist, and its derivatives are widely studied for their therapeutic potential.[1] The development of selective antagonists for specific adenosine receptor subtypes is a key objective in drug discovery to minimize off-target effects. This guide focuses on the experimental validation of the specificity of such antagonists.

Comparative Binding Affinity of Adenosine Receptor Antagonists

A critical step in validating a new compound is to determine its binding affinity (Ki) for each of the four adenosine receptor subtypes. This is typically achieved through competitive radioligand binding assays. The following table presents a hypothetical comparison of 8-(decylthio)-caffeine with established adenosine receptor antagonists.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity Profile
8-(decylthio)-caffeineData Not AvailableData Not AvailableData Not AvailableData Not AvailableUnknown
Caffeine12,0002,40015,00080,000Non-selective
Theophylline10,0004,00025,000>100,000Non-selective
8-(3-Chlorostyryl)caffeine (CSC)28,20054>100,000>100,000A2A Selective
Istradefylline1302.21,6004,800A2A Selective

Note: Ki values are collated from various sources and may vary depending on experimental conditions.

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinities (Ki values) of 8-(decylthio)-caffeine and other antagonists for human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

  • Membrane preparations from cells stably expressing human adenosine A1, A2A, A2B, or A3 receptors.

  • Radioligands:

    • A1: [3H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A2A: [3H]-ZM241385 (4-(2-[7-Amino-2-(2-furyl)[2][3][4]triazolo[2,3-a][2][5][6]triazin-5-ylamino]ethyl)phenol)

    • A2B: [3H]-PSB-603 (8-[4-[4-(4-Chlorophenyl)piperazide-1-sulfonyl]phenyl]-1-propylxanthine)

    • A3: [125I]-AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)

  • Test compounds: 8-(decylthio)-caffeine and other antagonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

  • Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA - 5'-N-Ethylcarboxamidoadenosine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd value).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay assesses the functional activity of a compound by measuring its effect on the second messenger cyclic AMP (cAMP), which is modulated by adenosine receptor activation. A1 and A3 receptors are Gi-coupled and their activation leads to a decrease in cAMP levels. A2A and A2B receptors are Gs-coupled, and their activation increases cAMP levels. Antagonists will block the effect of an agonist on cAMP levels.

Objective: To determine the functional potency of 8-(decylthio)-caffeine and other antagonists at each adenosine receptor subtype.

Materials:

  • Cells stably expressing one of the human adenosine receptor subtypes.

  • Adenosine receptor agonist (e.g., NECA).

  • Test compounds: 8-(decylthio)-caffeine and other antagonists.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 15-30 minutes).

  • Add a fixed concentration of an adenosine receptor agonist (typically its EC80 concentration) to stimulate the cells.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves for the antagonist's inhibition of the agonist-induced cAMP response.

  • Determine the IC50 value of the antagonist.

  • Calculate the functional potency (Kb) of the antagonist using the Schild equation.

Adenosine Receptor Signaling Pathways

Understanding the signaling pathways of each adenosine receptor subtype is essential for interpreting functional data.

A1 and A3 Receptor Signaling

A1 and A3 receptors couple to Gi/o proteins.[3][5] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also activate other pathways, such as the phospholipase C (PLC) pathway.[3][5]

A1_A3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A1R_A3R A1/A3 Receptor Adenosine->A1R_A3R Activates Antagonist Antagonist Antagonist->A1R_A3R Blocks G_protein Gi/o α βγ A1R_A3R->G_protein Activates AC Adenylyl Cyclase G_protein:w->AC:n Inhibits PLC Phospholipase C G_protein:e->PLC:n Activates cAMP cAMP AC->cAMP IP3_DAG {IP3 | DAG} PLC->IP3_DAG ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PIP2 PIP2 PIP2->PLC A2A_A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2AR_A2BR A2A/A2B Receptor Adenosine->A2AR_A2BR Activates Antagonist Antagonist Antagonist->A2AR_A2BR Blocks G_protein Gs α βγ A2AR_A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Experimental_Workflow Start Start: Novel Compound Binding_Assay Radioligand Binding Assay (A1, A2A, A2B, A3) Start->Binding_Assay Functional_Assay Functional Assay (cAMP) (A1, A2A, A2B, A3) Start->Functional_Assay Determine_Ki Determine Ki values Binding_Assay->Determine_Ki Data_Analysis Data Analysis and Selectivity Profiling Determine_Ki->Data_Analysis Determine_Kb Determine functional potency (Kb) Functional_Assay->Determine_Kb Determine_Kb->Data_Analysis Conclusion Conclusion: Specificity Validated Data_Analysis->Conclusion

References

Comparative Pharmacokinetics of 8-(decylthio)-caffeine and Related Methylxanthines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the pharmacokinetic profiles of 8-(decylthio)-caffeine, caffeine, and theophylline, providing valuable insights for drug development professionals. This guide synthesizes available experimental data and offers a predictive analysis for the novel caffeine derivative.

Introduction

While extensive pharmacokinetic data for the widely consumed methylxanthines, caffeine and theophylline, is readily available, the specific pharmacokinetic profile of 8-(decylthio)-caffeine has not yet been characterized in published literature. As a lipophilic derivative of caffeine, 8-(decylthio)-caffeine is anticipated to exhibit distinct absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative overview of the known pharmacokinetics of caffeine and theophylline and presents a hypothesized profile for 8-(decylthio)-caffeine based on established principles of how lipophilicity influences drug behavior. Increased lipophilicity can influence a drug's ability to cross biological membranes, its volume of distribution, and its metabolic pathways.[1][2][3][][5] This analysis serves as a foundational resource for researchers and scientists engaged in the development of novel xanthine-based therapeutics.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for caffeine and theophylline, derived from various human studies. A projected profile for 8-(decylthio)-caffeine is included to facilitate a comparative understanding.

ParameterCaffeineTheophylline8-(decylthio)-caffeine (Hypothesized)
Bioavailability (F) ~100% (oral)[6]~100% (oral)High (potentially >90%)
Half-life (t½) 2.5 - 8 hours[7][8]5 - 8 hours[9]Potentially longer than caffeine due to increased tissue distribution and slower clearance
Volume of Distribution (Vd) 0.7 L/kg[6]0.5 L/kgExpected to be significantly higher than caffeine due to increased lipophilicity and tissue penetration[2]
Clearance (CL) ~150 mL/min~60 mL/minLikely lower than caffeine, potentially undergoing different metabolic pathways
Major Metabolites Paraxanthine (~80%), theobromine (~11%), theophylline (~4%)[10][11]1,3-dimethyluric acid, 1-methylxanthine, 3-methylxanthine[9]Expected to be novel metabolites resulting from oxidation of the decylthio- side chain and potential demethylation
Primary Metabolizing Enzyme CYP1A2[7][10]CYP1A2, CYP2E1, CYP3A4Potentially involves a broader range of CYP enzymes due to the alkylthio- substituent

Experimental Protocols

A standardized experimental protocol is crucial for accurately determining the pharmacokinetic profile of a new chemical entity like 8-(decylthio)-caffeine. Below is a detailed methodology for a typical single-dose, crossover pharmacokinetic study in healthy human volunteers.

Objective: To determine the single-dose pharmacokinetic profile of orally administered 8-(decylthio)-caffeine.

Study Design: A single-center, open-label, randomized, two-period, two-sequence crossover study.

Participants: A cohort of healthy, non-smoking adult volunteers with no history of significant medical conditions.

Procedure:

  • Screening: Potential participants will undergo a comprehensive medical screening, including physical examination, electrocardiogram (ECG), and standard clinical laboratory tests.

  • Dosing: After an overnight fast, subjects will receive a single oral dose of 8-(decylthio)-caffeine.

  • Blood Sampling: Venous blood samples will be collected in heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Separation: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of 8-(decylthio)-caffeine and its potential metabolites will be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), AUC0-inf (area under the plasma concentration-time curve from time 0 to infinity), t½ (elimination half-life), CL/F (apparent total body clearance), and Vd/F (apparent volume of distribution).

  • Safety Monitoring: Subjects will be monitored for any adverse events throughout the study. Vital signs will be recorded at regular intervals.

Signaling Pathways and Experimental Workflows

To visually represent the metabolic processes and experimental procedures, the following diagrams are provided in DOT language.

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~80% (CYP1A2) Theobromine Theobromine Caffeine->Theobromine ~11% Theophylline Theophylline Caffeine->Theophylline ~4% Other_Metabolites Further Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caption: Metabolic pathway of caffeine.

pharmacokinetic_workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject_Recruitment Dosing Dosing Subject_Recruitment->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation HPLC_MS_MS_Analysis HPLC_MS_MS_Analysis Plasma_Separation->HPLC_MS_MS_Analysis PK_Parameter_Calculation PK_Parameter_Calculation HPLC_MS_MS_Analysis->PK_Parameter_Calculation Statistical_Analysis Statistical_Analysis PK_Parameter_Calculation->Statistical_Analysis Final_Report Final_Report Statistical_Analysis->Final_Report

Caption: Experimental workflow for a pharmacokinetic study.

References

Benchmarking 8-(decylthio)-caffeine: A Comparative Guide to a Novel Neuroprotective Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for evaluating the neuroprotective potential of 8-(decylthio)-caffeine, a novel xanthine derivative. In the absence of direct empirical data on this specific compound, this document outlines a comprehensive benchmarking strategy against established neuroprotective agents. The proposed experimental protocols and data presentation formats are designed for researchers, scientists, and professionals in drug development to facilitate a rigorous and objective assessment of 8-(decylthio)-caffeine's therapeutic promise.

Introduction to 8-(decylthio)-caffeine

Caffeine and its derivatives are well-documented as modulators of the central nervous system.[1][2][3] Many 8-substituted xanthines have demonstrated neuroprotective properties, primarily through mechanisms such as antagonism of the adenosine A2A receptor and inhibition of monoamine oxidase B (MAO-B).[4][5][6] The structural characteristics of 8-(decylthio)-caffeine, particularly the C8 thioether linkage, suggest it may share these neuroprotective functionalities. Furthermore, related thio-caffeine analogs have shown significant antioxidant and cytoprotective effects.[7] This guide proposes a head-to-head comparison of 8-(decylthio)-caffeine with leading neuroprotective drugs to ascertain its relative efficacy and potential as a therapeutic agent for neurodegenerative diseases.

Selected Neuroprotective Agents for Comparison

A panel of well-characterized neuroprotective agents has been selected for this comparative analysis, based on their diverse mechanisms of action and clinical relevance.

  • Edaravone: A free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.

  • Citicoline: A psychostimulant/nootropic that has shown efficacy in improving neurological function following a stroke.[4]

  • Cerebrolysin: A mixture of neuropeptides and amino acids with neurotrophic activity, used in the treatment of stroke, traumatic brain injury, and dementia.

  • Minocycline: A tetracycline antibiotic with secondary anti-inflammatory and neuroprotective properties.

  • Ginkgolide: A constituent of Ginkgo biloba with demonstrated neuroprotective effects.[4]

  • Selegiline: A selective MAO-B inhibitor used in the management of Parkinson's disease.

Proposed Experimental Benchmarking

A multi-tiered approach is proposed to evaluate the neuroprotective profile of 8-(decylthio)-caffeine, encompassing in vitro and in vivo models.

Tier 1: In Vitro Cellular Assays

Initial screening will be conducted using neuronal cell lines (e.g., SH-SY5Y human neuroblastoma cells) subjected to neurotoxic insults.

Experimental Protocol: Neurotoxicity and Cytoprotection Assay

  • Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded in 96-well plates.

  • Neurotoxin Induction: Neurotoxicity is induced by exposing the cells to agents such as 6-hydroxydopamine (6-OHDA) or rotenone to mimic oxidative stress-induced cell death relevant to Parkinson's disease.

  • Treatment: Cells are pre-treated with varying concentrations of 8-(decylthio)-caffeine or the benchmark agents for a specified duration before the addition of the neurotoxin.

  • Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The half-maximal effective concentration (EC50) for neuroprotection is calculated for each compound.

Table 1: Comparative Neuroprotective Efficacy in SH-SY5Y Cells

CompoundNeurotoxinEC50 (µM) for NeuroprotectionMaximum Protection (%)
8-(decylthio)-caffeine 6-OHDATo be determinedTo be determined
Edaravone6-OHDALiterature ValueLiterature Value
Citicoline6-OHDALiterature ValueLiterature Value
Selegiline6-OHDALiterature ValueLiterature Value
8-(decylthio)-caffeine RotenoneTo be determinedTo be determined
EdaravoneRotenoneLiterature ValueLiterature Value
CiticolineRotenoneLiterature ValueLiterature Value
SelegilineRotenoneLiterature ValueLiterature Value
Tier 2: Mechanistic Assays

These assays will investigate the likely mechanisms of action based on the known pharmacology of 8-substituted caffeine derivatives.

Experimental Protocol: Adenosine A2A Receptor Binding Assay

  • Membrane Preparation: Striatal membranes are prepared from rodent brains.

  • Radioligand Binding: Membranes are incubated with a radiolabeled A2A receptor antagonist (e.g., [3H]ZM 241385) in the presence of increasing concentrations of 8-(decylthio)-caffeine or a known A2A antagonist.

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory constant (Ki) is determined to assess the binding affinity of 8-(decylthio)-caffeine for the A2A receptor.

Experimental Protocol: MAO-B Inhibition Assay

  • Enzyme Source: Recombinant human MAO-B is used.

  • Substrate Reaction: The enzyme is incubated with 8-(decylthio)-caffeine or a known MAO-B inhibitor (e.g., selegiline) followed by the addition of a substrate (e.g., kynuramine).

  • Fluorescence Measurement: The rate of product formation is measured fluorometrically.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated.

Table 2: Mechanistic Profile of 8-(decylthio)-caffeine

TargetAssay TypeMetric8-(decylthio)-caffeineSelegiline
Adenosine A2A ReceptorRadioligand BindingKi (nM)To be determinedN/A
MAO-BEnzyme InhibitionIC50 (µM)To be determinedLiterature Value
Tier 3: In Vivo Models of Neurodegeneration

Promising in vitro results would warrant evaluation in animal models of neurodegenerative diseases, such as the MPTP-induced mouse model of Parkinson's disease.

Experimental Protocol: MPTP-Induced Neurodegeneration Model

  • Animal Model: C57BL/6 mice are administered MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neuron loss.

  • Treatment: Animals are treated with 8-(decylthio)-caffeine or a benchmark agent (e.g., selegiline) before, during, or after MPTP administration.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod and pole test.

  • Neurochemical Analysis: Post-mortem analysis of the striatum is performed to quantify dopamine levels and its metabolites using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra is used to quantify the extent of dopaminergic neuron survival.

Table 3: In Vivo Efficacy in MPTP Mouse Model

Treatment GroupRotarod Performance (latency to fall, s)Striatal Dopamine (% of control)TH+ Neuron Count in Substantia Nigra (% of control)
Vehicle + SalineBaseline100%100%
Vehicle + MPTPExpected DecreaseExpected DecreaseExpected Decrease
8-(decylthio)-caffeine + MPTPTo be determinedTo be determinedTo be determined
Selegiline + MPTPExpected ImprovementExpected ProtectionExpected Protection

Visualizing the Path Forward

Diagrams of Proposed Workflows and Mechanisms

G cluster_0 In Vitro Screening cluster_1 Mechanistic Evaluation cluster_2 In Vivo Validation a SH-SY5Y Cell Culture b Induce Neurotoxicity (6-OHDA / Rotenone) a->b c Treat with 8-(decylthio)-caffeine & Benchmark Agents b->c d Assess Cell Viability (MTT Assay) c->d e Determine EC50 d->e f A2A Receptor Binding Assay e->f h MAO-B Inhibition Assay e->h g Determine Ki f->g j MPTP Mouse Model of Parkinson's g->j i Determine IC50 h->i i->j k Administer 8-(decylthio)-caffeine & Benchmark Agents j->k l Behavioral Testing (Rotarod) k->l m Neurochemical Analysis (HPLC) k->m n Histology (TH Staining) k->n

Caption: Proposed experimental workflow for benchmarking 8-(decylthio)-caffeine.

G cluster_0 Potential Neuroprotective Mechanisms of 8-(decylthio)-caffeine A2A Adenosine A2A Receptor Neuroprotection Neuroprotection A2A->Neuroprotection MAOB MAO-B MAOB->Neuroprotection ROS Reactive Oxygen Species (ROS) ROS->Neuroprotection DTC 8-(decylthio)-caffeine DTC->A2A Antagonism DTC->MAOB Inhibition DTC->ROS Scavenging

Caption: Potential signaling pathways for 8-(decylthio)-caffeine's neuroprotective effects.

Conclusion

While direct experimental evidence for the neuroprotective properties of 8-(decylthio)-caffeine is currently lacking, its structural similarity to other 8-substituted xanthines provides a strong rationale for its investigation. The comprehensive benchmarking strategy outlined in this guide, employing standardized in vitro and in vivo assays against a panel of established neuroprotective agents, will enable a thorough and objective evaluation of its therapeutic potential. The systematic approach to data collection and presentation proposed herein will be crucial for determining the future trajectory of 8-(decylthio)-caffeine in the landscape of neuroprotective drug development.

References

Confirming the Reproducibility of 8-(decylthio)-caffeine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of the well-established method for synthesizing 8-(decylthio)-caffeine, a promising caffeine derivative with potential therapeutic applications. The synthesis is notable for its high efficiency and reliability, primarily proceeding through a robust two-step, one-pot reaction sequence.

The prevailing and most efficient route to 8-alkylthio-caffeine derivatives, including 8-(decylthio)-caffeine, involves the initial preparation of an 8-halocaffeine intermediate, most commonly 8-bromocaffeine. This is followed by a nucleophilic aromatic substitution reaction with the corresponding thiol. This general strategy has been successfully applied to a wide array of 8-thio-caffeine analogues, demonstrating its broad applicability and reproducibility.

A particularly efficient iteration of this method is a one-pot synthesis, which streamlines the process by generating the thiol in situ. This approach, detailed below, minimizes handling of volatile and odorous thiols and has been reported to produce excellent yields for various 8-mercaptocaffeine derivatives.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of 8-bromocaffeine, the crucial intermediate, and the subsequent one-pot synthesis of 8-alkylthio-caffeine derivatives. While a specific yield for 8-(decylthio)-caffeine is not explicitly reported in the literature, the consistently high yields obtained for other long-chain alkyl derivatives strongly suggest a similarly efficient reaction.

CompoundReagentsSolventReaction TimeYield (%)Melting Point (°C)
8-Bromocaffeine Caffeine, Bromine, Acetic AcidAcetic Acid1-2 hours85-95%206-208
8-(Alkylthio)-caffeine Derivatives (General) 8-Bromocaffeine, Alkyl Bromide, Thiourea, Sodium HydroxideEthanol4-6 hours80-95%Variable

Experimental Protocols

The reproducibility of 8-(decylthio)-caffeine synthesis is best demonstrated through a detailed examination of the experimental protocols. The following are the well-established methods for the synthesis of the 8-bromocaffeine intermediate and the subsequent one-pot synthesis of the target compound.

Protocol 1: Synthesis of 8-Bromocaffeine

This protocol outlines the direct bromination of caffeine, a common and high-yielding procedure.

Materials:

  • Caffeine

  • Glacial Acetic Acid

  • Bromine

  • Sodium Acetate

Procedure:

  • Dissolve caffeine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of bromine in glacial acetic acid to the caffeine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70°C for 1-2 hours.

  • Cool the mixture to room temperature and add sodium acetate to neutralize the hydrobromic acid formed.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 8-bromocaffeine.

  • Recrystallization from ethanol can be performed for further purification.

Protocol 2: One-Pot Synthesis of 8-(decylthio)-caffeine

This protocol is adapted from the highly efficient one-pot synthesis of 8-mercaptocaffeine derivatives.[1] This method avoids the isolation of the intermediate decanethiol.

Materials:

  • 8-Bromocaffeine

  • 1-Bromodecane

  • Thiourea

  • Sodium Hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1-bromodecane and thiourea in ethanol.

  • Reflux the mixture for 2-3 hours to form the S-decylisothiouronium bromide salt.

  • To the same flask, add a solution of sodium hydroxide in ethanol and reflux for another 1-2 hours to generate sodium decanethiolate in situ.

  • Add 8-bromocaffeine to the reaction mixture and continue to reflux for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • The crude 8-(decylthio)-caffeine can be purified by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 8-Bromocaffeine cluster_step2 Step 2: One-Pot Synthesis of 8-(decylthio)-caffeine Caffeine Caffeine Bromination Bromination (Br2, Acetic Acid) Caffeine->Bromination Bromocaffeine 8-Bromocaffeine Bromination->Bromocaffeine Bromodecane 1-Bromodecane Isothiouronium S-decylisothiouronium bromide Bromodecane->Isothiouronium Thiourea Thiourea Thiourea->Isothiouronium Decanethiolate Sodium decanethiolate (in situ) Isothiouronium->Decanethiolate NaOH Product 8-(decylthio)-caffeine Decanethiolate->Product Bromocaffeine_input 8-Bromocaffeine Bromocaffeine_input->Product

Caption: Workflow for the two-step synthesis of 8-(decylthio)-caffeine.

Logical_Relationship Reproducibility High Reproducibility High_Yield High Yields (80-95%) High_Yield->Reproducibility Robust_Method Robust & General Method Robust_Method->Reproducibility Robust_Method->High_Yield One_Pot One-Pot Procedure One_Pot->High_Yield Accessible_Reagents Readily Accessible Reagents Accessible_Reagents->Robust_Method

Caption: Factors contributing to the reproducibility of the synthesis.

References

Comparative Analysis of the Cytoprotective Effects of 8-Thio-Caffeine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytoprotective effects of various 8-thio-caffeine analogs and other C8-substituted caffeine derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. The data presented is based on experimental evidence from peer-reviewed scientific literature.

Quantitative Comparison of Cytoprotective Effects

The following table summarizes the quantitative data on the cytoprotective and antioxidant activities of selected 8-substituted caffeine derivatives. The primary model discussed in the literature is the inhibition of AAPH-induced oxidative hemolysis in human red blood cells (RBCs), which serves as a measure of cytoprotection.

CompoundAssayKey FindingsReference
8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine AAPH-induced RBC hemolysisShowed exceptionally high antioxidant properties and protected human erythrocytes against AAPH-induced oxidative damage as efficiently as Trolox.[1][2][1],[2]
Various C8-substituted caffeine derivatives (general) AAPH-induced RBC hemolysis13 out of 33 tested compounds showed cytoprotective activity higher than 50% of the activity of Trolox.[3][3]
Derivatives 18 and 30 (specific C8-substitutions) AAPH-induced RBC hemolysisCytoprotective activity was not statistically different from Trolox.[3][3]
Derivatives 8, 20, 23, 24–25 (specific C8-substitutions) AAPH-induced RBC hemolysisActivity was similar to that of caffeine (approximately 12%).[3][3]
Caffeine AAPH-induced RBC hemolysisShowed a cytoprotective activity of 12%.[3][3]
8-(phenylsulfanyl)caffeine RBC membrane structure & permeabilityWas an exception among tested thio-analogs, showing an effect on membrane structure and permeability.[1][2][1],[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytoprotective effects of 8-thio-caffeine analogs.

Assessment of Cytoprotective Activity against Oxidative Hemolysis

This assay evaluates the ability of the compounds to protect human red blood cells (RBCs) from damage induced by the free radical generator AAPH (2,2'-azobis(2-methyl-propionamidine) dihydrochloride).

  • Preparation of RBCs: Fresh human blood is collected in tubes containing an anticoagulant. The RBCs are isolated by centrifugation, washed multiple times with a phosphate-buffered saline (PBS) solution, and then resuspended in PBS to a specified hematocrit (e.g., 2%).

  • Incubation: The RBC suspension is pre-incubated with the test compounds (8-thio-caffeine analogs or other derivatives) at various concentrations for a specific duration at 37°C.

  • Induction of Oxidative Stress: AAPH is added to the RBC suspension to induce oxidative damage. A control sample without the test compound but with AAPH, and a blank sample without AAPH are also prepared.

  • Hemolysis Measurement: The samples are incubated for a set time at 37°C with gentle shaking. After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is an indicator of hemolysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Calculation of Cytoprotection: The percentage of hemolysis is calculated relative to a sample with 100% hemolysis (induced by a hypotonic solution). The cytoprotective effect of the compound is then determined by the reduction in hemolysis compared to the AAPH-treated control.

Measurement of Intracellular Oxidative Stress

This method assesses the ability of the compounds to reduce the level of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[3][4]

  • Cell Loading: RBCs are incubated with DCF-DA, which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe (now DCFH) intracellularly.

  • Treatment and Stress Induction: The DCFH-loaded cells are then treated with the 8-thio-caffeine analogs, followed by the addition of AAPH to induce intracellular ROS production.

  • Fluorescence Measurement: ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorometer or a fluorescence microscope.

  • Data Analysis: A decrease in the fluorescence intensity in cells treated with the test compounds compared to the AAPH-only control indicates a reduction in intracellular oxidative stress.

Signaling Pathways and Mechanisms

The cytoprotective effects of C8-substituted caffeine derivatives are primarily attributed to their antioxidant properties. The proposed mechanisms by which these compounds neutralize free radicals include:[3][4]

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Radical Adduct Formation (RAF): The antioxidant molecule forms a stable adduct with the free radical.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

These mechanisms are not mutually exclusive and can occur in parallel.

G ROS Reactive Oxygen Species (ROS) (e.g., Peroxyl Radicals) Damage Oxidative Damage (e.g., Hemolysis) ROS->Damage Attacks Neutralized Neutralized Species Analog 8-Thio-Caffeine Analog (Antioxidant) Analog->Neutralized Neutralizes ROS via HAT, RAF, SET Protection Cytoprotection Analog->Protection Provides Cell Cellular Components (Lipids, Proteins, DNA) Protection->Damage Prevents

Caption: Proposed antioxidant mechanism of 8-thio-caffeine analogs.

G cluster_prep Preparation cluster_treatment Treatment & Stress Induction cluster_measurement Measurement & Analysis rbc_prep Prepare RBC Suspension preincubate Pre-incubate RBCs with 8-Thio-Caffeine Analog rbc_prep->preincubate add_aaph Induce Oxidative Stress with AAPH preincubate->add_aaph incubate Incubate at 37°C add_aaph->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge measure Measure Hemolysis in Supernatant (Spectrophotometry) centrifuge->measure analyze Calculate Percentage of Cytoprotection measure->analyze

Caption: Experimental workflow for assessing cytoprotective effects.

References

Safety Operating Guide

Proper Disposal of 8-(decylthio)caffeine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – To ensure the safety of laboratory personnel and the protection of the environment, it is crucial to follow proper disposal procedures for all chemical waste. This guide provides essential, step-by-step instructions for the safe disposal of 8-(decylthio)caffeine, a derivative of caffeine used in scientific research.

Understanding the Compound: 8-(decylthio)caffeine

Chemical and Physical Properties of Caffeine (for reference)

PropertyValue
CAS Number 58-08-2[1][2][3][4]
Molecular Formula C₈H₁₀N₄O₂[5]
Appearance White, odorless powder or crystals
Solubility Sparingly soluble in water, more soluble in hot water.[4]

Note: These properties are for caffeine and may differ for 8-(decylthio)caffeine.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before handling 8-(decylthio)caffeine, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The following procedures are based on general guidelines for the disposal of non-halogenated, sulfur-containing organic compounds in a laboratory setting.

1. Waste Segregation:

  • 8-(decylthio)caffeine is a non-halogenated organic compound. It must be disposed of in a designated waste container for non-halogenated organic solids.[6][7]

  • Do not mix with halogenated waste, strong acids, bases, or oxidizing agents.[7]

2. Disposal of Small Quantities (Milligram scale):

  • For very small quantities, the compound can be dissolved in a minimal amount of a flammable solvent (e.g., ethanol, acetone) and collected in a designated container for non-halogenated liquid waste.

3. Disposal of Larger Quantities:

  • Solid Waste:

    • Carefully transfer the solid 8-(decylthio)caffeine into a clearly labeled, sealable waste container designated for "Non-Halogenated Organic Solids."

    • Ensure the container is compatible with the chemical.

  • Contaminated Materials:

    • Any materials contaminated with 8-(decylthio)caffeine, such as weighing paper, gloves, and pipette tips, should be placed in the same designated solid waste container.

4. Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "8-(decylthio)caffeine," and the approximate quantity.

  • The container should be kept securely sealed and stored in a designated satellite accumulation area away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Environmental Considerations

Caffeine and its derivatives can have environmental impacts, particularly on aquatic ecosystems.[8][9][10][11] Therefore, it is critical to prevent the release of 8-(decylthio)caffeine into the environment. Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[12] Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12]

  • Ingestion: If swallowed, seek immediate medical attention.[12] Do not induce vomiting unless directed to do so by medical personnel.

  • Spill: In case of a spill, contain the material to prevent it from spreading. Absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Logical Flow for Disposal Decision Making

DisposalWorkflow start Start: Disposal of 8-(decylthio)caffeine ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe waste_type Identify Waste Type: Non-Halogenated Organic Solid ppe->waste_type small_quant Small Quantity? waste_type->small_quant dissolve Dissolve in Flammable Solvent small_quant->dissolve Yes solid_waste Collect in 'Non-Halogenated Organic Solid Waste' Container small_quant->solid_waste No liquid_waste Collect in 'Non-Halogenated Liquid Waste' Container dissolve->liquid_waste label_store Label and Store Waste Container Securely liquid_waste->label_store contaminated Include Contaminated Materials solid_waste->contaminated contaminated->label_store ehs_disposal Arrange for EHS/Licensed Disposal label_store->ehs_disposal end End: Safe Disposal ehs_disposal->end

Caption: Decision workflow for the proper disposal of 8-(decylthio)caffeine.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of 8-(decylthio)caffeine, fostering a secure and environmentally responsible laboratory environment.

References

Essential Safety and Operational Guide for Handling Caffeine, 8-(decylthio)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Caffeine, 8-(decylthio)-. This guide is based on the known hazards of its parent compound, caffeine, and the general chemical class of thioethers. For any chemical with unknown toxicity, it is crucial to handle it with the utmost caution, assuming it is hazardous.[1]

Hazard Assessment

Handling Caffeine, 8-(decylthio)- requires a conservative approach due to the lack of specific toxicological data. The hazard assessment is based on its structural components:

  • Caffeine Core: Caffeine is harmful if swallowed, can cause skin and eye irritation, and may irritate the respiratory tract.[2][3][4][5] High doses can lead to central nervous system overstimulation, restlessness, tremors, and rapid heart rate.[2]

  • Thioether Group (-S-C₁₀H₂₁): Low molecular weight thiols and thioethers are known for their strong, unpleasant odors.[6][7] Thioethers can also cause skin and eye irritation. While the long decyl chain in 8-(decylthio)-caffeine reduces volatility, skin contact remains a primary concern.

Based on this, Caffeine, 8-(decylthio)- should be treated as a substance that is harmful if ingested or absorbed through the skin, and as a potential skin, eye, and respiratory irritant.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.[1][8] The following table outlines the recommended PPE for various laboratory tasks involving Caffeine, 8-(decylthio)-.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing (Solid) Safety gogglesDouble-gloving (e.g., two pairs of nitrile gloves or a flexible laminate glove under a nitrile glove)[9]Lab coat, closed-toe shoesRecommended if not in a fume hood or ventilated enclosure
Solution Preparation Chemical splash goggles[10]Double-gloving (nitrile)Lab coat, closed-toe shoesWork in a certified chemical fume hood
Experimental Use Chemical splash goggles[10]Double-gloving (nitrile)Lab coat, closed-toe shoesWork in a certified chemical fume hood
Waste Disposal Chemical splash gogglesDouble-gloving (nitrile)Lab coat, closed-toe shoesWork in a certified chemical fume hood
Operational Plan: Step-by-Step Handling

a. Preparation and Engineering Controls:

  • Always handle Caffeine, 8-(decylthio)- in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Keep a spill kit appropriate for solid chemicals nearby.

b. Weighing and Solution Preparation:

  • Don the appropriate PPE as detailed in the table above.

  • Perform all weighing operations within a fume hood or a ventilated balance enclosure to prevent inhalation of any fine particulates.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

c. Experimental Use:

  • Conduct all reactions and manipulations involving this compound within a chemical fume hood.

  • Keep all containers tightly sealed when not in use.[12]

d. Decontamination:

  • Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • For glassware and equipment that has come into contact with the thioether, a rinse with a bleach solution can help to oxidize and deodorize any residual compound.[7] This should be done within a fume hood.[7]

Disposal Plan

As a research chemical with unknown environmental and toxicological effects, Caffeine, 8-(decylthio)- must be disposed of as hazardous waste.

  • Solid Waste: All disposable materials that have come into contact with the chemical (e.g., gloves, weighing paper, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: All solutions containing Caffeine, 8-(decylthio)- should be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service.[3]

Visual Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling and disposal of Caffeine, 8-(decylthio)-.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_use Experimental Use handling_dissolve->handling_use cleanup_decon Decontaminate Surfaces handling_use->cleanup_decon cleanup_waste Collect Waste cleanup_decon->cleanup_waste disposal_final Dispose via EHS cleanup_waste->disposal_final

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.